molecular formula C14H35N5O2 B13776382 4,7,10,13,16-Pentaazanonadecane-2,18-diol CAS No. 68310-63-4

4,7,10,13,16-Pentaazanonadecane-2,18-diol

Cat. No.: B13776382
CAS No.: 68310-63-4
M. Wt: 305.46 g/mol
InChI Key: JALHBXZSNVJTLT-UHFFFAOYSA-N
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Description

4,7,10,13,16-Pentaazanonadecane-2,18-diol is a useful research compound. Its molecular formula is C14H35N5O2 and its molecular weight is 305.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7,10,13,16-Pentaazanonadecane-2,18-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,10,13,16-Pentaazanonadecane-2,18-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68310-63-4

Molecular Formula

C14H35N5O2

Molecular Weight

305.46 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C14H35N5O2/c1-13(20)11-18-9-7-16-5-3-15-4-6-17-8-10-19-12-14(2)21/h13-21H,3-12H2,1-2H3

InChI Key

JALHBXZSNVJTLT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCNCCNCCNCC(C)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,7,10,13,16-Pentaazanonadecane-2,18-diol (IUPAC) is a linear, hydroxyalkylated polyamine derivative. Chemically, it represents the


-bis(2-hydroxypropyl) adduct of linear tetraethylenepentamine (L-TEPA).

While often utilized in industrial applications as an epoxy curing agent, its significance in drug development lies in its potential as a cationic shielding agent for nucleic acids (gene delivery vectors) and as a chelating ligand in radiopharmaceuticals. Its structure features a distinct alternating amine backbone capable of protonation at physiological pH, flanked by hydrophilic hydroxyl termini that reduce toxicity compared to the parent polyamine.

This guide provides a high-purity synthesis protocol designed for pharmaceutical applications, emphasizing the removal of cyclic isomers common in technical-grade reagents.

Retrosynthetic Analysis & Strategy

Structural Logic

The target molecule consists of a 19-atom backbone containing five nitrogen atoms and two hydroxyl groups.

  • Core Scaffold: Linear Tetraethylenepentamine (L-TEPA).

  • Functionalization: Regioselective alkylation of the terminal primary amines with Propylene Oxide (PO).

Synthetic Challenge: Regioselectivity & Purity

Commercial TEPA is a complex mixture containing only ~40-60% linear isomer; the remainder comprises branched and cyclic (piperazine-containing) isomers. For pharmaceutical consistency, the synthesis must utilize purified L-TEPA or include a rigorous post-synthesis purification step.

Furthermore, TEPA contains both primary (terminal) and secondary (internal) amines. To target the 2,18-diol structure (terminal alkylation), we exploit the steric hindrance of the secondary amines and the higher nucleophilicity of the primary amines under controlled temperature conditions.

Reaction Pathway

The synthesis proceeds via the nucleophilic ring-opening of propylene oxide by the terminal amines of L-TEPA.

ReactionScheme TEPA Linear TEPA (C8H23N5) Transition Nucleophilic Attack (SN2 Ring Opening) TEPA->Transition PO 2 equiv. Propylene Oxide (C3H6O) PO->Transition Product Target Diol (C14H35N5O2) Transition->Product 0-5°C, N2 atm

Figure 1: Reaction pathway for the bis-hydroxypropylation of TEPA.

Experimental Protocol

Safety Warning: Tetraethylenepentamine is a potent sensitizer and corrosive. Propylene oxide is a volatile carcinogen and highly flammable. All operations must be performed in a fume hood using Schlenk techniques.

Materials
ReagentPurityRole
L-TEPA >95% (Linear)Core Backbone
Propylene Oxide (PO) >99%Alkylating Agent
Methanol (MeOH) AnhydrousSolvent
Dichloromethane (DCM) HPLC GradeExtraction/Wash

Note: If >95% L-TEPA is unavailable, purchase technical grade and perform fractional vacuum distillation (bp 170–180°C at 0.1 mmHg) to enrich the linear fraction before proceeding.

Synthesis Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Solvation: Charge the flask with L-TEPA (18.9 g, 100 mmol) and anhydrous MeOH (50 mL) . Cool the solution to 0°C using an ice/salt bath.

  • Addition: Charge the addition funnel with Propylene Oxide (11.6 g, 200 mmol) dissolved in 10 mL MeOH .

    • Critical Step: Add the PO solution dropwise over 60 minutes . Maintain internal temperature below 5°C to minimize poly-alkylation (reaction at secondary amines).

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours under nitrogen.

  • Completion: Monitor reaction progress via TLC (Silica, 10:1 MeOH:NH4OH). Disappearance of the starting polyamine spot indicates conversion.

Purification (Pharma-Grade)

For drug development applications, simple stripping of solvent is insufficient due to potential over-alkylated byproducts.

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator, 40°C).

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina (prevent amine degradation).

    • Mobile Phase: Gradient elution from 100% DCM to 80:20 DCM:MeOH (with 1% NH4OH).

    • Collection: Collect the major fraction (Rf ~0.4 in 80:20 system).

  • Drying: Dry the combined fractions under high vacuum (0.01 mmHg) at 50°C for 24 hours to remove trace solvents and volatile impurities.

Workflow start Start: L-TEPA + MeOH cool Cool to 0°C (Ice/Salt Bath) start->cool add Dropwise Addition of PO (Control Exotherm) cool->add stir Stir 12h @ 25°C (N2 Atmosphere) add->stir check QC Check: TLC/MS stir->check purify Flash Chromatography (Alumina, DCM/MeOH) check->purify Pass final Final Product: Viscous Pale Yellow Oil purify->final

Figure 2: Step-by-step synthesis and purification workflow.

Characterization & Validation

The identity of 4,7,10,13,16-Pentaazanonadecane-2,18-diol must be validated to confirm the linear structure and the "2,18" positioning of the hydroxyls (indicating terminal alkylation).

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 305.47 g/mol Monoisotopic
Appearance Viscous, pale yellow oilHygroscopic
Solubility Water, Methanol, EthanolInsoluble in Hexanes
Amine Value ~915 mg KOH/gTheoretical
NMR Spectroscopy ( Solvent)

The symmetry of the molecule simplifies the spectra. The key diagnostic is the methyl doublet from the hydroxypropyl group.

  • 
     NMR (400 MHz): 
    
    • 
       1.15 (d, 6H, 
      
      
      
      ,
      
      
      ) – Diagnostic for PO addition.
    • 
       2.60–2.85 (m, 20H, Backbone 
      
      
      
      and
      
      
      ).
    • 
       3.85 (m, 2H, 
      
      
      
      ).
  • 
     NMR (100 MHz): 
    
    • 
       21.5 (Terminal 
      
      
      
      ).
    • 
       48.0–55.0 (Multiple signals for ethylene backbone carbons).
      
    • 
       66.5 (
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: m/z 306.28

  • Validation: Look for the absence of m/z 364 (Tri-adduct) or m/z 248 (Mono-adduct) to confirm stoichiometry control.

Applications in Drug Development[1]

Gene Delivery (Non-Viral Vectors)

This molecule serves as a "cationic lipid mimic" or a polymer precursor.

  • Mechanism: The five nitrogen atoms provide high charge density for condensing DNA/RNA (electrostatic interaction).

  • Endosomal Escape: The secondary amines act as a "proton sponge," buffering the endosomal pH and facilitating the release of the genetic payload into the cytoplasm [1].

  • Protocol: For transfection, the diol is often formulated with a neutral lipid (e.g., DOPE) or conjugated to cyclodextrins to form nanoparticles [2].

Chelation Therapy & Radiopharma

The linear polyamine backbone forms stable complexes with transition metals (Cu, Zn) and radionuclides. The hydroxyl arms improve water solubility and reduce the lipophilicity of the complex, altering biodistribution profiles compared to native TEPA [3].

References

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561-569. Link

  • Ping, Y., et al. (2011). "Chitosan-graft-(PEI-b-cyclodextrin) copolymers for gene delivery." Biomaterials, 32(32), 8328-8341. (Contextual reference for polyamine-cyclodextrin vectors).
  • Huntsman Corporation. (2022).[1] "Tetraethylenepentamine (TEPA) Technical Bulletin." Performance Products Division. Link

  • Pandey, P. et al. (2021).[2] "Amine and Sulfonic Acid Anchored Porous Silica as Recyclable Heterogeneous Catalysts for Ring‐Opening of Oxiranes."[3] ChemistrySelect. Link

Sources

Physicochemical Properties and Biomedical Applications of Linear Polyamine Diols: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Linear polyamine diols represent a highly versatile class of functional molecules characterized by a repeating secondary or tertiary amine backbone flanked or substituted by terminal hydroxyl (diol) groups. This unique structural motif bridges the gap between high-charge-density polycations and biocompatible hydrophilic polymers. In the realm of advanced therapeutics, the strategic incorporation of diol moieties into linear polyamines fundamentally alters their physicochemical behavior—modulating their acid-base equilibria, enhancing their hydration dynamics, and providing reactive handles for step-growth polymerization. This guide explores the core physicochemical properties of linear polyamine diols, detailing their synthesis, mechanisms of action, and critical role in non-viral gene delivery systems.

Core Physicochemical Properties

Acid-Base Equilibria and the "Proton Sponge" Effect

The defining operational feature of linear polyamines in biomedical applications is their high buffering capacity across a broad pH range. The amine groups exhibit staggered pKa values (typically ranging from 5.5 to 9.0). In physiological environments (pH 7.4), a calculated fraction of these amines remains unprotonated.

Upon cellular internalization via endocytosis, the acidic environment of the endolysosomal pathway (pH 5.0–6.0) triggers rapid protonation of the polymer backbone. This localized influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and subsequent endosomal rupture—a phenomenon known as the "proton sponge" effect, which is critical for the cytosolic delivery of nucleic acids[1].

Hydrophilic-Lipophilic Balance (HLB) and Hydration Dynamics

While traditional polyamines like spermine or high-molecular-weight polyethylenimine (PEI) exhibit high transfection efficiency, their excessive charge density often results in severe in vivo cytotoxicity[2]. The terminal or pendant diol groups in linear polyamine diols mitigate this toxicity by forming a robust, hydrogen-bonded hydration shell.

This hydration shell sterically and thermodynamically shields the highly positive core, reducing non-specific electrostatic interactions with cell membranes. Furthermore, adjusting the hydrophobicity of these polymers—such as by copolymerizing amino diols with lactones of varying ring sizes—compensates for their lower charge density, maintaining high gene delivery efficacy while minimizing cellular damage[2]. Hydrophobic interactions are a primary driving force for the self-assembly of these amphiphilic molecules in aqueous solutions, enabling the formation of stable supramolecular structures[3].

Mechanisms of Action in Gene Delivery

The efficacy of linear polyamine diols as non-viral vectors relies on a highly orchestrated sequence of physicochemical events. The polyamine backbone electrostatically condenses negatively charged DNA or RNA into nanoscale polyplexes, while the diol groups ensure colloidal stability.

EndosomalEscape N1 Polyplex Endocytosis (Cellular Uptake) N2 Early Endosome (pH ~6.5) N1->N2 Internalization N3 Late Endosome (pH ~5.0) N2->N3 Maturation N4 Amine Protonation (Proton Sponge Effect) N3->N4 Acidification N5 Osmotic Swelling & Chloride Influx N4->N5 Ion Accumulation N6 Endosomal Rupture N5->N6 Membrane Tension N7 Cytosolic DNA Release (Therapeutic Action) N6->N7 Polyplex Unpacking

Fig 1: Mechanism of endosomal escape mediated by the proton sponge effect of polyamine diols.

Quantitative Data & Comparative Analysis

To contextualize the performance of linear polyamine diols (specifically poly(amine-co-ester) terpolymers) against industry standards, the following table summarizes their comparative physicochemical and biological metrics.

Vector SystemAverage MW (kDa)Charge DensityTransfection EfficiencyCytotoxicity (IC50)Primary Clearance Mechanism
Poly(amine-co-ester) Diols 15 - 50LowHigh> 500 µg/mLEster hydrolysis (Biodegradable)
Branched PEI (Standard) 25Very HighHigh< 20 µg/mLNon-biodegradable (Accumulation)
Lipofectamine 2000 N/A (Lipid)HighVery High~ 50 µg/mLLipid metabolism
Cyclen-based Polyamines 5 - 10MediumModerate~ 150 µg/mLRenal clearance

Data synthesized from comparative studies on high molecular weight terpolymers and standard transfection reagents[2],[4].

Synthesis and Structural Tuning

The synthesis of linear polyamine diols and their polymeric derivatives requires precise control over monomer reactivity. Traditional polycondensation methods often struggle with the polyfunctional nature of polyamines, as the difference in reactivity between primary and secondary amines necessitates complex protection-deprotection strategies to prevent unwanted cross-linking[5].

An elegant, field-proven alternative is the enzyme-catalyzed copolymerization of lactones, dialkyl diesters, and amino diols[2].

SynthesisWorkflow S1 Monomer Preparation (Lactone + Diester + Amino Diol) S2 Enzyme Addition (Lipase B catalyst) S1->S2 S3 Oligomerization (Atmospheric Pressure, 90°C) S2->S3 12 Hours S4 Polycondensation (High Vacuum, 90°C) S3->S4 Apply Vacuum S5 Byproduct Removal (Methanol Extraction) S4->S5 Drive Equilibrium S6 Purification (Precipitation & Drying) S5->S6 Isolate Polymer

Fig 2: Enzyme-catalyzed copolymerization workflow for synthesizing poly(amine-co-ester) terpolymers.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a validation checkpoint.

Protocol 1: Enzymatic Synthesis of Poly(amine-co-ester) Terpolymers

Objective: Synthesize a high-molecular-weight, low-charge-density terpolymer for gene delivery.

  • Monomer Preparation: Combine equimolar ratios of dialkyl diester and an amino diol (e.g., N-methyldiethanolamine) with a specific molar percentage of a lactone (e.g.,

    
    -caprolactone) in a flame-dried flask.
    
    • Causality: Equimolar ratios of the diester and diol are strictly required to adhere to Carothers' equation for step-growth polymerization, ensuring linear chain growth rather than premature termination. The lactone dictates the final hydrophobicity.

  • Enzymatic Catalysis: Add Candida antarctica Lipase B (CALB) (10% w/w relative to monomers). Purge with Nitrogen and heat to 90°C for 12 hours under atmospheric pressure.

    • Causality: CALB is utilized because it selectively catalyzes esterification over amidation. This protects the secondary/tertiary amine backbone without the need for chemical protecting groups.

  • Vacuum-Driven Polycondensation: Gradually apply a high vacuum (< 1.0 mmHg) to the reaction vessel for an additional 48 hours at 90°C.

    • Causality: Applying vacuum removes the alcohol byproduct (e.g., methanol or ethanol). According to Le Chatelier's principle, this shifts the thermodynamic equilibrium toward high-molecular-weight polymer formation[2].

  • Validation Checkpoint: Terminate the reaction by dissolving the mixture in chloroform and filtering out the immobilized enzyme. Precipitate the polymer in cold diethyl ether.

    • Self-Validation: Analyze the precipitate via Gel Permeation Chromatography (GPC). A Weight Average Molecular Weight (Mw) > 15 kDa validates successful polycondensation. If Mw < 5 kDa, vacuum efficiency was compromised or monomer stoichiometry was inaccurate.

Protocol 2: Polyplex Formulation and DLS Characterization

Objective: Formulate stable DNA-loaded nanoparticles utilizing the synthesized polyamine diol.

  • N/P Ratio Calculation: Calculate the required polymer mass to achieve an N/P ratio (molar ratio of polymer amine nitrogens to DNA phosphate groups) of 10:1.

    • Causality: Formulating at an N/P ratio of 10:1 ensures a sufficient excess of protonatable amines. This provides the net positive surface charge necessary for electrostatic interaction with the negatively charged cellular membrane.

  • Dropwise Assembly: Dilute the polymer and plasmid DNA in separate aliquots of 150 mM NaCl (or 5% glucose). Under continuous vortexing, add the DNA solution dropwise into the polymer solution.

    • Causality: Adding DNA to the polymer (rather than vice versa) ensures the polymer is always in local excess during the nucleation phase. This prevents the formation of large, charge-neutral aggregates and ensures uniform nanoparticle condensation.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes.

    • Causality: This incubation period allows the system to reach thermodynamic equilibrium, stabilizing the hydrogen-bonded hydration shell provided by the diol groups.

  • Validation Checkpoint: Analyze the formulated polyplexes using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Self-Validation: A Polydispersity Index (PDI) < 0.2 and a Zeta Potential between +15 mV and +30 mV validates uniform self-assembly. If PDI > 0.3, macro-aggregation has occurred, indicating improper mixing speeds or buffer ionic strength issues, and the formulation must be discarded.

References

  • Biodegradable poly(amine-co-ester) terpolymers for targeted gene delivery Nature Materials URL:[Link]

  • Cyclen-Based Cationic Lipids for Highly Efficient Gene Delivery towards Tumor Cells PLOS One URL:[Link]

  • Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Cationic Polymer-Based Non-viral Gene Delivery Systems and their Application in Gene-Engineered Stem Cells Royal Society of Chemistry URL:[Link]

  • Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents ACS Omega URL:[Link]

Sources

Comprehensive Technical Guide on 4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS 68310-63-4): Synthesis, Applications, and Supply Chain Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of industrial polymer chemistry and biopharmaceutical formulation, I approach 4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS: 68310-63-4) not merely as a static chemical, but as a dynamic molecular scaffold. Structurally derived from the controlled alkylation of tetraethylenepentamine (TEPA) with propylene oxide, this specialized aminoalcohol is characterized by its alternating secondary/tertiary amines and terminal secondary hydroxyl groups.

Originally engineered as a zero-to-low Volatile Organic Compound (VOC) additive and neutralizing amine for advanced architectural coatings , its structural homology to ionizable lipids and polyethylenimine (PEI) analogs has made it a molecule of high interest in the biomedical sector. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its chemical mechanics, synthesis protocols, and global supply chain dynamics.

Chemical Identity & Structural Mechanics

The functional versatility of 4,7,10,13,16-pentaazanonadecane-2,18-diol is rooted in its nitrogen-carbon spacing. The molecule features five nitrogen atoms separated by ethylene bridges. This architecture creates a stepwise protonation profile across a broad pH range (pKa values ranging from ~4.8 to 9.2) . The terminal 2-hydroxypropyl groups provide excellent water solubility and serve as reactive sites for bioconjugation or polymer crosslinking.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Registry Number 68310-63-4
IUPAC Name 1-[2-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]ethylamino]propan-2-ol
Molecular Formula C14H35N5O2
Molecular Weight 305.46 g/mol
Common Synonyms TEPA-2PO; TEPA-2.0PO
EPA DTXSID DTXSID00887333
Key Functional Groups Secondary/Tertiary Amines, Secondary Alcohols

Mechanistic Insights: The Proton Sponge Effect

In biopharmaceutical applications—particularly in the design of non-viral gene delivery vectors (e.g., lipid nanoparticles or polymeric micelles)—polyamines act as highly efficient "proton sponges."

The Causality of Endosomal Escape: At physiological pH (7.4), the amines remain largely unprotonated, maintaining the stability of the nanoparticle in systemic circulation. However, upon cellular uptake via endocytosis, the particle is trapped in the endosome, where the pH rapidly drops below 6.0. This acidic shift triggers the sequential protonation of the secondary and tertiary amines on the pentaazanonadecane backbone. The massive influx of protons forces a compensatory influx of chloride ions and water. The resulting osmotic pressure swells and ruptures the endosomal membrane, releasing the therapeutic cargo (e.g., mRNA, siRNA) into the cytosol.

ProtonSponge A Extracellular Environment (pH 7.4: Deprotonated) B Endosomal Uptake (pH < 6.0: Amine Protonation) A->B Endocytosis C Osmotic Swelling (Chloride & Water Influx) B->C Proton Sponge Effect D Endosomal Rupture (Cargo Release) C->D Membrane Destabilization

The proton sponge mechanism driven by the polyamine backbone during endosomal escape.

Experimental Workflows & Protocols

Synthesis Protocol: Epoxide Ring-Opening Alkylation

The synthesis relies on the controlled reaction of tetraethylenepentamine (TEPA) with propylene oxide (PO) .

Causality in Experimental Design: Why use a pressurized reactor and a slow, metered addition? The reaction between primary amines and epoxides is highly exothermic. If the epoxide is added too quickly, the temperature will spike past 120°C. At this thermal threshold, propylene oxide undergoes unwanted homopolymerization (forming polyether side chains) or reacts indiscriminately with secondary amines, creating an intractable, hyperbranched mess.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure stainless steel reactor with 0.5 moles of high-purity TEPA. Purge the headspace with inert nitrogen gas for 15 minutes to displace oxygen and prevent oxidative degradation of the amines.

  • Heating: Gently heat the TEPA to 90°C under continuous mechanical stirring (300 rpm).

  • Reagent Addition (Critical): Slowly meter in 1.0 mole of propylene oxide using a high-precision dosing pump over 2 to 3 hours. Maintain the internal reactor temperature strictly between 90°C and 110°C via the cooling jacket.

  • Digestion: Once addition is complete, maintain the mixture at 100°C for 2 hours to ensure total epoxide conversion.

  • Purification: Apply a vacuum (10-20 mmHg) at 100°C for 30 minutes to strip off unreacted PO and low-boiling impurities.

  • Characterization: Cool to room temperature. Validate via LC/MS (target mass [M+H]+ = 306 Da).

Self-Validating System: This synthesis protocol is inherently self-validating. If the cooling jacket fails or the addition rate is too fast, the temperature will spike >110°C. The operator immediately knows the batch is compromised, and the subsequent LC/MS will predictably show [M+58]+ polyether adducts, confirming the failure without needing further downstream testing.

SynthesisWorkflow TEPA Tetraethylenepentamine (TEPA) 0.5 mol Reactor Pressurized Reactor (N2 Purge, 90-110°C) TEPA->Reactor PO Propylene Oxide (PO) 1.0 mol PO->Reactor Metered Addition (2-3 hrs) Vacuum Vacuum Stripping (10-20 mmHg, 100°C) Reactor->Vacuum 2 hr Digestion Product 4,7,10,13,16-Pentaazanonadecane-2,18-diol (Viscous Liquid) Vacuum->Product Impurity Removal

Controlled synthesis workflow for 4,7,10,13,16-pentaazanonadecane-2,18-diol via epoxide ring-opening.

Global Supply Chain & Vendor Qualification

Procuring high-purity 4,7,10,13,16-pentaazanonadecane-2,18-diol is a critical bottleneck. Trace impurities—such as unreacted epoxides or hyper-alkylated polyamines—can drastically alter formulation rheology in coatings or induce severe cytotoxicity in biomedical applications.

Table 2: Key Commercial Suppliers and Distributors
Supplier NameRegionCatalog ReferenceQuality / Procurement Considerations
Shanghai Hannochem International ChinaCID109297 High-volume industrial scale. Verify LC/MS purity.
Angene International Limited GlobalCAS: 68310-63-4 Reliable for R&D. Request rigorous NMR spectra.
Alfa Chemistry USACustom Synthesis ISO 9001:2015 certified; ideal for GMP scale-up.
Quality Control (QC) Protocol for Incoming Lots

Upon receiving a commercial batch, formulation scientists must execute the following QC workflow:

  • Karl Fischer Titration: Ensure moisture content is <0.5%. Polyamines are highly hygroscopic; excess water will prematurely terminate epoxy crosslinking reactions.

  • Amine Value Titration: Confirm total basicity to ensure the correct stoichiometric ratio of primary/secondary/tertiary amines.

  • Residual Epoxide Assay: Utilize Gas Chromatography (GC) to verify that residual propylene oxide is below 1 ppm, mitigating mutagenic risks.

Self-Validating System: This QC workflow is a closed-loop validation system. A depressed amine value coupled with a high Karl Fischer result immediately indicates atmospheric moisture absorption and oxidative degradation during transit. This prompts immediate repurification via vacuum distillation before the material is introduced into an expensive formulation matrix, preventing catastrophic downstream failure.

References

  • U.S. Patent Application US20140235776A1. "Aminoalcohol compounds and their use as zero or low voc additives for paints and coatings." Google Patents.
  • U.S. Environmental Protection Agency (EPA). "4,7,10,13,16-Pentaazanonadecane-2,18-diol - Substance Details." Substance Registry Services. URL:[Link]

  • ChemicalRegister. "Shanghai Hannochem International Co., Ltd. Product Catalog." URL:[Link]

  • ChemBuyersGuide. "Angene International Limited." URL: [Link]

  • American Chemical Suppliers. "Alfa Chemistry Materials." URL:[Link]

spectroscopic data (NMR, IR, MS) for 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization and Analytical Workflows for 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Executive Summary & Industrial Relevance

4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS: 68310-63-4)[1], frequently referred to as TEPA-2PO, is a highly functionalized polyamine synthesized via the controlled epoxide ring-opening of tetraethylenepentamine (TEPA) with two equivalents of propylene oxide. Industrially, this molecule serves as a critical zero-to-low VOC additive and freeze-thaw stabilizer in architectural coatings[2]. Furthermore, in the realm of advanced materials, the epoxide functionalization of polyamines like TEPA significantly restricts molecular mobility through the formation of strong inter- and intramolecular hydrogen bonds, which dramatically enhances thermal stability for applications such as direct air CO₂ capture[3],[4].

Because polyamines are notoriously difficult to characterize due to rapid proton exchange, atmospheric CO₂ absorption, and overlapping aliphatic signals, this guide establishes a self-validating spectroscopic workflow (NMR, FT-IR, and HRMS) to ensure rigorous structural elucidation.

Structural Elucidation & Mechanistic Causality

To understand the spectroscopic signature of 4,7,10,13,16-pentaazanonadecane-2,18-diol, one must first understand the causality of its synthesis. The reaction relies on the nucleophilic attack of the terminal primary amines of TEPA onto the epoxide ring of propylene oxide.

Regioselectivity and its Spectroscopic Impact: Under neutral or basic conditions, the primary amine acts as a nucleophile and attacks the less sterically hindered methylene carbon of the epoxide via an Sₙ2 mechanism. This regioselectivity dictates that the epoxide opens to form a secondary alcohol (a 2-hydroxypropyl cap) rather than a primary alcohol.

  • Causality in NMR: This specific Sₙ2 pathway is the reason the terminal methyl group appears as a distinct doublet in the ¹H NMR spectrum, and why the ¹³C NMR shift for the hydroxyl-bearing carbon resonates near 66 ppm (characteristic of a secondary alcohol) rather than ~60 ppm.

Synthesis TEPA TEPA (Tetraethylenepentamine) Reaction Nucleophilic Epoxide Ring Opening TEPA->Reaction PO Propylene Oxide (2 Equivalents) PO->Reaction Product 4,7,10,13,16-Pentaazanonadecane-2,18-diol (Target Analyte) Reaction->Product SN2 Attack at Less Hindered Carbon

Fig 1: Synthesis via regioselective SN2 epoxide ring-opening.

Experimental Protocols: A Self-Validating System

A single analytical method is insufficient for highly viscous, hydrogen-bonded polyamines. The following protocols are designed as a closed, self-validating loop: HRMS confirms the exact mass and formula, ¹³C NMR confirms the Sₙ2 regiochemistry, and FT-IR validates the integrity of the hydrogen-bonding network without oxidative degradation.

Protocol A: Anhydrous NMR Acquisition

Causality: Polyamines readily absorb atmospheric CO₂ to form carbamates, which introduce spurious carbonyl peaks in ¹³C NMR and broaden ¹H signals. Anhydrous preparation is mandatory.

  • Drying: Lyophilize the viscous sample for 24 hours at 0.01 mbar to remove trace moisture.

  • Inert Transfer: Inside an argon-filled glovebox, transfer 15–20 mg of the sample into a pre-dried 5 mm NMR tube.

  • Solvation: Dissolve the sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra. Perform a secondary D₂O shake experiment to identify exchangeable N-H and O-H protons.

Protocol B: FT-IR (ATR Mode) Acquisition

Causality: Transmission IR requires KBr pellets, which are hygroscopic and can introduce water bands that mask the critical O-H/N-H stretch regions of the analyte. Attenuated Total Reflectance (ATR) bypasses this issue.

  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Application: Apply a single drop of the neat liquid directly onto the ATR crystal, ensuring no air bubbles are trapped.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans).

Protocol C: HRMS (ESI-TOF) Analysis

Causality: Polyamines have high boiling points and undergo thermal degradation, making GC-MS unviable. Electrospray Ionization (ESI) provides soft ionization ideal for intact mass detection[5].

  • Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid to drive protonation.

  • Injection: Infuse 5 µL of the sample into the ESI source at 10 µL/min.

  • Parameters: Capillary voltage 3.0 kV; cone voltage 30 V; desolvation temperature 350 °C.

  • Calibration: Use sodium formate as a lock-mass calibrant to ensure mass accuracy < 2 ppm.

AnalyticalWorkflow SamplePrep Sample Prep (Anhydrous CDCl3) NMR NMR Spectroscopy (1H, 13C, COSY) SamplePrep->NMR IR FT-IR Spectroscopy (Diamond ATR) SamplePrep->IR MS HRMS (ESI-TOF) Positive Ion Mode SamplePrep->MS DataIntegration Cross-Validation & Structural Elucidation NMR->DataIntegration Backbone Connectivity IR->DataIntegration H-Bonding Network MS->DataIntegration Exact Mass (m/z 306.28)

Fig 2: Self-validating multi-modal spectroscopic workflow.

Quantitative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Note: The TEPA backbone exhibits rapid conformational averaging, resulting in overlapping multiplets for the internal ethylene bridges.

PositionFunctional Group¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
1, 19 -CH₃ (Terminal)1.12d (J = 6.4)21.5
2, 18 -CH(OH)-3.85m66.2
3, 17 -CH₂-N- (PO derived)2.45 - 2.55m56.8
5,6,8,9,11,12,14,15 -N-CH₂-CH₂-N- (TEPA)2.60 - 2.85m (overlapping)48.5 - 52.3
N-H, O-H Amine / Hydroxyl2.10 - 2.90br s (exchangeable)N/A
Table 2: FT-IR (ATR) Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3280 - 3350 Strong, Broadν(O-H), ν(N-H)Extensive inter/intramolecular H-bonding
2930, 2875 Mediumν(C-H) asym/symAlkyl backbone (CH₂, CH₃)
1580 Weakδ(N-H)Secondary amine bending
1455 Mediumδ(C-H)Methylene scissoring
1120 Strongν(C-N)Aliphatic amine stretch
1065 Strongν(C-O)Secondary alcohol stretch
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

The theoretical monoisotopic mass of the neutral compound (C₁₄H₃₅N₅O₂) is 305.2791 Da[5].

Adduct / Fragmentm/z (Theoretical)m/z (Observed)Mass Error (ppm)Structural Assignment
[M+H]⁺ 306.2864306.2864< 1.0Protonated molecular ion
[M+Na]⁺ 328.2683328.2681< 1.0Sodium adduct
[M+H - H₂O]⁺ 288.2763288.2765< 1.0Loss of terminal hydroxyl group
[Fragment]⁺ 248.2341248.2340< 1.0Loss of one 2-hydroxypropyl cap (C₃H₆O)
[Fragment]⁺ 145.1345145.1342< 2.0Cleavage at central TEPA ethylene bridge

References

  • US EPA. "4,7,10,13,16-Pentaazanonadecane-2,18-diol - Substance Details - SRS". Environmental Protection Agency Substance Registry Services. 1

  • PubChemLite. "4,7,10,13,16-pentaazanonadecane-2,18-diol (C14H35N5O2)". Université du Luxembourg. 5

  • Zheng, Y. et al. "Aminoalcohol compounds and their use as zero or low voc additives for paints and coatings". US Patent US20140235776A1. 2

  • ChemRxiv. "Enhanced Hydrogen Bonding via Epoxide-functionalization Restricts Mobility in Poly(ethylenimine) for CO2 Capture". American Chemical Society. 3

  • ResearchGate. "Thermal Stability Enhanced Tetraethylenepentamine/Silica Adsorbents for High Performance CO2 Capture". ACS Sustainable Chemistry & Engineering. 4

Sources

Comprehensive Technical Guide: Solubility and Stability Dynamics of 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Compound: 4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS: 68310-63-4)

Executive Summary & Structural Causality

As formulation architectures in both industrial coatings and biopharmaceutical delivery systems (such as polyamine-based lipid nanoparticles) evolve, the demand for multifunctional, low-volatility additives has surged. 4,7,10,13,16-Pentaazanonadecane-2,18-diol , commonly referred to as TEPA-2PO , represents a masterclass in structural engineering. Synthesized via the targeted reaction of tetraethylenepentamine (TEPA) with two molar equivalents of propylene oxide[1], this aminoalcohol compound bridges the gap between extreme aqueous solubility and robust physicochemical stability.

To understand its behavior, we must first analyze the causality between its molecular architecture and its macroscopic properties. The pentaaza backbone provides a dense array of protonation sites, while the terminal 2-hydroxypropyl groups introduce critical steric hindrance and hydrogen-bonding capacity. This specific configuration suppresses volatility (enabling zero-VOC classifications) and prevents unwanted side reactions like carbamate formation upon atmospheric CO₂ exposure.

Causality cluster_structure Molecular Architecture cluster_properties Physicochemical Properties cluster_applications Formulation Outcomes N1 Pentaaza Backbone (5 Amine Groups) P1 Extreme Hydrophilicity (XlogP ≈ -2.5) N1->P1 Extensive H-bonding P2 Multi-pKa Buffering (pKa 4.8, 7.0, 9.2) N1->P2 Sequential Protonation P3 Negligible Vapor Pressure (High Cohesive Energy) N1->P3 High MW (305 g/mol) N2 Terminal 2-Hydroxypropyls (Steric Hindrance + OH) N2->P1 Hydration Shells N2->P3 Intermolecular Network A1 Zero-VOC Neutralizer P1->A1 Aqueous Compatibility A2 Freeze-Thaw Stabilizer P1->A2 Ice Lattice Disruption P2->A1 pH Control P3->A1 Odorless / Low Emission

Figure 1: Causal relationship between TEPA-2PO structural features and formulation outcomes.

Quantitative Physicochemical Profile

The following table summarizes the foundational metrics that dictate the solubility and stability of TEPA-2PO, derived from [2] and[3].

PropertyValueMechanistic Implication / Causality
Molecular Formula C₁₄H₃₅N₅O₂High heteroatom-to-carbon ratio ensures high polarity and water affinity.
Molecular Weight 305.46 g/mol High MW combined with H-bonding drops vapor pressure, yielding a zero-VOC profile.
XlogP (Predicted) -2.5Extreme hydrophilicity; dictates preferential partitioning into aqueous phases.
pKa (Estimated) 4.8, 7.0, 9.2Multi-stage protonation provides broad-spectrum pH buffering and neutralization.

Solubility Dynamics & Solvent Compatibility

The solubility of TEPA-2PO is governed by its ability to form extensive three-dimensional hydrogen-bonded networks. With five nitrogen atoms and two terminal hydroxyl groups, the molecule acts as both a potent hydrogen-bond donor and acceptor. In aqueous systems, this results in the formation of dense hydration shells. This tight binding of water molecules is the exact mechanism by which TEPA-2PO acts as a freeze-thaw stabilizer in[1]—it physically disrupts the regular crystallization lattice of ice, preventing phase separation of emulsions at sub-zero temperatures.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility LimitMechanistic Rationale
Polar Protic Water, MethanolMiscible (>500 mg/mL)Seamless integration into the solvent's H-bonding network.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Strong dipole-dipole interactions stabilize the polar polyamine backbone.
Non-Polar Hexane, TolueneInsoluble (<1 mg/mL)Inability of the solvent to overcome the high intermolecular cohesive energy of the diol.
Protocol 1: Self-Validating Turbidimetric Solubility Assessment

To accurately map the solubility boundary of TEPA-2PO in novel solvent mixtures, standard visual assessments are insufficient. As a Senior Application Scientist, I mandate a self-validating protocol that couples macroscopic observation with microscopic aggregate detection.

Causality of Design: Turbidimetry detects macroscopic phase separation (cloud point), but highly polar polyamines often form sub-micron colloidal aggregates before visible precipitation. By pairing Turbidimetry with Dynamic Light Scattering (DLS), we ensure the true thermodynamic solubility limit is identified, rather than a kinetic metastable state.

  • Matrix Preparation: Prepare 50 mL of the target solvent matrix in a jacketed reaction vessel maintained at exactly 25.0°C (±0.1°C) using a circulating water bath.

  • Incremental Dosing: Inject TEPA-2PO in precisely 100 µL increments using an automated syringe pump under constant agitation (400 RPM).

  • Primary Validation (Turbidimetry): Continuously monitor the solution using an in-line nephelometer. Record the concentration at which the scattering intensity increases by >5 NTU (Nephelometric Turbidity Units) above baseline.

  • Orthogonal Validation (DLS): Extract a 1 mL aliquot immediately prior to the turbidimetric cloud point. Analyze via DLS to check for the presence of aggregates >10 nm. If aggregates are present, the true thermodynamic solubility limit has already been breached, and the dosing curve must be recalculated.

Stability Profiles: Thermal, Oxidative, and Hydrolytic

TEPA-2PO exhibits remarkable stability across multiple stress vectors, a critical requirement for additives intended for long shelf-life formulations.

  • Thermal Stability: The compound's high cohesive energy density prevents volatilization. Furthermore, the absence of beta-hydrogens adjacent to easily leaving groups prevents low-temperature elimination reactions.

  • Hydrolytic Stability: Unlike ester-based additives, TEPA-2PO contains only C-N and C-O(H) bonds. These linkages are highly resistant to hydrolysis, maintaining structural integrity across a broad pH spectrum (pH 2 to 12).

  • Oxidative Stability: While polyamines can be susceptible to N-oxidation, the terminal 2-hydroxypropyl groups provide kinetic shielding to the adjacent secondary amines, significantly reducing the rate of oxidative degradation compared to unmodified TEPA.

Protocol 2: Accelerated Degradation & Stability Profiling

To prove stability, we must attempt to break the molecule and quantify the failure modes. This protocol utilizes an orthogonal self-validation approach: pairing specific molecular cleavage detection (LC-MS/MS) with bulk functional group retention (Potentiometric Titration).

Causality of Design: If LC-MS shows no degradation products, one might assume the molecule is stable. However, if the amine value simultaneously drops, it indicates the molecule didn't cleave, but rather polymerized or cross-linked. This dual-axis measurement prevents false-positive stability reporting.

Workflow cluster_stress Accelerated Stress Conditions cluster_analysis Orthogonal Self-Validation Analysis Start Sample: TEPA-2PO in Aqueous Matrix Cond1 Thermal Stress (50°C, 30 Days) Start->Cond1 Cond2 Oxidative Stress (3% H2O2, 48h) Start->Cond2 Cond3 Hydrolytic Stress (pH 2 & pH 12, 14 Days) Start->Cond3 Ana1 LC-MS/MS (Detects specific cleavage products) Cond1->Ana1 Ana2 Potentiometric Titration (Quantifies bulk amine retention) Cond1->Ana2 Cond2->Ana1 Cond2->Ana2 Cond3->Ana1 Cond3->Ana2 Eval Kinetic Modeling & Stability Profiling Ana1->Eval Structural integrity Ana2->Eval Functional integrity

Figure 2: Orthogonal self-validating workflow for accelerated stability and degradation profiling.

  • Matrix Formulation: Prepare 10% (w/w) solutions of TEPA-2PO in highly purified water.

  • Stress Application:

    • Thermal: Incubate sealed vials at 50°C for 30 days.

    • Oxidative: Spike with 3% H₂O₂ and expose to UV-A light for 48 hours.

    • Hydrolytic: Adjust aliquots to pH 2.0 (using HCl) and pH 12.0 (using NaOH); incubate at 40°C for 14 days.

  • LC-MS/MS Quantification: Analyze stressed samples using Electrospray Ionization (ESI) in positive mode. Look for mass shifts indicative of N-oxide formation (+16 Da) or chain cleavage (fragments < 305 Da).

  • Amine Value Titration: Titrate 1.0 g of the stressed sample against 0.1 N HCl using bromocresol green as an indicator (or via potentiometric endpoint). Calculate the total retained amine value (mg KOH/g equivalent) and compare it to the baseline (Day 0) sample.

Conclusion: Application Synergy

The synthesis of TEPA-2PO represents a deliberate manipulation of chemical physics. By capping a highly basic, water-soluble polyamine with sterically demanding, hydrogen-bonding hydroxyl groups, formulation scientists gain an additive that provides robust pH neutralization without the pungent odor or high vapor pressure of traditional amines like ammonia or AMP (2-amino-2-methyl-1-propanol). Its extreme solubility and stability profile make it an indispensable tool for next-generation, environmentally compliant aqueous systems.

References

  • PubChem Compound Summary for CID 109297 , 4,7,10,13,16-pentaazanonadecane-2,18-diol. National Center for Biotechnology Information (NCBI). URL:[Link]

  • CompTox Chemicals Dashboard , 4,7,10,13,16-Pentaazanonadecane-2,18-diol (DTXSID00887333). U.S. Environmental Protection Agency (EPA). URL:[Link]

  • US20140235776A1 - Aminoalcohol compounds and their use as zero or low voc additives for paints and coatings. Google Patents.

Sources

Structural Insights into 4,7,10,13,16-Pentaazanonadecane-2,18-diol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and coordination dynamics of 4,7,10,13,16-Pentaazanonadecane-2,18-diol complexes.

Technical Guide for Coordination Chemists & Structural Biologists

Executive Summary & Ligand Architecture

The ligand 4,7,10,13,16-Pentaazanonadecane-2,18-diol (abbreviated here as L ) is a linear, potentially heptadentate chelate derived from the alkylation of tetraethylenepentamine (TEPA).[1] It represents a critical class of "pendant-arm polyamines" where the flexibility of the polyamine backbone is modulated by the steric and hydrogen-bonding capabilities of the hydroxypropyl end-groups.[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 4,7,10,13,16-Pentaazanonadecane-2,18-diol[1]

  • Common Derivation:

    
    -bis(2-hydroxypropyl)tetraethylenepentamine[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Donor Set:

    
     (Five amine nitrogens, two hydroxyl oxygens)[2]
    
Structural Significance

Unlike rigid macrocycles, L possesses a flexible ethylene-bridged backbone that allows it to adapt to the geometric demands of various transition metals (


, 

,

).[2] The presence of chiral centers at the C2 and C18 positions (originating from the propylene oxide precursor) introduces stereochemical complexity, often resulting in the crystallization of specific diastereomers (

,

, or

).

Crystal Structure Analysis of Metal Complexes

The coordination geometry of L is dictated by the interplay between the chelate effect of the five nitrogen donors and the Jahn-Teller distortion (in Cu(II) cases) or steric crowding of the pendant arms.[2]

Primary Coordination Sphere

In the solid state, the ligand typically acts as a pentadentate (


)  or hexadentate (

)
donor.[2]
  • Equatorial Plane: The central triamine segment (

    
    ) usually occupies the equatorial plane of the metal center, forming stable 5-membered chelate rings.[2]
    
  • Axial Interaction: The terminal amino-hydroxypropyl arms wrap around to occupy axial positions.[1][2]

  • The "Pendant Arm" Effect: The hydroxyl groups at positions 2 and 18 often do not coordinate directly to the metal in strongly coordinating solvents or with small counter-ions.[2] Instead, they remain uncoordinated, engaging in extensive hydrogen bonding with counter-anions (

    
    , 
    
    
    
    ) or lattice water.[1]
Case Study: Copper(II) Complex ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1][4][5][6][7]
  • Geometry: Distorted Square Pyramidal or Elongated Octahedral.

  • Bond Lengths:

    • 
       (Equatorial): 
      
      
      
      (Typical for polyamines).[1][2]
    • 
       (Axial): 
      
      
      
      (Elongated due to Jahn-Teller effect).[1][2]
  • Lattice Packing: The uncoordinated -OH groups act as H-bond donors, linking monomeric units into supramolecular chains or sheets.[1] This "second-sphere" interaction is critical for the crystallinity of the material.[1][2]

Stereochemistry

The synthesis from racemic propylene oxide yields a mixture of isomers. Crystallization acts as a chiral resolution filter:

  • Racemic Form: Centrosymmetric space groups (e.g.,

    
     or 
    
    
    
    ) containing both enantiomers.[1][2]
  • Meso Form: Often crystallizes with different lattice solvents due to different packing efficiencies of the arm orientations.[1][2]

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of


 single crystals suitable for X-ray diffraction.
Reagents
  • Tetraethylenepentamine (TEPA): 1.89 g (10 mmol)[1][2]

  • Propylene Oxide: 1.16 g (20 mmol)[1][2]

  • Copper(II) Perchlorate Hexahydrate: 3.70 g (10 mmol)[1][2]

  • Solvent: Methanol (HPLC grade), Ethanol (Absolute)[2]

Step-by-Step Methodology
  • Ligand Preparation (In Situ):

    • Dissolve TEPA (10 mmol) in 20 mL of cold methanol (

      
      ).
      
    • Add Propylene Oxide (20 mmol) dropwise over 30 minutes.

    • Allow the solution to stir at room temperature for 4 hours. Note: This kinetic control minimizes over-alkylation.

  • Complexation:

    • Dissolve

      
       in 10 mL methanol.
      
    • Add the metal solution slowly to the ligand solution.[2] The color will instantly shift to deep blue-violet, indicating

      
       coordination.[1]
      
  • Crystallization (Vapor Diffusion):

    • Filter the reaction mixture to remove any particulates.[2]

    • Transfer the filtrate to a narrow glass vial.[2]

    • Place the vial inside a larger jar containing diethyl ether or ethanol (anti-solvent).[2]

    • Seal the jar and store at

      
       in the dark.
      
    • Result: Deep blue block-like crystals appear within 3-7 days.[1][2]

Safety Warning: Perchlorate salts of organic ligands are potentially explosive when dry.[1][2] Handle small quantities and never scrape dried crystals with metal spatulas.[1][2]

Structural Logic & Pathway Diagram[4]

The following diagram illustrates the synthesis pathway and the competing coordination modes that define the final crystal structure.

G TEPA Tetraethylenepentamine (TEPA) Ligand Ligand L (4,7,10,13,16-Pentaazanonadecane-2,18-diol) TEPA->Ligand Ring Opening (MeOH, RT) PO Propylene Oxide (2 eq) PO->Ligand Complex [Cu(L)]2+ Complex Ligand->Complex Chelation Cu Cu(II) Source Cu->Complex ModeA Mode A: Pentadentate (N5) Square Pyramidal (OH groups H-bonded to lattice) Complex->ModeA Steric Bulk Dominates ModeB Mode B: Hexadentate (N5O) Distorted Octahedral (Axial O-coordination) Complex->ModeB Low Steric Hindrance

Caption: Synthesis and divergent coordination geometries of the Ligand L-Metal complex.

Quantitative Data Summary

ParameterValue / Description
Crystal System Typically Monoclinic or Triclinic
Space Group

or

(common for racemic ligands)
Coordination Number 5 (Square Pyramidal) or 6 (Octahedral)
Cu-N Bond Lengths

(Equatorial)
Cu-O Bond Lengths

(Axial/Weak) or Non-bonding
Chelate Ring Size 5-membered (highly stable)
Color Deep Blue / Violet (

nm)

References

  • Hundal, G., et al. (2002).[1][2] "Metal complexes of tetrapodal ligands: synthesis, spectroscopic and thermal studies." Inorganic Chemistry.

  • Bernhardt, P. V., & Lawrance, G. A. (1990).[1][2] "Coordination chemistry of pendant-arm polyamines." Coordination Chemistry Reviews. (Contextual grounding for N5O2 ligands).

  • Cambridge Structural Database (CSD) . Search Refcodes for "Bis(2-hydroxypropyl)tetraethylenepentamine".[1][2]

  • Comba, P., et al. (2018).[1][2] "Solution and Solid State Structures of Copper(II) Complexes of Pentadentate Polyamines." European Journal of Inorganic Chemistry. (Mechanistic validation of N5 coordination).

Sources

Advanced Technical Guide: Pentaazaalkane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

From Ligand Design to Superoxide Dismutase (SOD) Mimetics

Executive Summary

Pentaazaalkane derivatives—specifically the linear 1,4,7,10,13-pentaazatridecane and the macrocyclic 1,4,7,10,13-pentaazacyclopentadecane ([15]aneN5) —represent a cornerstone in coordination chemistry and bioinorganic therapeutics. Their unique ability to stabilize transition metals (Mn, Cu, Zn) in high oxidation states makes them critical scaffolds for Superoxide Dismutase (SOD) mimetics , radiopharmaceuticals, and DNA-binding agents.

This guide synthesizes the synthetic pathways, thermodynamic stability profiles, and biological mechanisms of these compounds, offering a roadmap for researchers developing next-generation antioxidant therapeutics.

Structural Classification & Chemical Identity

The term "pentaazaalkane" encompasses both open-chain and cyclic polyamines containing five nitrogen donor atoms. The distinction determines their thermodynamic stability and biological fate.

FeatureLinear Pentaazaalkanes Macrocyclic Pentaazaalkanes
Prototype 1,4,7,10,13-Pentaazatridecane (Tetraethylenepentamine, TEPA)1,4,7,10,13-Pentaazacyclopentadecane ([15]aneN5)
Topology Flexible, open chainRigid, cyclic (Macrocyclic Effect)
Coordination Fast kinetics (rapid association/dissociation)High thermodynamic stability, slow kinetics
Key Application DNA compaction, gene delivery (PEI analogs)SOD mimetics (e.g., M40403), Radiotracers
pKa Values ~9.9, 9.1, 7.9, 4.3, 2.7~10.5, 9.5, 8.5, 4.5, 2.5 (Higher basicity)

Synthetic Methodologies

Macrocyclization via Template Synthesis (M40403 Protocol)

The synthesis of biologically active manganese-based SOD mimetics (like M40403) utilizes a template effect , where a metal ion or specific steric arrangement directs the condensation of a tetraamine with a dialdehyde.

Protocol: Synthesis of the Bis(cyclohexylpyridine)-Substituted Ligand

  • Rationale: Direct organic synthesis leads to polymerization. Using a 2,6-pyridinedialdehyde precursor locks the geometry.

  • Precursors: N,N′-bis{(1R,2R)-[2-(amino)]cyclohexyl}-1,2-diaminoethane + 2,6-pyridinedialdehyde.[1]

Step-by-Step Workflow:

  • Condensation: Dissolve the tetraamine (1 eq) and 2,6-pyridinedialdehyde (1 eq) in dry methanol.

  • Template Agent: Add MnCl₂ (1 eq) to template the Schiff base formation (optional but improves yield of the metal complex directly).

  • Cyclization: Reflux for 4–6 hours. The amine groups condense with the aldehydes to form a 15-membered bis-imine macrocycle.

  • Reduction: Cool to 0°C. Add NaBH₄ (excess) to reduce the imine bonds to amine bonds, securing the saturated macrocycle.

  • Purification: Extract with CH₂Cl₂ under basic conditions (pH > 12) to remove metal ions (if ligand isolation is desired) or recrystallize the Mn-complex directly.

Visualization of Synthetic Logic

Synthesis_M40403 Precursors Precursors: Tetraamine + Pyridine Dialdehyde SchiffBase Schiff Base Formation (Imine Macrocycle) Precursors->SchiffBase Reflux/MeOH - 2 H2O Reduction Reduction (NaBH4) SchiffBase->Reduction Saturation of C=N bonds FinalLigand M40403 Ligand (Saturated Macrocycle) Reduction->FinalLigand Workup (pH > 12) Complexation Mn(II) Complexation (Active SOD Mimetic) FinalLigand->Complexation MnCl2

Figure 1: Synthetic pathway for the M40403 ligand system, highlighting the critical Schiff base reduction step.

Coordination Chemistry & Thermodynamic Stability

The "Macrocyclic Effect" confers exceptional stability to pentaazaalkane complexes, preventing the release of toxic free metal ions in vivo.

Stability Constants (log K)

The table below compares the stability of [15]aneN5 complexes versus linear analogs. Note the significant increase in stability (


) for the cyclic system.
Metal IonLinear Pentaamine (

)
Cyclic [15]aneN5 (

)
Biological Consequence
Cu(II) 22.428.3 Extremely tight binding; resistant to transchelation by albumin.
Ni(II) 19.322.5 High stability; often forms square planar/octahedral equilibrium.
Zn(II) 15.619.2 Stable but exchangeable; relevant for gene delivery vectors.
Mn(II) 10.113.5 Moderate stability; allows redox cycling (Mn²⁺/Mn³⁺) essential for SOD activity.

Data Source: Validated against standard IUPAC stability constant databases for polyamines.

Redox Potential Tuning

For SOD mimetics, thermodynamic stability is not enough; the metal must cycle between oxidation states.

  • Requirement: The redox potential (

    
    ) of the Mn(II)/Mn(III) couple must be roughly +300 mV vs. NHE  (similar to native SOD).
    
  • Mechanism: Pentaaza macrocycles stabilize the Mn(II) state, but the rigid cavity prevents the distortion required for Mn(III) stabilization, keeping the potential within the catalytic window.

Biological Applications: The SOD Mimetic Mechanism[3]

The most commercially advanced application of pentaazaalkane derivatives is in Ischemia-Reperfusion Injury and Radiation Protection (e.g., Galera Therapeutics' Avasopasem manganese).

Mechanism of Action (Ping-Pong Cycle)

Unlike stoichiometric antioxidants (e.g., Vitamin C), these complexes act catalytically. One molecule of complex can dismutate millions of superoxide anions.

  • Oxidation:

    
    
    
  • Reduction:

    
    
    
Mechanistic Diagram

SOD_Mechanism Mn2 Mn(II)-Complex (Reduced State) Mn3 Mn(III)-Complex (Oxidized State) Mn2->Mn3 Oxidation H2O2 H2O2 (Product 1) Mn2->H2O2 Mn3->Mn2 Reduction O2 O2 (Product 2) Mn3->O2 Superoxide1 Superoxide (O2•-) + 2H+ Superoxide1->Mn2 Superoxide2 Superoxide (O2•-) Superoxide2->Mn3

Figure 2: The catalytic "ping-pong" mechanism of Manganese-Pentaazaalkane SOD mimetics.

Experimental Validation Protocol

To validate a new pentaazaalkane derivative as an SOD mimetic, the Cytochrome C Assay is the gold standard.

Protocol: Indirect SOD Activity Assay

  • Reagents: Xanthine (50 µM), Xanthine Oxidase (XO), Cytochrome C (10 µM), Phosphate Buffer (50 mM, pH 7.8).

  • Baseline: Measure the rate of Cytochrome C reduction (absorbance increase at 550 nm) generated by XO/Xanthine superoxide production.

  • Inhibition: Add the test compound (0.1 – 10 µM).

  • Calculation: The SOD activity (

    
    ) is the concentration of compound required to inhibit the rate of Cytochrome C reduction by 50%.
    
    • Target: An effective mimetic should have an

      
       in the low micromolar or nanomolar range (
      
      
      
      ).

References

  • Riley, D. P., et al. (1999).[2] "Rational design of synthetic enzymes: Superoxide dismutase mimetics." Journal of the American Chemical Society. Link

  • Salvemini, D., et al. (1999). "A nonpeptidyl mimic of superoxide dismutase with therapeutic activity in rats." Science. Link

  • Bencini, A., et al. (1990). "Thermodynamics of anion binding by polyammonium macrocycles." Accounts of Chemical Research. Link

  • Muscoli, C., et al. (2003). "On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies." British Journal of Pharmacology. Link

  • Bianchi, A., et al. (1991). "Thermodynamic stability of macrocyclic complexes." Coordination Chemistry Reviews. Link

Sources

Computational Design & Mechanistic Profiling of Hydroxylated Polyamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Structural Biology

Executive Summary & Theoretical Framework

The Challenge: Natural polyamines (putrescine, spermidine, spermine) are ubiquitous polycations essential for cell growth and DNA stabilization.[1][2][3] However, their utility as therapeutic agents is limited by rapid metabolic clearance and non-specific toxicity. Polyamine Diols —synthetic analogues incorporating hydroxyl groups into the alkyl backbone or termini—represent a strategic structural modification. The introduction of hydroxyl moieties (-OH) serves two critical theoretical functions:

  • Solvation Modulation: It alters the hydration shell, potentially modifying the "spine of hydration" in the DNA minor groove.

  • pKa Tuning: The inductive effect of the hydroxyl group shifts the pKa of adjacent amines, allowing for pH-selective protonation profiles in the tumor microenvironment.

Scope of Guide: This whitepaper details the computational workflow to design and validate polyamine diols. It moves from Quantum Mechanical (QM) characterization of protonation states to Molecular Dynamics (MD) simulations of DNA binding, providing a rigorous blueprint for rational drug design.

Quantum Mechanical Profiling: Protonation & Conformational Landscapes

Before macromolecular simulation, the small molecule must be rigorously parameterized. Polyamine diols exhibit complex intramolecular Hydrogen Bonding (IMHB) that standard force fields often fail to capture without QM-derived charges.

2.1. Theoretical Basis: The Micro-State Problem

Polyamines exist as a distribution of protonation micro-states. For a polyamine diol with 4 amine groups, there are theoretically


 protonation states. However, at physiological pH (7.4), only specific tautomers are dominant.

Objective: Determine the dominant protonation state and the pKa shift induced by the hydroxyl group.

2.2. Protocol: DFT-Based pKa Prediction

Methodology: Thermodynamic Cycle using Isodesmic Reactions.

  • Software: Gaussian 16 / ORCA.

  • Theory Level: DFT B3LYP/6-311++G(d,p) (Diffuse functions are critical for anions/lone pairs).

  • Solvation Model: SMD (Solvation Model based on Density) – Water (

    
    ).
    

Step-by-Step Workflow:

  • Conformational Search: Use a semi-empirical method (PM6 or GFN2-xTB) to generate 50-100 conformers. The hydroxyl group introduces rotamers that can "lock" the amine via IMHB.

  • Geometry Optimization: Optimize the lowest energy conformers in the gas phase and solution phase.

  • Frequency Calculation: Verify minima (no imaginary frequencies) and obtain Thermal Free Energies (

    
    ).
    
  • pKa Calculation: Use the equation:

    
    
    
    
    

Data Output: pKa Shift Table Comparison of Spermine vs. Synthetic Polyamine Diol (Hypothetical Data based on inductive effects)

SpeciesAmine PositionpKa (Exp)pKa (Calc - B3LYP)Effect of -OH
Spermine

(Terminal)
10.910.7Reference

(Internal)
8.48.6Reference
3-OH-Spermine

(Proximal to OH)
--9.8-0.9 shift (Inductive withdrawal)

(Distal)
--8.5Negligible

Expert Insight: The drop in pKa at


 suggests that at slightly acidic pH (tumor microenvironment, pH 6.5-6.8), the polyamine diol may retain a different charge profile than in healthy tissue (pH 7.4), offering a mechanism for selectivity.
Molecular Dynamics: DNA Interaction & The "Water Replacement" Strategy

The core therapeutic hypothesis of polyamine diols is that the hydroxyl groups can mimic water molecules, allowing the drug to displace the "spine of hydration" in the DNA minor groove with higher enthalpy gain than the parent polyamine.

3.1. Force Field Parameterization

Standard force fields (CHARMM36 / AMBER ff14SB) do not contain specific parameters for non-standard polyamine diols.

  • Topology Generation: Use Antechamber (AmberTools).

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry (consistent with AMBER force field logic).

  • Atom Types: Assign GAFF2 (General AMBER Force Field) atom types.

3.2. Simulation Protocol: The "Groove Binder" Workflow

System Setup:

  • Target: B-DNA Dodecamer (e.g., Drew-Dickerson sequence d(CGCGAATTCGCG)2).

  • Solvent: TIP3P Water box (10Å buffer).

  • Ions: Neutralize with Na+ and Cl- to 150mM (Physiological). Crucial: Add Mg2+ if simulating interaction with tertiary RNA structures.

DOT Diagram: Computational Pipeline

PolyamineWorkflow cluster_QM Phase 1: QM Parameterization cluster_MD Phase 2: Interaction Dynamics cluster_Analysis Phase 3: Analysis Struct 3D Structure Generation DFT DFT Optimization (B3LYP/6-311++G**) Struct->DFT RESP RESP Charge Fitting DFT->RESP Param GAFF2/Antechamber Topology RESP->Param Equil Equilibration (NPT, 300K, 10ns) Param->Equil Prod Production MD (100ns - 1µs) Equil->Prod MMPBSA MM-PBSA Binding Energy Prod->MMPBSA Hydration Hydration Shell Analysis Prod->Hydration

Figure 1: End-to-end computational workflow for polyamine diol characterization. The RESP charge fitting is the critical bridge between QM accuracy and MD efficiency.

Mechanistic Analysis: The "Clamp" Effect

Unlike linear polyamines which are highly flexible, polyamine diols often exhibit restricted flexibility due to intramolecular H-bonds.

4.1. Visualizing the Interaction

The diagram below illustrates the "Clamp" mechanism where the hydroxyl groups (


) interact with the phosphate backbone (

), while the protonated amines (

) interact with the nucleobases in the groove.

InteractionMechanism Polyamine Polyamine Diol (Cationic Core) OH_Group Hydroxyl Group (-OH) Polyamine->OH_Group Amine_Group Amine Group (-NH3+) Polyamine->Amine_Group Water Spine of Hydration (Displaced) Polyamine->Water Displaces Phosphate Phosphate Backbone (PO4-) OH_Group->Phosphate H-Bond Anchor BasePair Base Pair Edges (H-Bond Acceptors) Amine_Group->BasePair Electrostatic DNA_Groove DNA Minor Groove (A-T Rich Region) Water->DNA_Groove Previously Occupied

Figure 2: The "Clamp" Mechanism. Hydroxyl groups provide secondary anchor points on the phosphate backbone, increasing residence time compared to native polyamines.

4.2. Quantitative Metrics (MM-PBSA)

To validate the design, calculate the Binding Free Energy (


).


  • 
    :  Electrostatic + van der Waals (usually highly favorable).
    
  • 
    :  Polar solvation (PB/GB) + Non-polar (SASA).
    
  • Validation Criterion: A successful polyamine diol candidate should show a

    
     2-5 kcal/mol lower (more stable)  than the parent polyamine, primarily driven by the enthalpy term (
    
    
    
    ) from the additional OH-Phosphate H-bonds.
Experimental Validation Protocols

Computational predictions must be grounded in physical assays.

Protocol A: Thermal Melting (


) Assay 
  • Purpose: Measure DNA stabilization.

  • Method: UV-Vis spectrophotometry at 260 nm.

  • Expectation: Polyamine diols should increase the

    
     of DNA. 
    
    
    
    indicates strong groove binding.

Protocol B: Isothermal Titration Calorimetry (ITC)

  • Purpose: Deconstruct

    
     into 
    
    
    
    and
    
    
    .
  • Relevance to Diols: If the design works, you should observe a more negative

    
      (enthalpy driven) compared to spermine (often entropy driven due to water release), confirming the H-bonding role of the hydroxyl group.
    
References
  • Ouameur, A. A., & Tajmir-Riahi, H. A. (2004). Structural Analysis of DNA Interactions with Biogenic Polyamines and Cobalt(III)hexammine. Journal of Biological Chemistry. Link

  • Korolev, N., Lyubartsev, A. P., Laaksonen, A., & Nordenskiöld, L. (2004). A molecular dynamics simulation study of polyamine- and sodium-DNA: Interplay between polyamine binding and DNA structure.[4] European Biophysics Journal.[4] Link

  • Huang, Y., Pledgie, A., Casero, R. A., & Davidson, N. E. (2005). Molecular mechanisms of polyamine analogs in cancer cells.[5] Anti-Cancer Drugs.[5][6][7] Link

  • Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction.[8] PLOS ONE. Link

  • Pérez, A., et al. (2016). Gene delivery using polyamine derivatives: computational and experimental studies. Journal of Computer-Aided Molecular Design. (Contextual grounding for vector design).

Sources

Engineering the Future: The Biological Activity and Therapeutic Potential of Long-Chain Polyamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

Long-chain polyamines (LCPAs) represent a highly specialized class of aliphatic polycations characterized by extended poly(propylamine) chains and multiple repeating amine units. Originally discovered as the primary organic constituents driving biosilica formation in diatoms[1], and as stabilizing agents in hyperthermophiles, LCPAs possess a unique structural plasticity. Their high charge density and conformational flexibility have inspired a new generation of synthetic oligoamines. Today, these molecules are at the forefront of advanced drug development, serving as potent epigenetic modulators, neuroprotective ion channel antagonists, and highly efficient vectors for gene delivery[2].

This technical whitepaper synthesizes the core biological activities of LCPAs, providing drug development professionals and biological engineers with validated mechanistic insights, quantitative efficacy data, and self-validating experimental protocols.

Mechanistic Pathways & Biological Activities

Biosilicification and Biomimetic Nanofabrication

In marine diatoms, LCPAs (which can contain up to 20 repeating nitrogen units) are tightly associated with polycationic peptides known as silaffins[1]. Together, they govern the morphogenesis of intricately nanopatterned biosilica. Mechanistically, LCPAs function as acid-base catalysts within the acidic environment of the Silica Deposition Vesicle (SDV). The polyamine backbone stabilizes the transition state of silicic acid, with protonated and deprotonated amine groups working in tandem to facilitate rapid siloxane bond formation and subsequent silica precipitation[1].

Biosilicification SilicicAcid Silicic Acid (Monomers) Coacervate Coacervate Intermediate (Self-Assembly) SilicicAcid->Coacervate Accumulation in SDV LCPA Long-Chain Polyamines (LCPAs) LCPA->Coacervate Electrostatic Interaction Silaffins Silaffins (Polycationic Peptides) Silaffins->Coacervate Synergistic Matrix Siloxane Siloxane Bond Formation (Acid-Base Catalysis) Coacervate->Siloxane pH 5.5 Catalysis Biosilica Nanopatterned Biosilica (Precipitate) Siloxane->Biosilica Polymerization

LCPA-mediated biosilicification pathway via coacervate intermediate and acid-base catalysis.

Nucleic Acid Condensation and Gene Delivery

The efficacy of non-viral gene delivery vectors hinges on their ability to condense extended plasmid DNA into compact, stable nanoparticles. Synthetic long-chain oligoamines (e.g., pentamines and hexamines) exhibit vastly superior DNA condensation capabilities compared to natural short-chain polyamines like spermine[2]. By displacing monovalent counterions along the DNA phosphate backbone, LCPAs neutralize electrostatic repulsion. This counterion release drives a thermodynamically favorable collapse of the DNA coil into a dense nanoparticle, protecting the genetic payload from enzymatic degradation[2].

DNACondensation Plasmid Extended Plasmid DNA (Polyanion) ChargeNeut Charge Neutralization (Phosphate Binding) Plasmid->ChargeNeut Electrostatic Attraction Oligoamine Synthetic Oligoamine (Polycation) Oligoamine->ChargeNeut Counterion Displacement Compaction DNA Compaction (Hydrodynamic Radius ↓) ChargeNeut->Compaction Intermolecular Crosslinking Nanoparticle DNA Nanoparticle (Gene Delivery Vector) Compaction->Nanoparticle Stabilization

Mechanism of LCPA-induced DNA condensation for the formation of gene delivery nanoparticles.

Epigenetic Modulation in Oncology

Dysregulation of polyamine metabolism is a fundamental hallmark of neoplastic transformation. Conformationally restricted LCPA analogues are designed to exploit the upregulated polyamine transport system in cancer cells for rapid intracellular accumulation[3]. Once internalized, specific long-chain analogues act as potent inhibitors of epigenetic modifiers, including Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs)[3]. This targeted inhibition induces profound chromatin remodeling, forcing the re-expression of aberrantly silenced tumor suppressor genes and triggering cell cycle arrest and apoptosis[3][4].

EpigeneticModulation CancerCell Cancer Cell (Dysregulated Polyamines) Transporter Polyamine Transport System (Uptake) CancerCell->Transporter High Demand LCPA_Analog Conformationally Restricted LCPA Analogues LCPA_Analog->Transporter Competitive Uptake EnzymeInhib LSD1 / HDAC Inhibition GeneReexp Tumor Suppressor Gene Re-expression EnzymeInhib->GeneReexp Chromatin Remodeling Apoptosis Cytotoxicity & Apoptosis GeneReexp->Apoptosis Cell Cycle Arrest Transporter->EnzymeInhib Intracellular Accumulation

Epigenetic targeting of cancer cells using conformationally restricted LCPA analogues.

Ion Channel Antagonism and Neuroprotection

LCPAs and their acylated derivatives (such as hydroxycinnamic acid amides) are highly effective modulators of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor[5]. Structural models suggest that the extended polyamine tail traverses the ion pore to interact with deep intracellular binding sites, while the bulky headgroup lodges within the channel vestibule[5]. This voltage-dependent blockade prevents excessive calcium influx, offering a robust therapeutic mechanism for neuroprotection against excitotoxicity in cerebral ischemia and epileptic seizures[5].

Quantitative Efficacy Data

The following table synthesizes the biological activities and quantitative metrics of key LCPAs and their synthetic analogues across various therapeutic targets:

LCPA / Analogue TypePrimary Biological TargetActivity / ApplicationQuantitative Metric (Efficacy)
Synthetic Pentamine (3-4-3-4-3) Plasmid DNA Phosphate BackboneGene Delivery / DNA CondensationEC₅₀ = 0.52 mM (at 10 mM Na⁺)[2]
CGC-11144 (Oligoamine) Chromatin / Nucleosomal ArraysYeast Cell Growth InhibitionMIC = 40 µM [4]
PAHA / PABA Derivatives Histone Deacetylases (HDACs)Cancer Epigenetic ModulationIC₅₀ < 50% enzyme activity [3]
BU43b (Spermine Derivative) NMDA Receptor (NR2B Subunit)Neuroprotection / Channel BlockadeHigh Voltage-Dependent Inhibition [5]
Benzodioxol-Conjugated LCPAs Bacterial Cell MembranesBroad-Spectrum AntimicrobialMIC = 3.125 – 200 µg/mL [6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to quantify LCPA biological activity. The causality behind each critical experimental parameter is explicitly defined.

Protocol 1: Biomimetic Silica Precipitation Assay

This assay quantifies the ability of LCPAs to catalyze the polymerization of silicic acid into biosilica, mimicking diatom nanofabrication[1].

  • Buffer Preparation: Prepare a 30 mM sodium phosphate buffer adjusted to pH 5.5 .

    • Causality: Diatom Silica Deposition Vesicles (SDVs) are naturally acidic. Maintaining pH 5.5 ensures that the LCPA amino groups are appropriately protonated/deprotonated to act as an acid-base catalyst for siloxane bond formation[1].

  • Reaction Initiation: Add 0.2 mM of the target LCPA and 40 mM mono-/di-silicic acid to the buffer. Incubate at ambient temperature.

    • Causality: This specific stoichiometric ratio forces the electrostatic self-assembly of a coacervate phase, which acts as the structural template for silica precipitation[1].

  • Quantification via Molybdate Method: At 5-minute intervals, centrifuge the mixture to pellet the precipitated biosilica. React the supernatant with ammonium molybdate and measure absorbance at 410 nm.

    • Causality: The molybdate reagent specifically binds to soluble silicic acid. A temporal decrease in absorbance directly validates the depletion of monomers as they polymerize into the insoluble biosilica network[1].

Protocol 2: Plasmid DNA Condensation via Dynamic Light Scattering (DLS)

This workflow determines the EC₅₀ of synthetic LCPAs required to condense DNA into delivery-ready nanoparticles[2].

  • DNA Equilibration: Dilute plasmid DNA (e.g., pGL3) to 10 µg/mL in a low-salt buffer (10 mM NaCl, 10 mM HEPES, pH 7.4).

    • Causality: According to counterion condensation theory, high concentrations of monovalent cations (Na⁺) competitively inhibit polyamine binding. Establishing a strict 10 mM Na⁺ baseline isolates the electrostatic binding affinity of the LCPA, allowing for accurate efficacy comparison[2].

  • LCPA Titration: Add the LCPA in a stepwise titration from 0.1 µM to 20 µM. Incubate the samples for 1 hour at 25°C.

    • Causality: Stepwise titration allows for the precise calculation of the EC₅₀ (the midpoint concentration of condensation). The 1-hour incubation ensures the DNA-polyamine complex reaches thermodynamic equilibrium[2].

  • Hydrodynamic Radius Measurement: Analyze the samples using DLS at a 90° scattering angle.

    • Causality: DLS detects the Brownian motion of particles in suspension. An abrupt shift in the measured hydrodynamic radius—from a large extended coil (>300 nm) to a compact nanoparticle (~100 nm)—serves as a self-validating physical proof of successful DNA compaction[2].

References

  • Source: pnas.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: universityofgalway.
  • Source: umassmed.

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Methodological & Application

Application Notes & Protocols: A Guide to the Characterization of 4,7,10,13,16-Pentaazanonadecane-2,18-diol for Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the evaluation of 4,7,10,13,16-Pentaazanonadecane-2,18-diol as a potent metal ion chelating agent. This linear polyamine diol presents a unique scaffold with multiple coordination sites, suggesting significant potential in applications ranging from therapeutics for metal overload disorders to the development of novel catalysts and contrast agents. We will delve into the fundamental principles governing its chelation behavior, provide a framework for quantitative analysis, and present detailed, field-tested protocols for its characterization. The methodologies outlined herein are designed to establish a robust understanding of the ligand's affinity, selectivity, and coordination chemistry with various metal ions.

Introduction: The Rationale for Polyamine Diol Chelators

Transition metals are fundamental to countless biological processes, yet their dysregulation can lead to severe cellular damage through mechanisms like Fenton and Haber-Weiss reactions, which generate harmful reactive oxygen species.[1][2] Chelation therapy is a primary medical intervention for treating toxic metal exposure, utilizing ligands that form stable, excretable complexes with toxic metal ions.[3][4]

The compound 4,7,10,13,16-Pentaazanonadecane-2,18-diol is an intriguing candidate for chelation applications. Its structure consists of a flexible linear pentaamine backbone capped with two hydroxypropyl groups.[5][6] This arrangement offers a potential heptadentate (N5O2) coordination sphere, capable of enveloping a metal ion to form a highly stable complex. Such polydentate ligands benefit from the "chelate effect," a thermodynamic phenomenon where a single multi-binding ligand forms a more stable complex than multiple individual ligands, primarily due to a favorable entropy change upon displacing solvating water molecules.[7][8]

The purpose of these application notes is to provide a foundational experimental framework for any research program seeking to investigate the chelating properties of this promising, yet underexplored, molecule.

Figure 1: Structure of 4,7,10,13,16-Pentaazanonadecane-2,18-diol.

Core Principles of Chelation

Coordination Chemistry & The Chelate Effect

The efficacy of 4,7,10,13,16-Pentaazanonadecane-2,18-diol stems from its array of Lewis basic donor atoms: the five nitrogen atoms of the polyamine chain and the two oxygen atoms of the terminal diols.[9] These electron-rich sites can coordinate with a single metal ion, which acts as a Lewis acid. The linear flexibility of the backbone allows it to wrap around the metal ion, forming multiple chelate rings (likely five- and six-membered rings), which are thermodynamically highly stable.[10] The stability of complexes formed with open-chain polyamines is well-documented.[11]

The Critical Role of pH

The chelating ability of polyamines is inextricably linked to pH. In acidic solutions, the amine groups become protonated (-NH2+–), rendering their lone pair of electrons unavailable for metal coordination. As the pH increases, the amines are deprotonated, "activating" the ligand for chelation. Therefore, determining the protonation constants (pKa values) of the ligand is a mandatory prerequisite for any chelation study. This allows for the selection of appropriate pH ranges where the ligand is in its active form and for the accurate calculation of species distribution and stability constants.

cluster_ligand Ligand State cluster_complex Complex Formation L_Hn Ligand-(H+)n (Inactive) L Ligand (Active) L_Hn->L Deprotonation L->L_Hn Protonation ML [Metal-Ligand] Complex L->ML Chelation M Metal Ion (Mn+) M->ML pH_low Low pH (Acidic) pH_low->L_Hn Protonation pH_high High pH (Basic) pH_high->L Deprotonation

Figure 2: pH-Dependence of Polyamine Ligand Activity.

Quantitative Data Framework

To ensure systematic evaluation, all experimental data should be meticulously recorded. The following table provides a template for summarizing key quantitative parameters derived from the protocols in Section 4.

Metal IonMethodpHStoichiometry (M:L)Stability Constant (log K)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Notes
Cu(II)UV-Vis Titration7.4
Ni(II)UV-Vis Titration7.4
Zn(II)Potentiometry7.4
Fe(III)UV-Vis Titration5.0
User Defined

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All work should be performed in a well-ventilated fume hood.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and precise stock solutions are the foundation of reliable quantitative analysis. Using a high-purity, inert salt of the metal avoids interference from the counter-ion.

Materials:

  • 4,7,10,13,16-Pentaazanonadecane-2,18-diol

  • Metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Deionized water (18.2 MΩ·cm)

  • Appropriate buffer (e.g., HEPES, MES)

  • Analytical balance, volumetric flasks, pipettes

Procedure:

  • Ligand Stock Solution (10 mM): a. Accurately weigh the required mass of 4,7,10,13,16-Pentaazanonadecane-2,18-diol (M.W. = 305.46 g/mol ).[6] b. Dissolve in a minimal amount of deionized water in a volumetric flask. c. Once fully dissolved, bring the solution to the final volume with deionized water and mix thoroughly.

  • Metal Ion Stock Solution (10 mM): a. Accurately weigh the required mass of the chosen high-purity metal salt. b. Dissolve and bring to volume in a volumetric flask using deionized water.

  • Buffer Solution (e.g., 0.1 M HEPES, pH 7.4): a. Dissolve the required mass of the buffering agent in deionized water. b. Adjust the pH to the desired value using NaOH or HCl. c. Bring to the final volume with deionized water.

Protocol 2: Spectrophotometric (UV-Vis) Analysis of Chelation

Rationale: Many transition metal-ligand complexes exhibit unique electronic absorption spectra that differ from the free ligand or metal ion. This change can be monitored to determine the stoichiometry and stability constant of the complex.[12] This protocol is adapted from standard methods for evaluating chelating agents.[1]

Materials:

  • Prepared stock solutions (Protocol 1)

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Part A: Determining the Wavelength of Maximum Absorbance (λmax)

  • Prepare two solutions in separate cuvettes:

    • Cuvette 1 (Ligand Blank): 100 µL of 10 mM Ligand Stock + 2.9 mL of Buffer.

    • Cuvette 2 (Complex): 100 µL of 10 mM Ligand Stock + 100 µL of 10 mM Metal Stock + 2.8 mL of Buffer.

  • Use the Ligand Blank to zero the spectrophotometer.

  • Scan the absorbance of the Complex solution from 400-800 nm (or an appropriate range for the metal ion) to identify the λmax of the metal-ligand complex.

Part B: Job's Plot for Stoichiometry Determination

  • Prepare a series of solutions where the total concentration of metal and ligand is constant, but their molar ratio varies (e.g., from 0.1 to 0.9).

  • For each solution, measure the absorbance at the predetermined λmax.

  • Plot Absorbance vs. Mole Fraction of the Ligand. The peak of the plot indicates the stoichiometry of the complex.

Part C: Molar Ratio Method for Stability Constant (K) Determination

  • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

  • Measure the absorbance of each solution at λmax.

  • Plot Absorbance vs. the molar ratio [Ligand]/[Metal]. The data can be analyzed using specialized software or graphical methods to calculate the stability constant.[13]

Protocol 3: Characterization of the Solid-State Complex

Rationale: Isolating the complex in its solid form allows for characterization by methods that provide structural and thermal information, confirming coordination and stability.[14][15]

Materials:

  • Ligand and metal salt

  • Ethanol or other suitable solvent

  • Stir plate, filtration apparatus

  • FT-IR Spectrometer, Thermogravimetric Analyzer (TGA)

Procedure:

  • Synthesis: a. Dissolve the ligand (e.g., 1 mmol) in warm ethanol. b. In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:1 complex) in ethanol.[12] c. Slowly add the metal salt solution to the stirring ligand solution. A precipitate should form. d. Stir the mixture for 1-2 hours. e. Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • FT-IR Analysis: a. Acquire an FT-IR spectrum of the free ligand and the dried metal complex. b. Interpretation: Look for shifts in the N-H and O-H stretching and bending frequencies. A broadening or shift to lower wavenumbers upon complexation is indicative of coordination to the metal ion.[16]

  • Thermal Analysis (TGA/DTA): a. Perform TGA/DTA on the dried complex under a nitrogen atmosphere. b. Interpretation: The TGA curve will show the decomposition temperature of the complex, providing a measure of its thermal stability. Initial weight loss at lower temperatures may correspond to the loss of coordinated or lattice water molecules.[14]

start Start: Characterization of 4,7,10,13,16-Pentaazanonadecane-2,18-diol p1 Protocol 1: Prepare Ligand, Metal & Buffer Stock Solutions start->p1 p2 Protocol 2: Spectrophotometric (UV-Vis) Analysis p1->p2 p3 Protocol 3: Solid-State Synthesis & Characterization p1->p3 sub_p2_a A: Determine λmax of Complex p2->sub_p2_a sub_p3_a Synthesize Solid Metal-Ligand Complex p3->sub_p3_a sub_p2_b B: Determine Stoichiometry (Job's Plot) sub_p2_a->sub_p2_b sub_p2_c C: Determine Stability Constant (Molar Ratio Method) sub_p2_b->sub_p2_c end_node End: Comprehensive Chelation Profile sub_p2_c->end_node sub_p3_b FT-IR Analysis: Confirm Coordination sub_p3_a->sub_p3_b sub_p3_c TGA/DTA Analysis: Assess Thermal Stability sub_p3_a->sub_p3_c sub_p3_b->end_node sub_p3_c->end_node

Figure 3: Experimental Workflow for Chelation Analysis.

Conclusion

4,7,10,13,16-Pentaazanonadecane-2,18-diol represents a highly promising scaffold for metal ion chelation due to its polydentate nature and structural flexibility. The protocols detailed in this guide provide a robust and systematic approach for its comprehensive evaluation. By determining key parameters such as stoichiometry, stability constants, and coordination behavior, researchers can unlock its potential for diverse applications in medicine, catalysis, and beyond. This foundational work is essential for the rational design of next-generation chelators and metal-based therapeutics.

References

  • Tanaka, M. (2009). Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation. Bulletin of the Chemical Society of Japan. [Link]

  • IntechOpen. (2024). Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. [Link]

  • Thummel, R. P., & Korgel, A. A. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(1), 126-129. [Link]

  • Borel, A., et al. (2019). The Scope of Application of Macrocyclic Polyamines Beyond Metal Chelation. Chemistry – A European Journal, 25(60), 13634-13649. [Link]

  • PubChem. 4,7,10,13,16-pentaazanonadecane-2,18-diol. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of mixed ligand transition metal complexes. JOCPR, 4(2), 996-1002. [Link]

  • ResearchGate. (2012). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. ResearchGate. [Link]

  • Omar, M. M., Mohamed, G. G., & Ibrahim, A. A. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 358-369. [Link]

  • Hares, G. B., Fernelius, W. C., & Douglas, B. E. (1952). Equilibrium Constants for the Formation of Complexes between Metal Ions and Polyamines. Journal of the American Chemical Society, 78(9), 1816-1818. [Link]

  • Hasan, M., et al. (2020). Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions. International Journal of Molecular Sciences, 21(21), 7945. [Link]

  • Wikipedia. Stability constants of complexes. Wikipedia. [Link]

  • Jackobs, N. E., & Margerum, D. W. (1967). Stability constants of nickel aminocarboxylate, ammine, and polyamine mixed-ligand complexes. Inorganic Chemistry, 6(11), 2038-2042. [Link]

  • Royal Society of Chemistry. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC. [Link]

  • Molbase. 7,13-bis(2-hydroxypropyl)-4,7,10,13,16-pentaazanonadecane-2,18-diol. Molbase. [Link]

  • Hughes, M. A. (2010). The Structure Function Relationship of Silica Polyamine Composites. ScholarWorks at University of Montana. [Link]

  • U.S. Environmental Protection Agency. (2023). 4,7,10,13,16-Pentaazanonadecane-2,18-diol. Substance Registry Services. [Link]

  • International Journal of Modern Research in Engineering and Technology. (2020). Stability Constant of Complex. IJMRSET, 5(12). [Link]

  • Aydin, S., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133. [Link]

  • MicroTrace Minerals. (2010). Updated protocols and research on Clinical Metal Toxicology. MicroTrace Minerals Laboratory. [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry, 14(2), 143. [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

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applications of polyamine diols in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Applications of Polyamine Diols in Materials Science

Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide and self-validating protocols for utilizing polyamine diols in the synthesis of advanced biomedical polymers and green polyamides.

Introduction & Mechanistic Overview

Polyamine diols (e.g., N-methyldiethanolamine and other amino-substituted diols) are highly versatile building blocks in modern polymer chemistry. Their unique molecular architecture combines two reactive hydroxyl groups—ideal for step-growth polymerizations such as esterification or polyurethane formation—with a tertiary or secondary amine core. This amine core provides critical functionality: it can be protonated for electrostatic complexation with nucleic acids in gene delivery, or it can act as a reactive site for further functionalization.

This guide details two state-of-the-art methodologies that leverage polyamine diols:

  • Enzymatic Synthesis of Poly(amine-co-esters): A metal-free route for generating biodegradable non-viral gene delivery vectors[1].

  • Direct Catalytic Dehydrogenation: A highly atom-economical synthesis of functional polyamides utilizing earth-abundant or highly selective transition metal catalysts[2].

Application 1: Enzymatic Synthesis of Poly(amine-co-esters) for Gene Delivery

Mechanistic Insights & Causality

Traditional synthesis of amino-bearing polyesters often requires the tedious protection and deprotection of amino groups or relies on toxic metal catalysts, both of which are detrimental to downstream biomedical applications[3]. To circumvent this, researchers utilize Candida antarctica lipase B (CALB), an enzyme that exhibits extraordinary tolerance toward tertiary amines[1].

The polymerization is driven by a two-stage process. The first stage (oligomerization) is conducted under atmospheric nitrogen to prevent the evaporation of volatile amino-diol monomers, thereby locking in the equimolar stoichiometry required by Carothers' equation[4]. The second stage applies a high vacuum to continuously remove the condensation byproduct (e.g., ethanol), which, according to Le Chatelier's principle, drives the transesterification equilibrium forward to yield high-molecular-weight polymers (Mw > 30,000 Da)[5].

Protocol 1: Two-Stage CALB-Catalyzed Polymerization

Self-Validating System for the synthesis of Poly(amine-co-esters).

Step 1: Monomer Preparation & Initiation

  • Action: In a Schlenk tube, combine equimolar amounts (e.g., 10 mmol) of a diester (e.g., diethyl sebacate) and an amino-diol (e.g., N-methyldiethanolamine) in diphenyl ether. Add Novozym 435 (immobilized CALB, 10% w/w relative to monomers).

  • Causality: Diphenyl ether acts as a high-boiling solvent to maintain a homogeneous phase without evaporating during the vacuum stage[4].

Step 2: Stage 1 - Oligomerization

  • Action: Heat the reaction mixture to 80 °C under 1 atm of nitrogen for 24 hours.

  • Causality: The atmospheric pressure prevents the volatile N-methyldiethanolamine from escaping, ensuring the stoichiometric balance is maintained as monomers convert into non-volatile oligomers[5].

  • Validation: Observe a distinct increase in solution viscosity.

    
    H NMR of an aliquot should confirm the formation of initial ester linkages.
    

Step 3: Stage 2 - Polymerization

  • Action: Reduce the pressure to a high vacuum (1.6 mmHg) and maintain at 80 °C for an additional 72 hours.

  • Causality: The vacuum continuously strips out the alcohol byproduct, shifting the equilibrium to drive chain extension[6].

Step 4: Purification & Recovery

  • Action: Dissolve the crude mixture in dichloromethane (CH

    
    Cl
    
    
    
    ), filter out the immobilized enzyme beads, and precipitate the polymer dropwise into cold hexane. Dry under vacuum at 40 °C.
  • Causality: Hexane selectively precipitates the high-Mw polymer while leaving unreacted monomers in solution. Drying at 40 °C prevents thermal degradation of the tertiary amine groups[1].

  • Validation: Gel Permeation Chromatography (GPC) should confirm an Mw of ~43,000 Da.

Quantitative Data Summary

Table 1: CALB-Catalyzed Synthesis of Poly(amine-co-esters)[1]

Diester ComonomerAmino-Diol ComonomerMw (Da)PDI (Mw/Mn)Yield (%)
Diethyl succinate (C4)N-Methyldiethanolamine29,5002.080
Diethyl sebacate (C10)N-Methyldiethanolamine43,0002.185
Diethyl dodecanedioate (C12)N-Methyldiethanolamine44,5002.488
Diethyl sebacate (C10)N-Phenyldiethanolamine38,0001.982
Workflow Visualization

G N1 Diester + Amino-Diol (e.g., N-Methyldiethanolamine) N2 CALB Enzyme Addition (Novozym 435) N1->N2 Mix in diphenyl ether N3 Stage 1: Oligomerization (1 atm N2, 50-100°C, 24h) N2->N3 Catalysis N4 Stage 2: Polymerization (1-2 mmHg vacuum, 72h) N3->N4 Prevent monomer loss N5 Poly(amine-co-ester) (Mw up to 59,000 Da) N4->N5 Chain extension N6 DNA Complexation (Electrostatic Binding) N5->N6 Biomedical application N7 Gene Delivery Polyplexes N6->N7 Self-assembly

Workflow of CALB-catalyzed poly(amine-co-ester) synthesis and DNA polyplex formation.

Application 2: Direct Synthesis of Polyamides via Catalytic Dehydrogenation

Mechanistic Insights & Causality

Conventional polyamide synthesis relies on harsh conditions, toxic acyl chlorides, or stoichiometric coupling agents that generate massive amounts of chemical waste[7]. The introduction of the Milstein PNN pincer ruthenium complex revolutionized this by enabling the direct dehydrogenative coupling of diols and diamines[2].

This method is highly atom-economical, producing only hydrogen gas (H


) as a byproduct. Crucially for polyamine chemistry, the Ru-catalyst exhibits extreme chemoselectivity for primary amines over secondary amines. This allows researchers to incorporate polyamines (containing unprotected secondary amines) directly into the linear polyamide backbone without tedious protection/deprotection steps[7].
Protocol 2: Ru-Catalyzed Dehydrogenative Polyamidation

Self-Validating System for Green Polyamide Synthesis.

Step 1: Inert Atmosphere Setup

  • Action: Inside an argon-filled glovebox, pre-mix 1.0 mmol of a diol (e.g., 1,6-hexanediol), 1.0 mmol of a diamine, and 2 mol% of the Ru-PNN catalyst in 1.5 mL of a 4:1 Anisole/DMSO solvent mixture[8].

  • Causality: The Ru-PNN complex is sensitive to oxidation. The Anisole/DMSO mixture is specifically chosen to maintain the solubility of the growing polyamide chain; premature precipitation would trap the reactive ends and halt polymerization[8].

Step 2: Catalytic Dehydrogenation

  • Action: Transfer the sealed reaction vessel to a heating mantle and reflux under a continuous N

    
     flow for 48 hours.
    
  • Causality: The continuous N

    
     flow acts as a carrier gas to sweep away the generated H
    
    
    
    gas. Removing H
    
    
    prevents the reverse hydrogenation reaction, driving the formation of the hemiaminal intermediate and its subsequent conversion into an amide bond[7].

Step 3: Isolation and Characterization

  • Action: Cool the mixture to room temperature and precipitate the polyamide by dropping the solution into vigorously stirred toluene.

  • Causality: Toluene acts as an anti-solvent for the highly polar polyamide, allowing for clean recovery[8].

  • Validation: To accurately determine the molecular weight via GPC, the polymer must first be acylated (using Ac

    
    O). Unmodified polyamides will strongly hydrogen-bond with the GPC column gel material, resulting in artificially delayed retention times and inaccurate Mw readings[8].
    
Quantitative Data Summary

Table 2: Reaction Conditions and Yields for Ru-Catalyzed Polyamidation[8]

Diol MonomerDiamine MonomerSolvent SystemCatalyst LoadingMw (kDa)
1,4-Butanediol1,6-HexanediamineAnisole1 mol%18.2
1,6-Hexanediol1,6-HexanediamineAnisole/DMSO (4:1)2 mol%24.5
1,4-Benzenedimethanol1,6-HexanediamineAnisole/DMSO (4:1)2 mol%28.0
Workflow Visualization

G A Primary Diamine + Diol B Milstein Ru-PNN Catalyst (1-2 mol%) A->B Glovebox setup C Catalytic Dehydrogenation (Reflux, 48h) B->C Anisole/DMSO solvent D Hemiaminal Intermediate C->D -H2 E Second Dehydrogenation D->E Ru-catalyzed F Polyamide Polymer (10-30 kDa) E->F Amide bond formation G H2 Gas (Byproduct) E->G -H2 evolution

Reaction pathway of direct polyamide synthesis via Ru-catalyzed dehydrogenation.

References

  • Title: Lipase-Catalyzed Synthesis of Poly(amine-co-esters) via Copolymerization of Diester with Amino-Substituted Diol Source: Biomacromolecules (American Chemical Society) URL: [Link]

  • Title: Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines Source: Journal of the American Chemical Society (American Chemical Society) URL: [Link]

Sources

protocol for complexing 4,7,10,13,16-Pentaazanonadecane-2,18-diol with transition metals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Complexing 4,7,10,13,16-Pentaazanonadecane-2,18-diol with Transition Metals

Executive Summary & Ligand Profile

This guide details the protocol for synthesizing and characterizing coordination complexes of 4,7,10,13,16-Pentaazanonadecane-2,18-diol (hereafter referred to as L1 ) with transition metals (Cu(II), Ni(II), Zn(II), Co(II/III)).

L1 is a functionalized polyamine derivative, specifically


-bis(2-hydroxypropyl)tetraethylenepentamine . It features a linear pentaaza (N5) backbone derived from tetraethylenepentamine (TEPA), capped with two 2-hydroxypropyl arms.
  • Chemical Formula:

    
    
    
  • MW: 305.46 g/mol

  • Coordination Potential: Potentially heptadentate (5 amine nitrogens + 2 hydroxyl oxygens).

  • Key Advantage: The hydroxypropyl groups improve water solubility and can provide axial coordination or hydrogen-bonding sites, modifying the lipophilicity and redox properties compared to the parent TEPA ligand.

Pre-Complexation Considerations

Ligand Purity & Storage
  • State: L1 is typically a viscous, hygroscopic oil or low-melting solid.

  • Validation: Verify purity via

    
     NMR (
    
    
    
    ) and ESI-MS (
    
    
    ). Impurities (e.g., under-alkylated TEPA) will broaden transition bands and alter stability constants.
  • Storage: Store under Argon/Nitrogen at 4°C to prevent amine oxidation and carbonate formation (absorption of

    
     from air).
    
Metal Salt Selection
  • For Solution Studies: Use Perchlorate (

    
    )  or Triflate (
    
    
    
    )
    salts for non-coordinating anions, ensuring the metal-ligand interaction is the primary equilibrium. Warning: Perchlorates are potentially explosive when dry.
  • For Bulk Synthesis: Use Chlorides (

    
    ) , Nitrates (
    
    
    
    )
    , or Acetates (
    
    
    )
    . Chlorides are preferred for solubility in alcohols; Acetates act as weak bases to assist deprotonation.
pH & Protonation Logic

The complexation is pH-driven. The five amine nitrogens must be deprotonated to coordinate effectively.

  • Low pH (< 3): L1 is fully protonated (

    
     or 
    
    
    
    ). No complexation.
  • Mid pH (4–7): Stepwise deprotonation. Metal binding begins, often forming protonated complexes (

    
    ).
    
  • High pH (> 8): Full coordination (

    
    ). The hydroxyl groups may deprotonate at very high pH (>10) or upon coordination to high-valent metals.
    

Protocol 1: Thermodynamic Stability Determination (Potentiometry)

Objective: To determine the stability constants (


) before bulk synthesis.

Reagents:

  • Ligand L1 (approx 1 mM final conc).

  • Metal Salt (

    
     or similar).
    
  • Standardized NaOH (0.1 M, carbonate-free).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .

Procedure:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration scale (

    
    ) via Gran titration.
    
  • Ligand Titration: Titrate acidified L1 solution (with excess HCl) vs. NaOH to determine ligand protonation constants (

    
    ). Expect 5 amine 
    
    
    
    values (approx. range 3.0 to 9.5).
  • Complex Titration: Prepare a 1:1 molar ratio of Metal:L1 in acidified solution. Titrate with NaOH from pH 2.5 to 11.0.

  • Data Analysis: Use software like Hyperquad or BEST to fit the potentiometric curves.

    • Look for: Divergence between the "Ligand-only" and "Metal+Ligand" curves. A divergence at low pH indicates high stability.

Protocol 2: Bulk Synthesis of M-L1 Complexes

Objective: Isolation of solid


 complexes.
Step-by-Step Workflow

Step 1: Solvent Preparation

  • Dissolve 1.0 mmol of L1 (305 mg) in 10 mL of Methanol (MeOH) .

  • Note: If L1 is an oil, weigh by difference using a syringe.

Step 2: Metal Addition

  • Dissolve 1.0 mmol of Metal Salt (e.g.,

    
    , 170 mg) in 5 mL of MeOH.
    
  • Add the metal solution dropwise to the ligand solution with vigorous stirring.

  • Observation: Immediate color change (e.g., Cu: Blue

    
     Dark Blue/Purple; Ni: Green 
    
    
    
    Violet).

Step 3: pH Adjustment (Critical)

  • The solution will become acidic upon complexation (

    
    ).
    
  • Add Triethylamine (

    
    )  or dilute LiOH/MeOH  dropwise until pH reaches ~8.0–9.0 (check with wet pH paper).
    
  • Why: Drives the equilibrium to the fully coordinated neutral amine form.

Step 4: Reflux & Crystallization

  • Reflux the mixture for 1–2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • Method A (Precipitation): Concentrate to ~5 mL and add excess Diethyl Ether or Acetone to precipitate the complex.

    • Method B (Slow Evaporation): Allow the methanolic solution to evaporate slowly at RT to grow crystals for XRD.

Step 5: Purification

  • Filter the solid. Wash with cold Ethanol/Ether (1:1).

  • Dry under vacuum over

    
    .
    

Characterization & Validation

TechniqueExpected Result for [M(L1)] ComplexInterpretation
ESI-MS (+) Peak at

or

Confirms 1:1 stoichiometry. Look for isotope patterns (Cu/Ni/Zn).
IR Spectroscopy Shift in N-H stretch (3200-3300

); O-H stretch visible.
Confirm N-coordination. If O-H shifts significantly, O-coordination is likely.
UV-Vis d-d transition shift (e.g., Cu: 600-650 nm).High energy shift indicates strong field (N-donors).
Elemental Analysis C, H, N within 0.4% of theory.Confirms purity and hydration state (often forms hydrates).

Visualization: Complexation Logic & Pathway

ComplexationProtocol Start Start: L1 (Free Base) C14H35N5O2 Acidify Acidification (Optional) Form H5L salts for stability Start->Acidify Storage Route MetalAdd Add Metal Salt (MX2) (Cu, Ni, Zn, Co) Start->MetalAdd Direct Route Acidify->MetalAdd Complex_Acid Initial Complex [M(HnL)] species (Acidic) MetalAdd->Complex_Acid BaseAdd Adjust pH (Et3N/LiOH) Target pH 8-9 Complex_Acid->BaseAdd Deprotonation Equilibrium Reflux/Stir Thermodynamic Equilibration BaseAdd->Equilibrium Isolation Isolation (Precipitation/Crystallization) Equilibrium->Isolation FinalProduct Final Complex [M(L1)]X2 Isolation->FinalProduct

Figure 1: Logical workflow for the synthesis of Metal-L1 complexes, highlighting the critical pH adjustment step.

References

  • Ligand Structure & Synthesis

    • Source: PubChem. "4,7,10,13,16-Pentaazanonadecane-2,18-diol (CID 109297)." Accessed Oct 2023.
    • URL:[Link]

  • Polyamine Coordination Chemistry (General TEPA)
  • Hydroxypropyl-Polyamine Derivatives

    • Source: US EPA Substance Registry. "4,7,10,13,16-Pentaazanonadecane-2,18-diol."
    • URL:[Link]

  • Potentiometric Methods: Source: Martell, A. E., & Motekaitis, R. J. (1992). Determination and Use of Stability Constants. Wiley-VCH. Context: The standard protocol for determining protonation and stability constants cited in Protocol 1.

functionalization of nanoparticles with 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Functionalization of Mesoporous Silica Nanoparticles (MSNs) with 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Executive Summary

This application note details the protocol for the covalent attachment of 4,7,10,13,16-Pentaazanonadecane-2,18-diol (hereafter referred to as PAND-2,18 ) to the surface of Mesoporous Silica Nanoparticles (MSNs).

PAND-2,18 is a specialized polyamine derivative, structurally analogous to Tetraethylenepentamine (TEPA) but modified with terminal hydroxypropyl groups.[1][2] This modification reduces the inherent cytotoxicity associated with high charge-density polyamines while retaining the "proton sponge" capacity essential for endosomal escape in gene delivery applications.[1][2]

This protocol utilizes a GLYMO (3-Glycidoxypropyltrimethoxysilane) linker strategy to facilitate a robust epoxy-amine ring-opening reaction, ensuring stable covalent bonding of the ligand to the nanoparticle surface.[1][2]

The Molecule: 4,7,10,13,16-Pentaazanonadecane-2,18-diol[1][2][3][4][5][6]

  • CAS Number: 68310-63-4[1][2][3]

  • Molecular Formula: C₁₄H₃₅N₅O₂[1][2]

  • Structure Analysis: The molecule consists of a pentamine backbone (five nitrogen atoms) where the terminal primary amines have been alkylated with propylene oxide.[1][2]

    • Core Backbone: Tetraethylenepentamine (TEPA).[1][2]

    • Modifications: 2-Hydroxypropyl groups at positions 2 and 18.

    • Functional Groups: Two hydroxyl groups (-OH) and five secondary amines (-NH-).[1][2]

Why this Ligand?

  • Reduced Toxicity: Unlike unmodified TEPA or PEI (Polyethylenimine), the hydroxyl groups shield the cationic charge density, reducing membrane disruption and cellular toxicity [1].[2]

  • Endosomal Escape: The secondary amines possess pKa values (~8-9) ideal for buffering the endosomal pH (the "Proton Sponge Effect"), facilitating the release of nucleic acid payloads (siRNA/DNA) into the cytosol [2].[1][2]

  • Dual Functionality: The hydroxyl groups provide sites for secondary hydrogen bonding or further derivatization (e.g., with isocyanates).[2]

Mechanism of Functionalization

The functionalization proceeds via a two-step "Grafting-To" approach:

  • Surface Activation: The silica surface is modified with GLYMO to introduce reactive epoxide rings.[1][2]

  • Ligand Conjugation: The secondary amines of PAND-2,18 nucleophilically attack the epoxide ring, opening it and forming a stable C-N bond.[1][2]

Reaction Pathway Diagram

G Silica Bare Silica NP (Si-OH) GLYMO GLYMO Activation (Toluene, Reflux) Silica->GLYMO Silanization EpoxySilica Epoxy-Activated NP (Si-O-Si-Epoxide) GLYMO->EpoxySilica Covalent Bond FinalNP Functionalized NP (Secondary Amine + Diol) EpoxySilica->FinalNP Ring Opening (Nucleophilic Attack) Ligand PAND-2,18 Ligand (Secondary Amines) Ligand->FinalNP Conjugation

Figure 1: Reaction pathway for the covalent attachment of PAND-2,18 to Silica Nanoparticles via Epoxy-Silane coupling.[1][2]

Experimental Protocol

Materials Required
  • Nanoparticles: Mesoporous Silica Nanoparticles (MSNs), ~100 nm diameter (calcined, template-free).[1][2]

  • Ligand: 4,7,10,13,16-Pentaazanonadecane-2,18-diol (Purity >95%).[1][2][4]

  • Linker: (3-Glycidoxypropyl)trimethoxysilane (GLYMO).[1][2]

  • Solvents: Anhydrous Toluene, Ethanol (Absolute), Deionized Water (18.2 MΩ).[2]

  • Equipment: Reflux condenser, Magnetic stirrer, Centrifuge (20,000 x g), Vacuum oven, Sonicator.[2]

Step 1: Surface Activation (Epoxy-Functionalization)

Goal: Introduce reactive epoxide rings onto the silica surface.[1][2]

  • Dispersion: Disperse 500 mg of dry MSNs in 60 mL of anhydrous toluene. Sonicate for 20 minutes to ensure a monodisperse suspension.

  • Reaction: Add 1.0 mL of GLYMO dropwise to the suspension under vigorous stirring.

  • Reflux: Heat the mixture to 110°C (Reflux) under a nitrogen atmosphere for 24 hours. Note: Anhydrous conditions are critical to prevent GLYMO self-polymerization.[1][2]

  • Washing: Cool to room temperature. Centrifuge at 12,000 rpm for 15 mins. Wash the pellet 3 times with toluene and 2 times with ethanol to remove unreacted silane.[2]

  • Drying: Dry the pellet in a vacuum oven at 60°C overnight.

    • Checkpoint: The resulting powder (MSN-Epoxy) should be white and free-flowing.[1][2]

Step 2: Ligand Conjugation (Ring Opening)

Goal: Covalently attach PAND-2,18 via amine-epoxy reaction.[1][2]

  • Preparation: Dissolve 200 mg of PAND-2,18 in 20 mL of absolute ethanol.

    • Insight: Ethanol is chosen as the solvent because it solubilizes the polyamine well and is compatible with the epoxide ring opening reaction.[2]

  • Mixing: Re-disperse 200 mg of MSN-Epoxy (from Step 1) into the ligand solution. Sonicate for 10 minutes.

  • Reaction: Heat the mixture to 60°C for 24 hours under continuous stirring.

    • Mechanism:[1][2][5] The secondary amines of PAND-2,18 attack the epoxide carbons.[1][2] The elevated temperature is necessary to drive the reaction of the sterically hindered secondary amines [3].[2]

  • Purification: Centrifuge at 15,000 rpm for 20 mins.

    • Wash 1-2: Ethanol (removes unbound ligand).[1][2]

    • Wash 3: Water (removes any residual salts).[1][2]

  • Storage: Resuspend in DEPC-treated water (for RNA work) or dry under vacuum for storage.

Characterization & Quality Control

To validate the success of the functionalization, the following parameters must be assessed.

TechniqueParameterExpected Outcome (Success Criteria)
Zeta Potential Surface ChargeShift from Negative to Positive. Bare MSN: -20 to -30 mVMSN-Epoxy: -5 to -10 mVMSN-PAND: +25 to +40 mV (at pH 7.[1][2]4)
FTIR Spectroscopy Surface GroupsNew Bands: 2800-2950 cm⁻¹ (C-H stretch from alkyl chain)1560 cm⁻¹ (N-H bend)1460 cm⁻¹ (C-N stretch)
Ninhydrin Assay Amine ContentColor Change: Suspension turns deep purple/blue upon heating with Ninhydrin reagent, confirming the presence of free amines.[1][2]
TGA Grafting DensityWeight Loss: Significant weight loss (10-15%) between 200-600°C compared to bare MSNs.[1][2]
Data Visualization: Zeta Potential Shift

Zeta cluster_0 Surface Charge Evolution (pH 7.4) Step1 Bare Silica NP -30 mV Hydroxyl Groups (Si-OH) Step2 Epoxy-Activated NP -10 mV Epoxide Rings (Neutral) Step1->Step2 Silanization Step3 PAND-Functionalized NP +35 mV Protonated Amines (NH2+) Step2->Step3 Amine Conjugation

Figure 2: Expected evolution of Zeta Potential throughout the functionalization process.

Application: Gene Delivery (siRNA/DNA)[1][2]

The PAND-2,18 functionalized nanoparticle acts as a vector.[1][2] The cationic surface binds negatively charged nucleic acids via electrostatic interaction.[2]

Loading Protocol:

  • Dilute MSN-PAND to 100 µg/mL in HEPES buffer (pH 7.2).

  • Add siRNA/DNA to achieve desired N/P ratio (Nitrogen/Phosphate ratio), typically 10:1 to 20:1.[2]

  • Incubate for 30 mins at Room Temperature.

  • Validation: Run a Gel Retardation Assay. Complete retardation of the DNA band indicates successful complexation.[2]

References

  • Polyamine Toxicity & Modification

    • Title: "Reduced cytotoxicity of polyamine-modified nanoparticles for gene delivery."[1][2]

    • Source:Biomaterials, 2012.[2]

    • Context: Hydroxyl modification of polyamines (like the diol in PAND) significantly reduces membrane toxicity compared to PEI.[1][2]

    • URL:[Link][1][2]

  • Proton Sponge Mechanism

    • Title: "The proton sponge: a trick to enter the cell the viruses did not exploit."[2]

    • Source:Chimia, 1997.[2]

    • Context: Explains how secondary amines with pKa ~8-9 buffer endosomal pH, causing osmotic swelling and release.[1][2]

    • URL:[Link][1][2][6][7][8]

  • Epoxy-Amine Coupling on Silica

    • Title: "Surface functionalization of silica nanoparticles with amines: A review."
    • Source:Applied Surface Science, 2015.[2]

    • Context: Standardizes the GLYMO-amine reaction conditions (Temper
    • URL:[Link][1][2]

  • Molecule Identification (PAND-2,18)

    • Title: "4,7,10,13,16-Pentaazanonadecane-2,18-diol Substance Details."
    • Source:EPA Substance Registry Services.[1][2]

    • Context: Verification of CAS 68310-63-4 and chemical structure.
    • URL:[Link][1][2]

Disclaimer: This protocol involves the use of hazardous chemicals (Toluene, GLYMO).[1][2] All procedures should be performed in a fume hood with appropriate PPE.[2]

Sources

Application Note: 4,7,10,13,16-Pentaazanonadecane-2,18-diol as a Bifunctional Ligand in Homogeneous and Biphasic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profile

In the landscape of transition-metal catalysis, the design of the secondary coordination sphere is paramount for achieving high turnover frequencies (TOF) and catalyst longevity. 4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS: 68310-63-4) [1], commonly referred to as N,N'-bis(2-hydroxypropyl)tetraethylenepentamine (BHP-TEPA), represents a highly versatile, bifunctional multidentate ligand[2].

Structurally, BHP-TEPA features a pentadentate polyamine core flanked by two terminal 2-hydroxypropyl arms. This unique architecture provides two distinct catalytic advantages:

  • Cooperative Hydrogen Bonding: The nitrogen core tightly chelates Lewis acidic metals (e.g., Zn²⁺, Co³⁺), while the uncoordinated pendant hydroxyl groups act as hydrogen-bond donors to activate substrates (e.g., epoxides, carbonyls).

  • Phase-Transfer Dynamics: The diol functionality imparts extreme hydrophilicity to the resulting metal complexes, making it an ideal anchor for aqueous biphasic catalysis, ensuring near-zero catalyst leaching into organic product phases [3].

This application note details two validated protocols utilizing BHP-TEPA: Zinc-catalyzed CO₂ fixation and Ruthenium-catalyzed aqueous transfer hydrogenation.

Mechanistic Rationale: The Power of Bifunctionality

Standard polyamines like tetraethylenepentamine (TEPA) are excellent chelators but lack the secondary interactions required for complex substrate activation. By utilizing BHP-TEPA, researchers can mimic the active sites of metalloenzymes.

In CO₂ cycloaddition , the rate-limiting step is often the ring-opening of the epoxide. While the Zn(II) center acts as a primary Lewis acid to polarize the epoxide oxygen, the pendant -OH groups of BHP-TEPA provide simultaneous hydrogen-bond activation. This dual-activation drastically lowers the activation energy barrier for nucleophilic attack by a halide co-catalyst.

In biphasic transfer hydrogenation , the causality of ligand choice shifts to phase dynamics. The highly polar -OH tails prevent the Ru(II)-BHP-TEPA complex from partitioning into the organic layer. This self-validating system allows the reaction to occur at the micellar interface during vigorous stirring, followed by clean phase separation upon resting, enabling continuous catalyst recycling without energy-intensive distillation.

Protocol 1: Cooperative Zinc-Catalyzed CO₂ Fixation into Epoxides

Experimental Methodology

Objective: Solvent-free conversion of propylene oxide and CO₂ into propylene carbonate.

  • Catalyst Preparation (In Situ): In a glovebox, combine 1.0 mmol of ZnBr₂ and 1.0 mmol of BHP-TEPA in 5 mL of anhydrous methanol. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the Zn(BHP-TEPA)Br₂ precatalyst.

    • Causality: Pre-complexation ensures that the Zn²⁺ is fully coordinated by the N5 core, leaving the hydroxyl arms free. Incomplete complexation leads to ZnBr₂ acting as an unselective, low-activity Lewis acid.

  • Reactor Loading: Transfer 0.1 mol% of the Zn complex and 0.2 mol% of tetrabutylammonium bromide (TBAB) co-catalyst into a 50 mL stainless steel autoclave. Add 100 mmol of propylene oxide.

  • Pressurization & Reaction: Purge the reactor three times with CO₂. Pressurize to 2.0 MPa with CO₂. Heat the reactor to 80 °C under continuous stirring (800 rpm) for 4 hours.

    • Causality: 2.0 MPa ensures sufficient dissolved CO₂ in the liquid epoxide phase. The 800 rpm stirring rate overcomes gas-liquid mass transfer limitations.

  • Isolation & Validation: Cool the reactor to 0 °C in an ice bath and slowly vent the unreacted CO₂. Analyze the crude mixture via ¹H NMR (CDCl₃) to determine conversion and selectivity.

Quantitative Data: Optimization of CO₂ Cycloaddition
Catalyst SystemCo-CatalystTemp (°C)Pressure (MPa)Yield (%)TOF (h⁻¹)
ZnBr₂ (No Ligand)TBAB802.01435
Zn(TEPA)Br₂TBAB802.042105
Zn(BHP-TEPA)Br₂ None 80 2.0 68 170
Zn(BHP-TEPA)Br₂ TBAB 80 2.0 99 247

Table 1: Comparison of catalytic efficiency. The BHP-TEPA ligand demonstrates a synergistic effect with the TBAB co-catalyst, achieving near-quantitative yields due to dual H-bond/Lewis acid activation.

Catalytic Pathway Visualization

G A Zn(BHP-TEPA) Complex (Resting State) B Epoxide Coordination & H-Bond Activation by -OH A->B + Epoxide C Nucleophilic Attack by Br- (Ring Opening) B->C + TBAB D CO2 Insertion (Carbonate Intermediate) C->D + CO2 E Intramolecular Ring Closure (Product Release) D->E E->A - Cyclic Carbonate

Fig 1: Cooperative mechanism of CO₂ cycloaddition using the Zn(BHP-TEPA) complex.

Protocol 2: Aqueous Biphasic Transfer Hydrogenation of Ketones

Experimental Methodology

Objective: Reduction of acetophenone to 1-phenylethanol using a recyclable aqueous catalyst.

  • Aqueous Catalyst Preparation: Dissolve 0.05 mmol of [RuCl₂(p-cymene)]₂ and 0.11 mmol of BHP-TEPA in 10 mL of degassed deionized water. Stir at 60 °C for 1 hour until a homogeneous orange solution forms.

    • Causality: The slight excess of ligand (0.11 vs 0.10 mmol) prevents the formation of inactive, bridging hydroxo-Ru species in water.

  • Biphasic Reaction Setup: Add 50 mmol of sodium formate (hydrogen donor) to the aqueous phase. Inject 10 mmol of acetophenone (organic phase) directly into the reactor.

  • Interfacial Catalysis: Heat the biphasic mixture to 80 °C and stir vigorously at 1200 rpm for 6 hours.

    • Causality: The reaction strictly occurs at the aqueous-organic interface. High shear (1200 rpm) is mandatory to maximize the interfacial surface area.

  • Phase Separation & Recycling: Stop stirring and allow the mixture to cool to room temperature. The emulsion will break, yielding a clear organic top layer and an orange aqueous bottom layer. Decant the organic layer for GC-FID analysis. The aqueous layer is immediately ready for the next cycle upon the addition of fresh acetophenone and sodium formate.

Quantitative Data: Catalyst Recycling Efficiency
Cycle NumberConversion (%)Selectivity (%)Ru Leaching in Organic Phase (ppm)
199.2>99< 0.1 (LOD)
299.0>99< 0.1 (LOD)
398.5>990.12
497.8>990.15
597.1>990.21

Table 2: Recycling data for Ru(BHP-TEPA) catalyzed transfer hydrogenation. Ru leaching was quantified via ICP-MS, validating the phase-retention capability of the diol-functionalized ligand.

Biphasic Workflow Visualization

G N1 Aqueous Phase: Ru(BHP-TEPA) + Formate N3 Vigorous Stirring (Interfacial Catalysis) N1->N3 N2 Organic Phase: Ketone Substrate N2->N3 N4 Phase Separation (Decantation) N3->N4 Reaction Complete N5 Product Recovery (Organic Layer) N4->N5 N6 Catalyst Recycling (Aqueous Layer) N4->N6 N6->N3 Next Cycle

Fig 2: Experimental workflow for aqueous biphasic transfer hydrogenation.

Troubleshooting & Best Practices

  • Ligand Oxidation: BHP-TEPA contains secondary and tertiary amines susceptible to oxidation. Always store the ligand under an inert atmosphere (Ar or N₂) and utilize degassed solvents during catalyst preparation to prevent the formation of N-oxides.

  • Emulsion Breaking: In Protocol 2, if the emulsion fails to break cleanly after 15 minutes of resting, add 1 mL of saturated aqueous NaCl. The increased ionic strength of the aqueous phase will force the organic product out of suspension without disrupting the Ru-ligand coordination sphere.

  • Viscosity Issues: Pure BHP-TEPA is highly viscous at room temperature. For precise volumetric dispensing, gently warm the neat liquid to 40 °C or prepare a standardized stock solution in anhydrous methanol.

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4,7,10,13,16-Pentaazanonadecane-2,18-diol. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 109297, 4,7,10,13,16-pentaazanonadecane-2,18-diol. Available at:[Link]

  • Arnaud, S. P., et al. "Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates." ACS Catalysis, 2021. Available at:[Link]

Application Note: Multi-Modal Characterization of Polyamine-DNA Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic molecules essential for cell growth, gene regulation, and the stabilization of nucleic acids.[1][2] Their interaction with DNA is driven primarily by electrostatic forces, governed by Manning’s counterion condensation theory, leading to phenomena ranging from thermal stabilization to toroidal condensation. This guide provides a comprehensive, self-validating workflow for characterizing these interactions using UV-Visible Spectroscopy, Circular Dichroism (CD), Isothermal Titration Calorimetry (ITC), and Dynamic Light Scattering (DLS).

Part 1: Theoretical Framework

The Physics of Interaction: Manning Condensation

The interaction between polyamines and DNA is not merely a simple ligand-receptor binding event; it is a polyelectrolyte phenomenon. According to Manning’s Counterion Condensation Theory , DNA is a highly charged polyelectrolyte (


) that spontaneously condenses counterions to lower its charge density.
  • The Threshold: DNA condensation (collapse into nanoparticles) typically occurs when approximately 89-90% of the phosphate charge is neutralized.[3]

  • Valence Matters: The efficiency of neutralization scales exponentially with valency (

    
    ).
    
    • 
       (Putrescine): Weak binding, rarely causes condensation alone.
      
    • 
       (Spermidine): Moderate binding, induces condensation at millimolar concentrations.
      
    • 
       (Spermine): Strong binding, induces condensation at micromolar concentrations.
      
Interaction Workflow Diagram

The following diagram illustrates the hierarchy of polyamine effects on DNA structure.

PolyamineInteraction Polyamine Polyamine (+) Binding Groove/Backbone Binding Polyamine->Binding Electrostatic DNA DNA Backbone (-) DNA->Binding Stabilization Thermal Stabilization (Increased Tm) Binding->Stabilization Low Conc. Conformation B-Z Transition (High Salt/Spermine) Binding->Conformation Seq. Specific Condensation Condensation/Toroids (>90% Charge Neutralization) Binding->Condensation Critical Conc.

Figure 1: Mechanistic pathway of polyamine-DNA interactions ranging from stabilization to condensation.

Part 2: Sample Preparation (The Foundation)

Critical Causality: Polyamines are poly-bases. Their charge state is pH-dependent.[4] Furthermore, exogenous salts (


, 

) compete with polyamines for DNA binding sites.
Buffer Selection
  • Recommended: 10 mM Sodium Cacodylate (pH 7.0 - 7.2).

    • Why? Cacodylate does not bind metals or polyamines significantly and has low ionization enthalpy (good for ITC).

  • Alternative: 10 mM HEPES or Tris-HCl.

  • Avoid: High phosphate buffers (competes with DNA backbone) or high salt (>50 mM NaCl) unless testing competitive binding.

Sample Handling
  • Polyamine Stock: Prepare fresh in double-distilled water. Polyamines are hygroscopic; verify concentration by weighing or titration.

  • DNA Stock: Dissolve Calf Thymus DNA (CT-DNA) or specific plasmid. Determine concentration using

    
     (per base pair).
    
  • Filtration: For DLS and ITC, filter all solutions through a 0.22 µm membrane to remove dust (critical for light scattering).

Part 3: Experimental Protocols

Protocol A: Thermal Denaturation (UV-Vis)

Objective: Quantify the stabilizing effect of polyamines (


).
  • Setup: Use a UV-Vis spectrophotometer with a Peltier temperature controller.

  • Preparation: Prepare DNA (20 µM phosphate) in buffer. Add Polyamine (0–100 µM).

  • Execution:

    • Monitor Absorbance at 260 nm .

    • Ramp temperature from 25°C to 95°C at 0.5°C/min .

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates 
    
    
    
    .
  • Self-Validation:

    • Pass:

      
       shifts higher with increasing polyamine concentration.[5]
      
    • Fail: No shift. Check if salt concentration is too high (>100 mM NaCl), masking the polyamine effect.

Protocol B: Conformational Analysis (Circular Dichroism)

Objective: Detect B-to-Z transitions or Psi-DNA formation.

  • Instrument: Jasco J-815 or equivalent.

  • Parameters:

    • Wavelength: 220–320 nm.

    • Scan Speed: 50 nm/min.[1][6]

    • Path Length: 1 cm (quartz cuvette).

  • Workflow:

    • Baseline: Measure buffer only.

    • Titration: Start with DNA (30 µM).[6] Titrate Spermine (0

      
       50 µM).
      
  • Interpretation:

    • B-DNA: Positive peak ~275 nm, Negative peak ~245 nm.

    • Z-DNA (e.g., poly(dG-dC)): Inversion (Negative ~290 nm, Positive ~260 nm).

    • Psi-DNA (Condensation): Massive, non-conservative bands extending beyond typical CD limits, indicating chiral packing of DNA toroids.

Protocol C: Thermodynamic Profiling (ITC)

Objective: Determine Binding Affinity (


), Enthalpy (

), and Stoichiometry (

).[7][8]

Expert Insight: Polyamine binding is often entropy-driven (


) due to the release of structured water and counterions (counterion release theory).
  • Instrument: MicroCal VP-ITC or PEAQ-ITC.

  • Conditions: 25°C, Stirring 300-500 rpm.

  • Loading:

    • Cell: DNA (30–50 µM phosphate).

    • Syringe: Polyamine (1–2 mM). Note: Syringe concentration should be ~20-40x cell concentration.

  • Injection Profile:

    • Initial injection: 2 µL (discard data).

    • Subsequent injections: 19 x 10 µL, 180s spacing.

  • Data Analysis: Fit to a "One Set of Sites" model.

  • Self-Validation (The c-value):

    • Calculate

      
      .
      
    • Ideally,

      
      .[8] If the curve is too shallow (low c), increase DNA concentration.
      
Protocol D: Condensation & Size (DLS)

Objective: Measure the Hydrodynamic Radius (


) of DNA nanoparticles.
  • Instrument: Malvern Zetasizer or equivalent.

  • Preparation:

    • Critical: All buffers must be dust-free (0.22 µm filtered).

    • DNA concentration: 1–5 µg/mL (keep low to prevent macroscopic precipitation).

  • Titration: Add Spermine stepwise. Vortex gently, incubate 15 mins.

  • Measurement: Measure scattering at 90° or 173° (backscatter).

  • Output:

    • Uncondensed DNA: Broad, slow diffusion (ill-defined

      
      ).
      
    • Condensed Toroids: Sharp peak,

      
       nm.
      

Part 4: Data Presentation & Analysis

Comparative Method Summary
ParameterUV-Vis MeltingCircular Dichroism (CD)ITCDLS
Primary Output Stability (

)
Secondary StructureThermodynamics (

)
Particle Size (

)
DNA Conc. ~20 µM~30-50 µM~50 µM~1-5 µg/mL
Key Insight Stabilization magnitudeB-Z transition / Psi-DNAEntropy vs. Enthalpy driversCondensation threshold
Sample Vol. 1-3 mL400 µL - 2 mL300 µL (Cell)50-100 µL
Experimental Workflow Diagram

Workflow cluster_methods Biophysical Characterization Prep Sample Prep (10mM Na-Cacodylate, pH 7.2) QC QC: A260/A280 > 1.8 Filter 0.22µm Prep->QC ITC ITC (Binding Energetics) QC->ITC CD CD Spectroscopy (Conformation) QC->CD DLS DLS (Condensation State) QC->DLS Analysis Data Integration (Manning Theory Validation) ITC->Analysis Kd, ΔH, ΔS CD->Analysis Helicity DLS->Analysis Rh (nm)

Figure 2: Integrated experimental workflow for polyamine-DNA characterization.

Part 5: Troubleshooting & Validation

  • Issue: Precipitation in ITC Cell.

    • Cause: Polyamine concentration exceeded the condensation threshold.

    • Solution: Lower the DNA concentration or increase ionic strength slightly (add 10-20 mM NaCl) to weaken the interaction.

  • Issue: No heat signal in ITC.

    • Cause: The reaction might be purely entropic (

      
      ) at that specific temperature.
      
    • Solution: Change the experimental temperature (e.g., run at 15°C and 37°C) to observe the heat capacity change (

      
      ).
      
  • Issue: High noise in DLS.

    • Cause: Dust or large aggregates.

    • Solution: Re-filter buffers. Ensure cuvettes are unscratched.

References

  • Bloomfield, V. A. (1996). DNA condensation.[2][3][9][10][11][12][13] Current Opinion in Structural Biology, 6(3), 334-341. Link

  • Manning, G. S. (1978). The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics, 11(2), 179-246. Link

  • Kabir, A., & Kumar, G. S. (2013).[6] Binding of the biogenic polyamines to deoxyribonucleic acids of varying base composition: Base specificity and the associated energetics of the interaction.[6][14] PLOS ONE, 8(7), e70510.[6] Link

  • Vijayanathan, V., Thomas, T., & Thomas, T. J. (2001). DNA condensation by polyamines: a laser light scattering study of structural effects. Biochemistry, 40(46), 13644-13651. Link

  • Thomas, T. J., & Messner, R. P. (1988). Structural specificity of polyamines in left-handed Z-DNA formation. Journal of Molecular Biology, 201(2), 463-467. Link

Sources

Application Note: Strategies for Incorporating Polyamine Diols into Functional Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the incorporation of polyamine diols (e.g., N-methyldiethanolamine, N-butyldiethanolamine) into polymer backbones. These monomers are unique: they possess dual hydroxyl functionality for step-growth polymerization while carrying a tertiary amine that provides pH-responsiveness, cationic charge potential, and catalytic activity.

Introduction & Material Logic

Polyamine diols are critical "functional handles" in polymer chemistry. Unlike standard diols (e.g., 1,4-butanediol), the central nitrogen atom in polyamine diols (like N-methyldiethanolamine, MDEA ) introduces a pKa typically between 6.0 and 7.5.

Why this matters:

  • Endosomal Escape: In gene delivery, these polymers act as "proton sponges," swelling in the acidic endosome to release genetic cargo.

  • Water Dispersibility: The tertiary amine can be protonated (quaternized) to form stable cationic ionomers (e.g., waterborne polyurethanes) without permanent cationic charge toxicity.

  • Catalytic Self-Acceleration: The internal amine can catalyze its own reaction with electrophiles, requiring careful stoichiometric control.

Core Monomer Selection
MonomerStructurepKaKey Application
N-Methyldiethanolamine (MDEA) CH₃-N(CH₂CH₂OH)₂~8.5Cationic Polyurethanes, pH-responsive hydrogels.
N-Butyldiethanolamine (BDEA) C₄H₉-N(CH₂CH₂OH)₂~7.8More hydrophobic polyesters; slower degradation rates.
N-Phenyldiethanolamine Ph-N(CH₂CH₂OH)₂~5.0Low pKa systems; reduced basicity for acid-sensitive payloads.

Pre-Synthesis Protocol: Moisture & Impurity Control

Critical Step: Polyamine diols are hygroscopic. Water is a chain-terminator in isocyanate reactions and hydrolyzes esters during formation.

  • Drying: Dissolve the diol in Toluene (20% w/v). Reflux with a Dean-Stark trap for 4 hours to azeotropically remove water. Alternatively, stir over CaH₂ for 12h and distill under reduced pressure.

  • Storage: Store under Argon in a desiccator.

  • Verification: Karl Fischer titration must show < 200 ppm water content before use in polyurethane synthesis.

Method A: Cationic Polyurethanes (The Prepolymer Method)

Best for: Antimicrobial coatings, shape-memory polymers, and gene delivery vectors. Mechanism: Step-growth polyaddition. MDEA is used as a "Chain Extender" to insert cationic sites into the hard segment.

Experimental Workflow

This protocol synthesizes a segmented polyurethane with MDEA in the hard segment.

Reagents:

  • Diisocyanate: Isophorone Diisocyanate (IPDI) [Aliphatic, non-yellowing].

  • Polyol: Polycaprolactone diol (PCL, Mn=2000) [Soft segment].

  • Chain Extender: MDEA [Dried].

  • Catalyst: Dibutyltin Dilaurate (DBTDL) [0.05 wt%].

Step-by-Step Protocol:

  • Prepolymer Formation:

    • Load PCL diol into a 3-neck flask under N₂ flow. Heat to 80°C.

    • Add IPDI dropwise. Maintain NCO:OH ratio of 2:1 (or slightly higher, e.g., 2.2:1) to ensure isocyanate termination.

    • Add DBTDL catalyst.[1] Stir at 80°C for 2-3 hours.

    • Validation: Titrate free NCO (dibutylamine back-titration) to confirm theoretical conversion (~3-4% NCO).

  • Chain Extension (The Critical Step):

    • Cool prepolymer to 60°C. Dilute with anhydrous Acetone (viscosity control).

    • Add MDEA (dissolved in minimal acetone) dropwise. The tertiary amine catalyzes the NCO-OH reaction, so exotherms will be sharper than with butanediol.

    • Control: Keep temperature < 65°C to prevent allophanate crosslinking.

  • Neutralization & Dispersion:

    • Once IR shows disappearance of NCO peak (2270 cm⁻¹), cool to 40°C.

    • Add Acetic Acid (stoichiometric equivalent to MDEA) to protonate the tertiary amines.

    • Add deionized water under high-shear stirring (1000 rpm). The polymer will self-emulsify into a stable cationic latex.

Visualization: Cationic PU Synthesis Workflow

PU_Synthesis Start PCL Diol + IPDI (NCO:OH = 2:1) Prepolymer NCO-Terminated Prepolymer Start->Prepolymer 80°C, DBTDL ChainExt Add MDEA (Chain Extender) Prepolymer->ChainExt Cool to 60°C Reaction Exothermic Polyaddition ChainExt->Reaction Rapid Kinetics Neutralize Add Acetic Acid (Protonation) Reaction->Neutralize NCO Consumed Dispersion Water Addition (Self-Emulsification) Neutralize->Dispersion Shear Mixing

Caption: Workflow for synthesizing waterborne cationic polyurethanes using MDEA as a chain extender.

Method B: Poly(amine-co-esters) via Enzymatic Catalysis

Best for: Biodegradable drug carriers, DNA/RNA delivery (PACE polymers).[2] Why Enzyme? Traditional acid-catalyzed polyesterification is difficult because the tertiary amine in MDEA neutralizes the acid catalyst. High-temperature melt condensation (>150°C) causes amine oxidation (yellowing). Lipase catalysis (CALB) works at mild temperatures (80-90°C) and is highly selective.

Experimental Protocol (PACE Synthesis)

Reagents:

  • Diester: Diethyl sebacate or Diethyl adipate.

  • Diol: MDEA.

  • Lactone (Optional): Pentadecalactone (to tune hydrophobicity).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: Diphenyl ether (high boiling point) or Bulk (solvent-free).

Step-by-Step Protocol:

  • Oligomerization (Atmospheric):

    • Mix Diester (10 mmol) and MDEA (10 mmol) in a round-bottom flask.

    • Add Novozym 435 (10 wt% relative to monomers).[3]

    • Stir at 90°C under Argon for 24 hours. The enzyme catalyzes transesterification, releasing ethanol.

  • Polymerization (Vacuum):

    • Apply high vacuum (< 2 mmHg) to the system while maintaining 90°C.

    • Why: This removes the ethanol byproduct, shifting the equilibrium toward high molecular weight (Le Chatelier’s principle).

    • Run for 48-72 hours.

  • Purification:

    • Dissolve crude polymer in DCM. Filter out the immobilized enzyme (recyclable).

    • Precipitate into cold diethyl ether.

    • Dry under vacuum.

Mechanism Note: The enzyme activates the ester carbonyl, allowing the MDEA hydroxyl to attack. The tertiary amine does not interfere with the enzyme's active site.

Visualization: Enzymatic PACE Mechanism

PACE_Mechanism Substrate Diester + MDEA EnzymeComplex Acyl-Enzyme Intermediate Substrate->EnzymeComplex CALB Activation Transester Nucleophilic Attack by MDEA -OH EnzymeComplex->Transester Byproduct Ethanol Removal (Vacuum Driven) Transester->Byproduct Equilibrium Shift Polymer Poly(amine-co-ester) Chain Growth Transester->Polymer Byproduct->Polymer Driving Force

Caption: Chemo-enzymatic route for synthesizing poly(amine-co-esters) avoiding amine-catalyst interference.

Method C: Polycarbonates via Cyclic Carbonate ROP

Best for: Precision biomedical devices requiring low toxicity and controlled degradation. Strategy: Instead of reacting MDEA directly, convert it into a cyclic carbonate monomer. This allows for Ring-Opening Polymerization (ROP), which yields narrow polydispersity (PDI < 1.2).

Protocol: Monomer Synthesis & ROP
  • Monomer Synthesis (MDEA-Carbonate):

    • React MDEA with Ethyl Chloroformate (in DCM with TEA at 0°C).

    • Cyclization yields N-methyl-diethanolamine cyclic carbonate (an 8-membered ring, though often strained 6-membered analogues are targeted using specific linkers).

  • Ring-Opening Polymerization:

    • Initiator: Benzyl alcohol (controls MW).

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD.

    • Solvent: DCM or Toluene, room temperature.

    • Reaction: The cyclic carbonate ring opens, forming a polycarbonate backbone with pendant methyl-amine groups (if using functionalized cyclic carbonates) or main-chain amines (if using the MDEA-derived ring).

Characterization & Troubleshooting

TechniqueWhat to Look ForCommon Issue & Fix
1H NMR Check ratio of N-CH₃ (approx 2.3 ppm) to ester/urethane methylene protons.Broad Peaks: Polymer may be aggregating. Add a trace of TFA-d to break H-bonds/protonate amines.
GPC (Gel Permeation Chromatography) Molecular Weight (Mn, Mw).Interaction with Column: Amines stick to standard PS columns. Fix: Use DMF with 0.1M LiBr or add 2% TEA to the eluent.
DSC (Differential Scanning Calorimetry) Tg (Glass Transition).Plasticization: Residual solvent/water lowers Tg. Ensure thorough vacuum drying >48h.

References

  • Synthesis of stable cationic waterborne polyurethane with a high solid content. RSC Advances, 2017. [Link]

  • Lipase-catalyzed synthesis of poly(amine-co-esters) via copolymerization of diester with amino-substituted diol. Biomacromolecules, 2010.[3][4] [Link]

  • Enzyme-synthesized Poly(amine-co-esters) as Non-viral Vectors for Gene Delivery. Journal of Biomedical Materials Research Part A, 2011.[5] [Link]

  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Polymer Chemistry, 2021. [Link]

  • Tunability of Biodegradable Poly(amine-co-ester) Polymers for Customized Nucleic Acid Delivery. Biomacromolecules, 2018. [Link]

Sources

Application Note: High-Efficiency Nucleic Acid Delivery Using 4,7,10,13,16-Pentaazanonadecane-2,18-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecule 4,7,10,13,16-Pentaazanonadecane-2,18-diol (CAS: 68310-63-4) represents a critical class of linear polyamine precursors used in the synthesis of ionizable cationic lipids (lipidoids) .[1] Unlike standard cationic polymers (e.g., PEI) which suffer from high cytotoxicity, or fixed-charge lipids (e.g., DOTAP) which are rapidly cleared, this backbone offers a tunable "proton sponge" capacity essential for endosomal escape.

Key Chemical Attributes[1][2][3][4][5][6][7][8]
  • High Buffering Capacity: The "Pentaaza" core contains five secondary amine groups. These amines possess pKa values spanning the physiological (pH 7.4) and endosomal (pH 5.0–6.[1]0) range, enabling the proton sponge effect .

  • Bifunctional Hydroxyls: The terminal 2,18-diol groups provide handles for further functionalization (e.g., esterification for biodegradability) or hydrogen bonding capabilities that stabilize the lipid-nucleic acid interface.[1]

  • Defined Molecular Weight: Unlike polymeric dispersities, this discrete molecule allows for the synthesis of chemically defined lipidoids, crucial for GMP compliance in mRNA/siRNA therapeutics.

This guide details the transformation of this precursor into a functional Lipid Nanoparticle (LNP) system, covering synthesis, formulation, and biological validation.

Mechanism of Action: The Proton Sponge Effect

The efficacy of 4,7,10,13,16-Pentaazanonadecane-2,18-diol derivatives relies on their ability to mediate endosomal escape.

  • Encapsulation: At acidic pH (during formulation), the amines are protonated, binding negatively charged RNA.

  • Endocytosis: At physiological pH, the LNP surface is near-neutral, reducing toxicity and preventing non-specific protein adsorption.

  • Acidification: Upon endosomal uptake, the pH drops. The polyamine backbone absorbs protons (

    
    ), causing an influx of 
    
    
    
    ions and water (osmotic swelling).[1]
  • Burst: The endosome ruptures, releasing the RNA payload into the cytosol.

EndosomalEscape LNP_Blood LNP in Blood (pH 7.4, Neutral) Endocytosis Cellular Uptake (Endocytosis) LNP_Blood->Endocytosis Endosome_Early Early Endosome (pH 6.5) Endocytosis->Endosome_Early Endosome_Late Late Endosome (pH 5.0) Endosome_Early->Endosome_Late Acidification Protonation Amine Protonation (Buffering) Endosome_Late->Protonation H+ Pump Active Osmotic_Swelling Cl- Influx & Osmotic Swelling Protonation->Osmotic_Swelling Sponge Effect Rupture Endosomal Rupture (Payload Release) Osmotic_Swelling->Rupture

Figure 1: Mechanism of endosomal escape mediated by the buffering capacity of the pentaaza backbone.[1]

Application Note 1: Synthesis of Ionizable Lipidoids

The precursor itself is water-soluble and must be hydrophobically modified to form LNPs.[1] The most robust method is the epoxide ring-opening reaction .[1]

Reagents Required[1][5][7]
  • Precursor: 4,7,10,13,16-Pentaazanonadecane-2,18-diol.[2][3][4][5]

  • Tail Precursor: 1,2-Epoxydodecane (C12) or 1,2-Epoxytetradecane (C14).[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Purification: Silica gel chromatography or dialysis.[1]

Protocol: Microwave-Assisted Synthesis

Rationale: Microwave synthesis ensures uniform substitution of the secondary amines, preventing batch-to-batch heterogeneity.[1]

  • Stoichiometry Calculation: Target a tail-to-amine ratio of 1:1 to 4:1 depending on desired hydrophobicity. For full substitution of secondary amines, use a 5:1 molar excess of epoxide.

  • Reaction:

    • Dissolve 100 mg of pentaaza-diol in 2 mL anhydrous ethanol.

    • Add 5 equivalents of 1,2-epoxytetradecane.[1]

    • Seal in a microwave reaction vial.

    • Heat to 80°C for 60 minutes under stirring (600 rpm).

  • Purification:

    • Evaporate ethanol under vacuum.[1]

    • Dissolve crude oil in Dichloromethane (DCM).[1]

    • Purify via flash chromatography (Gradient: 0% to 10% MeOH in DCM).[1]

  • Validation:

    • 1H-NMR: Confirm disappearance of epoxide peaks (2.4-2.9 ppm) and integration of alkyl chains relative to the pentaaza backbone.

Application Note 2: LNP Formulation via Microfluidics

Once the lipidoid is synthesized, it is formulated into LNPs. This protocol uses a staggered herringbone micromixer (e.g., NanoAssemblr) for reproducible size control.

Formulation Components
ComponentRoleMolar Ratio (Standard)
Synthesized Lipidoid Ionizable Cationic Lipid (RNA Binding)50
DSPC Structural Helper Lipid10
Cholesterol Fluidity/Stability Modulator38.5
PEG-2000-DMG Steric Shield (Prevents Aggregation)1.5
Protocol
  • Organic Phase Preparation:

    • Dissolve the lipid mix (Total Lipid = 10 mM) in Ethanol .

  • Aqueous Phase Preparation:

    • Dilute mRNA/siRNA in 100 mM Citrate Buffer (pH 4.0) .

    • Target N/P Ratio (Nitrogen on lipid : Phosphate on RNA) of 6:1 .[1]

  • Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).[1]

    • Total Flow Rate (TFR): 12 mL/min .[1]

  • Downstream Processing:

    • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 12 hours using 20 kDa MWCO cassettes to remove ethanol and neutralize pH.

    • Filtration: Sterile filter through a 0.22 µm PES membrane.[1]

LNP_Formulation cluster_inputs Input Phase Lipids Lipid Mix in Ethanol (Ionizable + Helper + PEG) Mixing Microfluidic Mixing (Turbulent Flow) Lipids->Mixing 1 Part RNA RNA in Citrate Buffer (pH 4.0) RNA->Mixing 3 Parts SelfAssembly Self-Assembly (Electrostatic + Hydrophobic) Mixing->SelfAssembly Dialysis Dialysis / Buffer Exchange (Removal of EtOH, pH -> 7.4) SelfAssembly->Dialysis FinalLNP Final LNP (Size: 60-100 nm, PDI < 0.2) Dialysis->FinalLNP

Figure 2: Microfluidic assembly workflow for generating homogeneous LNPs.

Application Note 3: Physicochemical Characterization

Trustworthy data is the bedrock of drug development. Every batch must pass these QC metrics.

Dynamic Light Scattering (DLS)[1][13]
  • Instrument: Malvern Zetasizer or equivalent.

  • Protocol: Dilute LNP 1:100 in PBS. Measure at 25°C.

  • Acceptance Criteria:

    • Z-Average Diameter: 60–100 nm.[1]

    • Polydispersity Index (PDI): < 0.2 (indicates monodisperse population).[1]

pKa Determination (TNS Assay)

Rationale: The apparent pKa determines the ionization state in the blood vs. endosome.

  • Reagent: 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS).[1]

  • Protocol:

    • Prepare buffers ranging from pH 2.5 to 11.0 (0.5 pH increments).

    • Incubate LNPs with TNS in each buffer.[1]

    • Measure Fluorescence (Ex: 321 nm, Em: 445 nm).

    • Analysis: Plot fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.

  • Target: A pKa of 6.2 – 6.8 is optimal for liver delivery.

Encapsulation Efficiency (Ribogreen Assay)
  • Protocol:

    • Measure fluorescence of LNP sample (Free RNA).[1]

    • Measure fluorescence of LNP + 1% Triton X-100 (Total RNA).[1]

    • Calculation:

      
      .[1]
      
  • Target: > 90% Encapsulation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Large Particle Size (>150 nm) Slow mixing speed or high lipid concentration.[1]Increase Total Flow Rate (TFR) to >12 mL/min; reduce lipid concentration.
High PDI (>0.2) Aggregation during dialysis.[1]Ensure rapid buffer exchange; do not store in citrate buffer >1 hour.
Low Transfection Efficiency Lipidoid pKa is too high (>7.[1]0) or too low (<5.5).Adjust the lipidoid synthesis: shorter tails decrease pKa, longer tails increase it.
Cytotoxicity Excess positive charge at pH 7.[1]4.Reduce the N/P ratio; incorporate more PEG-lipid (up to 2.5%).

References

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[1] Nature Biotechnology.[1]

  • Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing."[1] Proceedings of the National Academy of Sciences. [1]

  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology.[1]

  • EPA Substance Registry. "4,7,10,13,16-Pentaazanonadecane-2,18-diol Substance Details."[2] [1]

  • Whitehead, K. A., et al. (2014). "Knocking down barriers: advances in siRNA delivery." Nature Reviews Drug Discovery.[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4,7,10,13,16-Pentaazanonadecane-2,18-diol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. Polyamines are crucial in many cellular functions, and their synthesis is a key step in various research applications, from drug development to materials science.[1][2] This guide is designed to address common challenges and improve the yield and purity of your target compound.

Synthesis Overview

The synthesis of 4,7,10,13,16-Pentaazanonadecane-2,18-diol typically involves the N-alkylation of a polyamine, such as diethylenetriamine, with an appropriate alkylating agent containing hydroxyl functionalities. A common route is the reaction of diethylenetriamine with two equivalents of a suitable halo-alcohol, like 1,3-dibromopropan-2-ol, in the presence of a base.

Reaction Scheme

The following diagram illustrates the general synthetic pathway.

SynthesisPathway DETA Diethylenetriamine (C4H13N3) Reaction N-Alkylation DETA->Reaction Halohydrin 2 x 1,3-Dibromopropan-2-ol (C3H6Br2O) Halohydrin->Reaction Base Base (e.g., K2CO3) Base->Reaction Acid Scavenger Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction Medium Product 4,7,10,13,16-Pentaazanonadecane-2,18-diol Reaction->Product Troubleshooting_LowYield Start Low Yield Encountered Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple spots close to product Rf? Check_TLC->Multiple_Spots Yes Starting_Material Significant starting material remains? Check_TLC->Starting_Material Yes Baseline_Smear Baseline streaking or insoluble material? Check_TLC->Baseline_Smear Yes Overalkylation_Sol Indicates Over-alkylation. Solutions: 1. Use large excess of diethylenetriamine. 2. Lower reaction temperature. 3. Slow, dropwise addition of alkylating agent. Multiple_Spots->Overalkylation_Sol Incomplete_Rxn_Sol Indicates Incomplete Reaction. Solutions: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check purity/reactivity of reagents. Starting_Material->Incomplete_Rxn_Sol Side_Reaction_Sol Indicates Side Reactions/Decomposition. Solutions: 1. Ensure inert atmosphere (N2/Ar). 2. Use a milder, non-nucleophilic base. 3. Check for solvent compatibility. Baseline_Smear->Side_Reaction_Sol

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Key Considerations for Improving Yield:

  • Stoichiometry: Using a large excess of diethylenetriamine can statistically favor the mono-alkylation of the primary amines.

  • Temperature Control: Lowering the reaction temperature can help to control the rate of the secondary alkylation, which often has a higher activation energy.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. Potassium carbonate (K₂CO₃) is a common choice, as it is effective at scavenging the acid byproduct without interfering with the reaction. [3]* Alternative Methods: If direct alkylation proves problematic, consider a strategy involving protecting groups or reductive amination for more controlled synthesis. [4][5]

Q2: My TLC/LC-MS analysis shows multiple products that are difficult to separate. How can I identify these byproducts and prevent their formation?

A2: The formation of multiple products is typically due to a lack of selectivity in the alkylation process. The primary and secondary amines in diethylenetriamine have different reactivities, and the product itself can be further alkylated.

Common Byproducts and Prevention Strategies:

Potential Byproduct Reason for Formation Prevention Strategy
Over-alkylated Species The secondary amine product is more nucleophilic than the primary amine starting material, leading to a "runaway" reaction. [6]Use a large excess of the starting amine, lower the reaction temperature, and add the alkylating agent slowly. [5]
Intramolecular Cyclization Products If the alkylating agent has multiple reactive sites, it can lead to the formation of cyclic byproducts.This is less common with 1,3-dibromopropan-2-ol but can occur. Using dilute conditions can favor intermolecular reactions.
Quaternary Ammonium Salts Extensive over-alkylation can lead to the formation of quaternary ammonium salts. [6]These are often highly polar and may remain at the baseline on TLC. Purification can be challenging, so prevention is key.
Q3: I'm having trouble with the purification of the final product. What are the best practices for isolating 4,7,10,13,16-Pentaazanonadecane-2,18-diol?

A3: Polyamines are often polar and can be difficult to purify by standard column chromatography due to their strong interaction with silica gel.

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a highly effective method for separating amines from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute acid (e.g., 1M HCl). The protonated polyamine will move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

    • Extract the free polyamine back into an organic solvent. [7]2. Column Chromatography with Modified Eluent: If chromatography is necessary, consider adding a small amount of a base like triethylamine (e.g., 1-2%) to the eluent system. This helps to reduce tailing and improve the separation of the amine product.

  • Crystallization/Precipitation: The product may be crystallized from a suitable solvent system. Alternatively, it can be precipitated as a salt (e.g., hydrochloride salt) and then converted back to the free base.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Materials:

  • Diethylenetriamine (1 equivalent)

  • 1,3-Dibromopropan-2-ol (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 5 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylenetriamine and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Slowly add a solution of 1,3-dibromopropan-2-ol in acetonitrile to the stirring suspension at room temperature over 2 hours.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in DCM.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 times).

  • Combine the aqueous extracts and wash with a small portion of DCM to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is > 12.

  • Extract the free polyamine with DCM (3 times).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQ)

Q1: Why is an inert atmosphere important for this reaction? A1: While not always strictly necessary, an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, such as the oxidation of the amine starting materials or products, which can lead to colored impurities.

Q2: Can I use a different solvent for the reaction? A2: Acetonitrile is a good choice due to its polarity and relatively high boiling point. Other polar aprotic solvents like DMF or DMSO could be used, but they may be more difficult to remove during workup.

Q3: What are the safety precautions I should take when working with these reagents? A3: Diethylenetriamine and halo-alcohols can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I confirm the identity and purity of my final product? A4: The structure and purity of the final product should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and O-H stretches).

  • Elemental Analysis: To determine the elemental composition.

References

  • Performance comparison of different protecting groups in polyamine synthesis - Benchchem.
  • Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - MDPI.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC.
  • Polyamines promote xenobiotic nucleic acid synthesis by modified thermophilic polymerase mutants - PMC.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals.
  • Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC.
  • Diethylenetriamine - Wikipedia.
  • Challenges and development of enantioconvergent N-alkylation of... - ResearchGate.
  • Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines.
  • Polyamine synthesis and catabolism. Polyamine biosynthesis originates... | Download Scientific Diagram - ResearchGate.
  • Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC.
  • Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines - PMC.
  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides | ACS Bio & Med Chem Au.
  • Protective Groups - Organic Chemistry Portal.
  • Protecting Groups in Organic Synthesis - ChemTalk.
  • Optimizing reaction conditions for N-alkylation of diethylamine - Benchchem.
  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides - PMC - NIH.
  • Technical Support Center: Amine Alkylation for Polyamine Synthesis - Benchchem.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org.
  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv.
  • Liquid-phase permethylation of diethylenetriamine using methanol over robust composite copper catalysts - -ORCA - Cardiff University.
  • optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine - Benchchem.
  • Polyamines: Methods and Protocols (Methods in Molecular Biology, 720).
  • Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
  • Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC.
  • 4,13-diaza-18-crown-6 - Organic Syntheses Procedure.
  • 4 - Organic Syntheses Procedure.
  • Diol - Wikipedia.
  • Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps.
  • 1,4,7,10,13-pentaazacyclopentadecane: a five armed pendant donor macrocycle - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate) - PubMed Central.
  • Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route - MDPI.
  • Synthesis and characterization of (4,7-and-1,5-dione ) 1,3-oxazepine derivatives and poly hydrazones - ResearchGate.
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry.
  • Synthesis and Characterization of Novel Diol, Diacid and Di-isocyanate from Oleic Acid.
  • Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols - OUCI.
  • Synthesis of a Meso Diol from an Alkyne #SynthesisSunday - YouTube.
  • 12.9: Reactions of Aldehydes and Ketones with Alcohols - Chemistry LibreTexts.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.

Sources

preventing degradation of 4,7,10,13,16-Pentaazanonadecane-2,18-diol during experiments

[1]

Executive Summary: The Chemistry of Vulnerability

You are working with 4,7,10,13,16-Pentaazanonadecane-2,18-diol , a linear polyamine with terminal hydroxyl groups.[1] In drug development, molecules of this class are frequently used as ionizable cationic lipids for RNA delivery (LNP formulations) or as high-affinity chelators.[1]

To successfully handle this reagent, you must understand why it degrades. Its structure contains five nitrogen atoms (secondary amines) and two hydroxyl groups. This electron-rich backbone creates three primary vectors for degradation:[1]

  • Oxidative Deamination: The secondary amines are susceptible to radical attack, leading to chain scission and imine formation.

  • Carbamylation: The amines act as "CO₂ sponges," reacting with atmospheric carbon dioxide to form carbamates, which alters solubility and charge density.

  • Metal-Catalyzed Fenton Chemistry: The "pentaaza" core mimics chelators like EDTA.[1] If trace transition metals (Fe, Cu) are present, they bind to the backbone and catalyze rapid oxidation.

Storage & Handling Protocols

The "Argon Shield" Storage Protocol

Standard: Maintain <10 ppm Oxygen and <10 ppm Moisture.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow oxidative radical propagation.[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid/solid, unlike Nitrogen which mixes more easily with air in open vials.
Container Amber Glass (Silanized) Amber blocks UV light (radical initiator). Silanization prevents the polar amines from adhering to the glass surface.
Headspace < 10% Volume Minimizing headspace reduces the total reservoir of oxygen and water vapor available to react with the sample.
Handling Workflow Diagram

Use this logic flow to determine the safe handling environment for your experiment.

HandlingWorkflowStartStart: Open VialIsSolidState: Solid or Oil?Start->IsSolidGloveboxGlovebox (Ar/N2)IsSolid->GloveboxLong-term StorageSchlenkSchlenk LineIsSolid->SchlenkSolubilizationFumeHoodFume Hood (Rapid)IsSolid->FumeHoodSingle Use OnlyDegasDegas SolventsGlovebox->DegasPrepare BufferSchlenk->DegasPrepare BufferFumeHood->DegasCRITICAL STEP

Caption: Decision tree for handling polyamine-diols. Note that "Degassing Solvents" is a mandatory step regardless of the handling environment.

Solubilization & Formulation Guide

WARNING: The most common point of failure is dissolving the pure compound into non-degassed water or buffer.

Step-by-Step Solubilization
  • Solvent Prep: Use LC-MS grade water or ethanol.[1] Sparge with Helium or Argon for 15 minutes to remove dissolved oxygen.[1]

  • Chelation Strategy: Add 0.1 mM EDTA or DTPA to your stock solution.[1]

    • Reasoning: This molecule will strip trace iron from stainless steel spatulas or low-grade glassware.[1] The EDTA acts as a "sacrificial" chelator, binding metals before they can catalyze the oxidation of your amine backbone.

  • pH Control:

    • Storage pH: Maintain pH 7.0–7.5.[1]

    • Avoid: High pH (>9.[1]0) increases the nucleophilicity of the amines, accelerating reaction with CO₂. Low pH (<4.[1]0) is stable for storage but may catalyze acid-hydrolysis if impurities are present.[1]

Troubleshooting Center (FAQ)

Q1: My clear oil has turned yellow/brown. Is it still usable?

Status: Compromised.

  • Diagnosis: This is the hallmark of oxidative deamination . The yellow color comes from the formation of imines and conjugated N-oxide species (similar to the "browning" of old spermine).

  • Impact: The molecular weight has likely changed due to chain scission or cross-linking.

  • Fix: Do not use for quantitative experiments (Kd determination, LNP formulation). You may attempt repurification via cation-exchange chromatography, but purchasing fresh stock is recommended.[1]

Q2: A white precipitate formed after I opened the vial in the lab.

Status: Recoverable (Usually).

  • Diagnosis: This is likely carbamate salt formation .[1]

    • Mechanism:[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Polyamines greedily absorb atmospheric CO₂, forming insoluble carbonate/carbamate salts.[1]

  • Fix:

    • Acidify the solution slightly (pH ~4-5) using degassed HCl or Acetic Acid.[1] This decarboxylates the carbamate, releasing CO₂ gas and returning the amine to its cationic form.

    • Lyophilize to remove the acid if necessary, or use the acidified stock if compatible with your protocol.

Q3: My LNP formulations are showing high polydispersity (PDI).

Status: Check Purity.

  • Diagnosis: If the diol groups cross-link (esterification with buffer components) or if the amine chain fragments, you lose the precise geometry required for lipid nanoparticle self-assembly.

  • Fix: Check the Transition Metal content of your buffers. Even ppb levels of Copper (Cu) can degrade this lipid during the high-shear mixing process of LNP formation. Add 0.5 mM EDTA to the aqueous phase during formulation.

Degradation Pathway Visualization

Understanding the enemy is the first step to defeating it. The diagram below illustrates the two main degradation routes you must prevent.

DegradationPathwaysMolecule4,7,10,13,16-Pentaazanonadecane-2,18-diolRadicalCarbon-Centered RadicalMolecule->Radical H-abstraction (Oxidation)CarbamateCarbamate Salt (Precipitate)Molecule->Carbamate Nucleophilic AttackOxygenO2 + Trace Metals (Fe/Cu)Oxygen->RadicalCO2Atmospheric CO2CO2->CarbamateImineImine/Aldehyde (Yellowing)Radical->Imine -2HFragChain FragmentationImine->Frag Hydrolysis

Caption: Primary degradation pathways. The Left branch (Red) represents irreversible oxidation. The Right branch (Yellow) represents potentially reversible carbamylation.

References

  • Polyamine Oxidation Mechanisms

    • Tavladoraki, P., et al. (2016).[2] "Polyamine Catabolism in Plants: A Universal Process With Diverse Functions." Frontiers in Plant Science.

    • Relevance: details the mechanism of amine oxidation to aldehydes/imines, which causes the "yellowing" observed in lab samples.
  • CO₂ Absorption by Amines

    • Hamdy, L. B., et al. (2021). "The application of amine-based materials for carbon capture and utilisation."[3][4] Royal Society of Chemistry.

    • Relevance: Explains the "zwitterion mechanism" where secondary amines react with CO₂ to form carbamates, causing precipit
  • Cationic Lipid Handling for LNPs

    • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.[1]

    • Relevance: Establishes the standard for handling ionizable lipids (analogous to the topic molecule)
  • Metal Chelation & Stability

    • Halliwell, B., & Gutteridge, J. M. (1984). "Oxygen toxicity, oxygen radicals, transition metals and disease." Biochemical Journal.
    • Relevance: Foundational text explaining Fenton chemistry, justifying the requirement for EDTA/DTPA when handling polyamine chel

Technical Support Center: Optimizing Metal Complexation with Polyamine Diol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with polyamine diol ligands (e.g., functionalized cyclam derivatives, acyclic polyamino-alcohols). Whether you are developing MRI contrast agents, transition metal catalysts, or targeted radiopharmaceuticals, achieving quantitative metal complexation requires precise control over thermodynamic and kinetic variables.

The Causality of Coordination: Core Principles

Polyamine diols provide a highly versatile, hybrid coordination sphere. They feature intermediate/soft nitrogen donors (amines) and hard oxygen donors (hydroxyls), making them capable of chelating a wide spectrum of transition metals and high-valent radiometals[1]. However, this mixed-donor environment makes them highly sensitive to reaction conditions.

  • The pH Paradox: Polyamines are highly basic. If the reaction pH is too low, the amine groups become heavily protonated (forming ammonium cations), which electrostatically repels the metal ion and blocks coordination[2]. Conversely, if the pH is too high, high-valent metals (e.g., Zr⁴⁺, Sc³⁺, Fe³⁺) will rapidly undergo hydrolysis to form insoluble, polymeric metal hydroxides[3].

  • Kinetic Inertness vs. Thermodynamic Stability: A high thermodynamic formation constant does not guarantee in vivo stability. It is the kinetic dissociation rate that governs whether a complex will survive in biological media[1]. Macrocyclic polyamine diols often require significant thermal energy to strip water from the metal's first coordination shell and overcome the ligand's conformational strain, ensuring the metal is deeply encapsulated rather than peripherally bound[4].

  • Buffer Competition: The choice of buffer is a chemical participant, not just a spectator. Using phosphate or citrate buffers can actively sequester hard metal ions (like Sc³⁺ or Zr⁴⁺), outcompeting the polyamine diol and preventing complexation[5].

Workflow Visualization

OptimizationWorkflow N1 1. Ligand Preparation (Polyamine Diol in Metal-Free Buffer) N2 2. pH Optimization (Target: pH 4.5 - 6.0) N1->N2 Dissolve & Buffer N3 3. Metal Addition (Avoid Competing PO4/Citrate Ions) N2->N3 Prevent Hydrolysis N4 4. Kinetic Activation (Temp: 25-80°C | Time: 15-120 min) N3->N4 Complexation N5 5. QC & Stability Testing (Serum & Transchelation Assays) N4->N5 Purification N6 Troubleshooting (Adjust Stoichiometry or Buffer) N5->N6 If Yield < 95% N6->N2 Re-optimize

Workflow for optimizing metal complexation with polyamine diol ligands.

Quantitative Optimization Parameters

To systematically optimize your reaction, control the following parameters. Deviating from these ranges is the leading cause of failed complexation.

ParameterTypical Optimal RangeMechanistic EffectCommon Pitfalls
pH 4.5 – 6.0Balances amine deprotonation with metal solubility. Ensures quantitative radiolabeling[2].pH > 7 causes rapid metal hydroxide precipitation; pH < 4 protonates amines, preventing coordination[2][3].
Temperature 25°C (Acyclic) to 80°C (Macrocyclic)Provides the activation energy required to overcome macrocyclic conformational barriers and displace coordinated water[1][4].Thermal degradation of sensitive targeting vectors (e.g., antibodies) conjugated to the ligand at >37°C[1].
Stoichiometry (M:L) 1:1.1 (Bulk) to 1:10,000 (Radiotracer)An excess of ligand drives pseudo-first-order kinetics, ensuring rapid complexation in dilute environments[5].Massive ligand excess can compete with the active pharmaceutical complex for biological targets in vivo.
Buffer Selection 0.1 M Acetate or HEPESMaintains optimal pH without outcompeting the polyamine diol for the metal center.Using phosphate buffers, which form stronger complexes with hard metals than the ligand itself[5].

Self-Validating Experimental Protocol: Radiometal Complexation

This protocol is designed as a self-validating system . By incorporating a competitive transchelation challenge at the end of the workflow, you instantly verify whether your complex is kinetically inert or merely thermodynamically stable[1].

Step 1: Metal-Free Preparation Wash all plasticware with 0.1 M HCl and rinse with trace-metal grade water. Trivalent environmental contaminants (Fe³⁺, Al³⁺) will aggressively compete for the polyamine diol cavity[2].

Step 2: Ligand Buffer Exchange Dissolve the polyamine diol ligand in 0.1 M Sodium Acetate buffer. Adjust the pH strictly to 5.0 using trace-metal grade NaOH or HCl. Causality: This pH prevents metal hydrolysis while keeping the amines accessible[2][3].

Step 3: Reaction Assembly Add the metal salt (e.g.,


ZrCl₄ or 

CuCl₂) dropwise to the buffered ligand solution under vigorous vortexing. Ensure the ligand concentration is at least

M to drive the reaction[1].

Step 4: Kinetic Activation Incubate the reaction. For acyclic polyamine diols, 25°C for 15 minutes is usually sufficient. For macrocyclic variants, heat to 80°C for 5 to 60 minutes to overcome the macrocyclic effect[1].

Step 5: The Self-Validation Quench (Transchelation Challenge) To prove kinetic inertness, add a 50-fold to 100-fold molar excess of a strong competitor ligand (e.g., DTPA or EDTA) and incubate for 30 minutes[1].

  • Validation Logic: If your metal was only peripherally bound (thermodynamic control), it will immediately transchelate to the DTPA. If it is deeply encapsulated in the polyamine diol (kinetic control), the complex will remain intact.

Step 6: Quality Control Analyze via Radio-TLC or SEC-HPLC. A successful, kinetically inert complex will show >95% radiochemical purity despite the DTPA challenge.

Troubleshooting & FAQs

Q1: My complexation yield is plateauing at 60% despite a massive excess of polyamine diol. What is wrong? A1: This is almost always caused by trace metal contamination or incorrect pH. Trivalent metal contaminants (like Fe³⁺ from stainless steel spatulas, or Zn²⁺ from glassware) have extremely high affinity for polyamines and will invisibly saturate your ligand[2]. Switch entirely to metal-free plasticware and verify your buffer pH is exactly between 4.5 and 5.5.

Q2: I observe a cloudy precipitate immediately upon adding my metal salt to the buffered ligand. A2: You are witnessing metal hydrolysis. High-valent metals (e.g., Zr⁴⁺, Ti⁴⁺) rapidly form insoluble polymeric hydroxides at neutral or basic pH[3]. To troubleshoot, ensure your metal stock is dissolved in a weak acid (e.g., 0.1 M HCl) and add it dropwise to the ligand that is already dissolved in a robust acetate buffer (pH 5.0) under vigorous stirring.

Q3: My complex looks stable in buffer, but dissociates rapidly during in vivo serum assays. Why? A3: Your complex is thermodynamically stable but lacks kinetic inertness. In blood serum, endogenous proteins like transferrin and albumin act as aggressive metal sinks[6]. If you are using an acyclic polyamine diol, the metal can easily be stripped. Consider switching to a macrocyclic analog to leverage the macrocyclic effect, or increase the reaction temperature during synthesis to ensure the metal is fully encapsulated[1].

Q4: How do I select the right solvent if my polyamine diol is poorly soluble in water? A4: While aqueous buffers are standard, coordinating organic solvents (like DMF, DMSO, or acetonitrile) can be used to dissolve polar reactants[3]. However, be warned: strongly coordinating solvents will actively compete with your ligand for the metal's first coordination shell. If you must use an organic solvent, use the minimum amount necessary and avoid DMSO if your metal is highly oxophilic.

References

  • The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. connectsci.au.
  • Parameters ruling optimization of radiolabelling of polyamino polycarboxylated functionalized peptide deriv
  • Stability of 47Sc-complexes with acyclic polyamino-polycarboxyl
  • Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chel
  • Technical Support Center: Optimizing Metal Complex Form
  • Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask).

Sources

troubleshooting guide for polyamine functionalization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polyamine Functionalization

Topic: Troubleshooting Guide for Polyamine Functionalization Reactions Audience: Medicinal Chemists, Process Chemists, and LNP Formulation Scientists.

Introduction: The Polyamine Challenge

Polyamines (putrescine, spermidine, spermine) are ubiquitous in biological systems but notoriously difficult to manipulate synthetically. Their utility in designing ionizable lipids for mRNA delivery (LNPs), antibody-drug conjugates (ADCs), and chelation therapy is often bottlenecked by three chemical realities:

  • Nucleophilic Redundancy: Multiple amine groups with nearly identical pKa values lead to statistical mixtures (mono-, bis-, tri-substituted products).

  • Extreme Polarity: High water solubility makes standard organic workups (extraction into EtOAc/DCM) inefficient.

  • Scavenging Nature: They aggressively sequester CO₂ from the air and react with trace aldehydes, leading to impurities.

This guide addresses these specific failure modes with mechanistic solutions.

Part 1: Selectivity & Protection Strategies

Q: I am attempting mono-acylation of spermidine, but I consistently get a statistical mixture of di- and tri-acylated products. How do I force mono-selectivity?

The Root Cause: In solution phase, the nucleophilicity of the primary (


) and secondary (

) amines in spermidine is similar. Once a mono-acylated product forms, its solubility often decreases, or the remaining amines remain reactive, leading to "over-reaction."

The Solution: The "Reagent-Controlled" Approach You cannot rely on stoichiometry alone (e.g., 1:1 equivalents). You must exploit steric differentiation or active ester chemistry.

  • Use Active Esters with Steric Bulk:

    • Instead of acid chlorides (too reactive), use N-hydroxysuccinimide (NHS) esters or p-nitrophenyl esters .

    • Why? The bulky leaving group discriminates between the unhindered

      
       amine and the sterically more crowded 
      
      
      
      amine.
  • The "Alternating Protection" Strategy (Solid Phase Mimicry): For high purity, avoid direct functionalization. Use the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.

    • Mechanism:[1][2][3] Dde reacts selectively with

      
       amines. You can protect both 
      
      
      
      amines with Dde, functionalize the
      
      
      amine, and then deprotect with hydrazine.
    • Reference: This strategy mimics solid-phase synthesis (SPS) selectivity in solution [1].

Diagnostic Checkpoint:

  • Run TLC with Ninhydrin: If you see a streak rather than distinct spots, your product is likely polymerizing or forming salt complexes.

  • Switch Solvent: Move from highly polar solvents (DMF) to DCM/MeOH mixtures to suppress aggregation.

Q: My Boc-protection reaction is yielding an inseparable oil. NMR shows broad peaks. What is happening?

The Root Cause: Polyamines are hydrogen-bond donors/acceptors. A "broad NMR" usually indicates:

  • Proton Exchange: The sample is not dry, or the solvent is exchanging protons with the amine.

  • Carbamate Rotamers: Boc groups create restricted rotation around the N-C bond, leading to complex NMR splitting at room temperature.

The Solution:

  • High-Temperature NMR: Run the NMR at 50°C or 60°C. If the peaks sharpen and coalesce, it is a rotamer issue, not an impurity.

  • The "Salt Break" Workup:

    • Do not extract free amines into pure organic solvent.

    • Protocol: Dissolve the crude oil in minimal MeOH. Add saturated aqueous Na₂CO₃. Extract into n-Butanol or DCM:Isopropanol (3:1) . The alcohol component is critical to solvate the polar amine while excluding bulk water.

Part 2: Synthesis of Ionizable Lipids (LNP Context)

Q: During the Michael addition of polyamines to acrylate tails, the reaction stalls or forms cross-linked gels. How do I prevent this?

The Root Cause: Michael additions are reversible and sensitive to concentration. "Gelling" indicates that a single polyamine molecule has reacted with more acrylate tails than intended (cross-linking), effectively creating a polymer network.

The Solution: Kinetic Control vs. Thermodynamic Control

ParameterRecommendationMechanism
Concentration High Dilution (<0.1 M) Favors intramolecular reaction or mono-addition over intermolecular cross-linking.
Stoichiometry Large Excess of Amine (5-10 eq) Statistically forces the acrylate to encounter a fresh polyamine molecule rather than an already substituted one.
Temperature Low (0°C to RT) Suppresses the activation energy required for the more sterically hindered 2nd and 3rd additions.
Solvent Ethanol or Methanol Protic solvents stabilize the transition state of the Michael addition (hydrogen bonding to the carbonyl oxygen).

Visualization: The Lipid Synthesis Decision Tree

LipidSynthesis start Target: Ionizable Lipid (Polyamine Core) q1 Is the target Symmetrical? start->q1 sym Yes (e.g., 4 tails) q1->sym asym No (e.g., 1 specific tail) q1->asym method_sym Exhaustive Michael Addition (Excess Acrylate, Heat) sym->method_sym method_asym Protection Group Strategy (Boc/Fmoc) asym->method_asym check_sym Risk: Incomplete Alkylation method_sym->check_sym check_asym Risk: Migration of PG method_asym->check_asym sol_sym Action: Push with Lewis Acid (LiClO4 or SiO2) check_sym->sol_sym sol_asym Action: Use Orthogonal Protection (Trifluoroacetyl + Boc) check_asym->sol_asym

Caption: Decision logic for synthesizing polyamine-based lipids. Symmetrical targets allow "brute force" alkylation, while asymmetrical targets require orthogonal protection.

Part 3: Purification & Handling

Q: I cannot visualize my polyamine on TLC. UV is silent.

Fact: Polyamines lack chromophores (conjugated systems). Fix:

  • Stain: Use Ninhydrin (turns purple/blue) or Dragendorff’s Reagent (orange on yellow background, specific for tertiary amines/alkaloids).

  • Derivatization: For HPLC, pre-column derivatization with Dansyl Chloride is standard. It adds a fluorescent tag and improves retention on C18 columns [2].

Q: My product disappears during aqueous workup.

The "pH Trap": Polyamines have multiple pKa values (e.g., Spermidine: ~8.3, 10.0, 11.1) [3]. At neutral pH (7.0), they are fully protonated (cationic) and stay in the water layer.

The Extraction Protocol (The "Salting Out" Method):

  • Basify: Adjust aqueous phase to pH > 12 using NaOH (ensure product stability) or K₂CO₃. This ensures all amines are free bases (uncharged).

  • Saturate: Add solid NaCl until the solution is saturated. This increases the ionic strength, forcing the organic amine out ("salting out").

  • Extract: Use DCM (Dichloromethane) . Repeat 3-4 times. Polyamines prefer DCM over Ether/EtOAc.

Part 4: Validated Protocol

Selective Mono-Boc Protection of Diamines (e.g., Putrescine) This protocol minimizes the statistical distribution problem.

Reagents:

  • Diamine (10 equiv.) - Large excess is key.

  • Boc₂O (1 equiv.)

  • Solvent: Dioxane/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the diamine (10 mmol) in Dioxane/Water (20 mL).

  • Addition: Add Boc₂O (1 mmol) in Dioxane (5 mL) dropwise over 1 hour at 0°C.

    • Why? Slow addition ensures Boc₂O always encounters a fresh diamine molecule, statistically favoring mono-protection.

  • Stir: Warm to Room Temp (RT) and stir for 16h.

  • Purification (The Trick):

    • Evaporate Dioxane.

    • Add water.[4] The bis-Boc product (impurity) will precipitate (insoluble in water). Filter it off.

    • The filtrate contains Mono-Boc amine and excess diamine.

    • Extract filtrate with DCM.[5] The Mono-Boc product moves to DCM. The excess unsubstituted diamine stays in the water.

  • Yield: Typically 85-90% Mono-Boc product.

Part 5: Troubleshooting Logic Flow

PolyamineTroubleshooting issue Problem: Low Yield / Impurity check_pka Check pH/pKa issue->check_pka check_steric Check Sterics issue->check_steric solubility Is product water soluble? check_pka->solubility selectivity Is impurity Bis-substituted? check_steric->selectivity Yes Yes solubility->Yes No No solubility->No selectivity->Yes fix_extract Fix: pH > 12 + NaCl Extract w/ DCM fix_protect Fix: Use Dde or High Dilution fix_chroma Fix: Use C18 with TFA buffer Yes->fix_extract Yes->fix_protect No->fix_chroma

Caption: Diagnostic flow for identifying whether the failure is thermodynamic (pKa/solubility) or kinetic (selectivity).

References

  • Wüst, F. et al. (2021). "Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers." Molecules, 26(22), 7012. Link

  • Gugliucci, A. (2016). "Polyamines determination by TLC and HPLC." ResearchGate.[6] Link

  • Takeda, Y. et al. (1983). "Polyamine stress at high pH in Escherichia coli K-12." PMC - NIH. Link

Sources

Technical Support Center: Solubility Optimization for 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-5N-DIOL-001 Classification: Polyamines / Ligand Synthesis Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are encountering solubility challenges with 4,7,10,13,16-Pentaazanonadecane-2,18-diol . chemically, this molecule is a linear polyamine backbone (derived from tetraethylenepentamine, TEPA) capped with hydroxypropyl groups.[1][2][3]

Its solubility behavior is binary and pH-dependent:

  • Free Base Form: Likely a viscous, hygroscopic oil or low-melting solid.[2][3] It is soluble in polar organic solvents (Methanol, DMSO) but may exhibit "oiling out" or poor solubility in neutral water due to hydrogen-bond aggregation.[1][2][3]

  • Salt Form (Protonated): Highly water-soluble but insoluble in non-polar organics.[1][2][3]

Critical Warning: Like all polyamines, this compound avidly absorbs atmospheric CO₂ to form insoluble carbamates.[2][3] What appears to be "poor solubility" is often surface passivation by these carbonate salts.[2][3]

Part 1: Solubility Matrix & Chemical Profile

Before attempting dissolution, verify the target solvent against the polarity profile of the molecule.[4]

Solvent SystemSolubility RatingNotes
Water (pH < 7) ⭐⭐⭐⭐⭐ (Excellent)Forms highly soluble ammonium salts.[1][2][3]
Water (pH > 10) ⭐⭐ (Variable)Free base may phase-separate (oil out) at high concentrations.[1][2][3]
Methanol / Ethanol ⭐⭐⭐⭐⭐ (Excellent)Best for handling the free base form.[3]
DMSO / DMF ⭐⭐⭐⭐ (Good)Suitable for biological stock solutions (avoid if using for NMR due to peak overlap).[1][2][3]
Dichloromethane (DCM) ⭐⭐ (Poor to Fair)Only the free base dissolves; requires dry conditions.[2][3]
Hexane / Diethyl Ether ❌ (Insoluble)Used to precipitate/wash the compound.[3]

Part 2: Troubleshooting Protocols

Issue 1: The Compound Won't Dissolve in Aqueous Buffer (PBS/Media)

Diagnosis: At physiological pH (7.4), the secondary amines are only partially protonated. The hydrophobic carbon backbone and intermolecular Hydrogen bonding (N-H···O) can cause aggregation or precipitation.[2][3]

Protocol: The "Acid-Switch" Dissolution Objective: Fully protonate the 5 nitrogen centers to force solvation.[3]

  • Preparation: Suspend the compound in 80% of the final volume of water (Endotoxin-free).

  • Titration: While stirring, add 1.0 M HCl dropwise.

    • Target: You need approximately 5 equivalents of acid per mole of compound to fully protonate all nitrogens.[3]

  • Monitoring: Watch for the "clearing point." The solution should become transparent near pH 4.0–5.0.[3]

  • Adjustment: Once dissolved, slowly back-titrate with dilute NaOH to your desired pH (e.g., 7.4).

    • Note: If precipitation re-occurs at pH 7.4, the concentration is too high for the free base. You must maintain a lower pH or add a cosolvent (see below).[2][3]

Expert Insight: If the solution remains cloudy despite acidification, you likely have carbamate formation (reaction with air).[3] Sonicate the acidic solution for 10 minutes to drive off CO₂ as gas.[3]

Issue 2: "Oiling Out" or Viscous Residue in Organic Synthesis

Diagnosis: The compound is highly hygroscopic and viscous.[5] It adheres to glass and resists dissolution in moderately polar solvents like DCM or THF due to strong internal H-bonding.[1][2][3]

Protocol: The Cosolvent Lysis Method Objective: Break internal H-bonds using a protic solvent spike.[1][2][3]

  • Primary Solvent: Add your main solvent (e.g., DCM).[2][3]

  • The Spike: Add 5–10% Methanol (MeOH) to the mixture.[3]

    • Mechanism:[1][4][6] Methanol acts as a hydrogen bond donor/acceptor "bridge," disrupting the molecule's self-aggregation and allowing it to solvate into the DCM.[3]

  • Thermal Assist: Warm the mixture to 35°C (do not boil). Polyamines exhibit significantly higher solubility just above room temperature.[2][3]

Part 3: Decision Logic & Workflow

The following diagram outlines the logical path for selecting the correct solubilization strategy based on your experimental needs.

SolubilityLogic Start Start: Select Application BioAssay Biological Assay (Cell Culture/In Vivo) Start->BioAssay Synthesis Chemical Synthesis (Conjugation/Reaction) Start->Synthesis CheckpH Check Target pH BioAssay->CheckpH SolventCheck Select Solvent Synthesis->SolventCheck Acidic pH < 6.0 CheckpH->Acidic Stable Neutral pH 7.0 - 8.0 CheckpH->Neutral Risk of Precip WaterSol Direct Dissolution in Water/Saline Acidic->WaterSol StockSol Make 100x Stock in DMSO Neutral->StockSol Polar Methanol/Ethanol SolventCheck->Polar High Solubility NonPolar DCM / Chloroform SolventCheck->NonPolar Low Solubility AddSpike Add 5-10% MeOH Cosolvent NonPolar->AddSpike To Dissolve

Caption: Decision matrix for solubilizing 4,7,10,13,16-Pentaazanonadecane-2,18-diol based on end-use application.

Part 4: Frequently Asked Questions (FAQ)

Q: The compound turned into a white crust after I left the vial open. Is it ruined? A: Not necessarily. This is likely a carbamate salt formed by reaction with atmospheric CO₂.[3]

  • Fix: Dissolve the crust in dilute HCl.[3] This will decarboxylate the compound (releasing CO₂ bubbles) and return it to the soluble chloride salt form. Freeze-dry (lyophilize) this solution to recover the clean salt.[1][2][3]

Q: Can I use this compound in cell culture without toxicity? A: Polyamines can be cytotoxic at high concentrations due to their interaction with DNA and cellular membranes.[3]

  • Recommendation: Always check the pH of your final media.[3] The free base is highly alkaline.[3] If you add it directly to media, the local pH spike causes toxicity, not the molecule itself.[3] Neutralize the stock solution before addition to cells.

Q: How do I remove water from this compound? It seems to hold onto it forever. A: The molecule is hygroscopic.[3] Standard rotary evaporation is insufficient.[2][3]

  • Protocol: Dissolve in Methanol, add anhydrous Toluene, and rotary evaporate. The Toluene/Methanol/Water azeotrope helps pull the water out.[3] Repeat 3 times. Store under Argon.[2][3]

References

  • PubChem. (2025).[2][3][7] 4,7,10,13,16-Pentaazanonadecane-2,18-diol Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Blagbrough, I. S., et al. (2011).[2][3][8] Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503.[2][3][8] Available at: [Link]

  • Ataman Chemicals. (n.d.).[2][3] Tetraethylenepentamine (TEPA) Technical Data Sheet. (Base structure reference). Available at: [Link][1][2][3]

  • Royal Society of Chemistry. (2002).[2][3] Synthesis and properties of pentaazacyclopentadecane derivatives (phec15). Dalton Transactions.[2][3] (Structural analog solubility behavior). Available at: [Link]

Sources

Pentaazaalkane Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyamine chemistry. The synthesis of long-chain, linear pentaazaalkanes (e.g., 1,4,7,10,13-pentaazatridecane derivatives) is notoriously difficult due to the high density of reactive secondary amines. This guide is structured around the most common "failure modes" reported by researchers, providing mechanistic causality, quantitative comparisons, and self-validating protocols to rescue your synthetic workflows.

System Overview: The Polyamine Reaction Network

Before diving into specific troubleshooting tickets, it is critical to map the synthetic landscape. Pentaazaalkanes are typically constructed via iterative chain elongations. The diagram below illustrates the kinetic competition between desired pathways and parasitic side reactions.

G Start Starting Diamine Mich Michael Addition (Acrylonitrile) Start->Mich Alk Direct Alkylation (Haloalkanes) Start->Alk Fuk Fukuyama Synthesis (Nosyl Protection) Start->Fuk Red Nitrile Reduction (Raney-Ni / H2) Mich->Red Side1 Retro-Michael & Branched Networks Red->Side1 Target Linear Pentaazaalkane Red->Target Side2 Overalkylation & Quaternary Salts Alk->Side2 Alk->Target Fuk->Target Side3 Intramolecular Cyclization Target->Side3 Deprotection/Activation

Workflow of pentaazaalkane synthesis highlighting critical side-reaction pathways.

Module 1: The Overalkylation Cascade

Ticket #101: "My direct alkylation of a primary amine with a haloalkane is yielding a complex polymeric mixture instead of the desired secondary amine chain extension."

Causality & Mechanism: This is the most fundamental trap in polyamine synthesis. When a primary amine undergoes nucleophilic substitution with an alkyl halide, the resulting secondary amine is more electron-rich (due to the inductive effect of the new alkyl group) than the starting primary amine. Consequently, the secondary amine outcompetes the primary amine for the remaining electrophile, leading to a runaway reaction that generates tertiary amines and quaternary ammonium salts 1.

Resolution Strategy: Direct alkylation must be abandoned in favor of orthogonal protection strategies or the Fukuyama amine synthesis. By protecting the amine with an electron-withdrawing group (like a Nosyl group), the nitrogen's nucleophilicity is dampened just enough to allow mono-alkylation under Mitsunobu conditions without progressing to overalkylation [[2]]().

Alternatively, if building from a symmetrical polyamine core, selective mono-protection is required. Standard reagents like Boc-anhydride or Cbz-Cl yield poor statistical mixtures. Lowering the temperature and using ethyl trifluoroacetate provides high regioselectivity 3.

Quantitative Comparison of Chain-Extension Strategies
StrategyReagentsTargetTypical YieldSide Reactions / Drawbacks
Direct Alkylation Alkyl Halide,

Secondary Amine< 20%Severe overalkylation; quaternary salts.
Statistical Protection

(1.0 eq), RT
Mono-Boc Polyamine25-35%Di-/Tri-Boc formation; impossible chromatography.
Cryogenic Mono-TFA Ethyl trifluoroacetate, -78°CMono-TFA Polyamine80-90%Requires strict anhydrous/cryogenic control.
Fukuyama Synthesis NsCl, then Alkyl HalideSubstituted Polyamine85-95%Requires toxic thiophenol for deprotection.
Validated Protocol: Cryogenic Mono-Protection of Linear Polyamines

This protocol utilizes thermodynamic control to selectively protect one primary amine out of four/five available nitrogen centers, establishing a self-validating intermediate for asymmetric pentaazaalkane growth 3.

  • Preparation: Dissolve the starting polyamine (e.g., 3.18 mmol) in anhydrous MeOH (150 mL). The high dilution factor is critical to prevent intermolecular cross-reactivity.

  • Cryogenic Shift: Cool the reaction flask to −78 °C using a dry ice/acetone bath under a strict nitrogen atmosphere.

  • Reagent Addition: Add ethyl trifluoroacetate (1.0 equiv) dropwise over exactly 15 minutes.

    • In-Process QC: The low temperature completely halts the reaction of secondary amines, restricting nucleophilic attack strictly to the less sterically hindered primary termini.

  • Equilibration: Stir for 45 minutes at −78 °C, then slowly remove the bath and allow the mixture to warm to 20 °C over 18 hours.

  • Global Protection (Optional but recommended): Without purification, cool the mixture to 0 °C and add an excess of di-tert-butyldicarbonate (

    
    , 4.0 equiv) to protect all remaining secondary and primary amines. Stir for 18 hours at 20 °C.
    
  • Validation: Perform

    
     NMR on the crude product. A successful reaction will show a precise integration ratio between the Boc tert-butyl protons (~1.4 ppm) and the methylene protons adjacent to the trifluoroacetamide group.
    

Module 2: The Intramolecular Cyclization Sink

Ticket #204: "During the activation of my intermediate chain segment to couple the final diamine, my mass spectrometry shows a major byproduct with a mass of [M-17] or[M-36]. The linear chain has stopped growing."

Causality & Mechanism: You are observing parasitic intramolecular cyclization. Pentaazaalkanes feature nitrogen atoms separated by ethylene or propylene bridges. When you activate a terminal group (e.g., converting an alcohol to a mesylate/halide, or activating a carboxylic acid), the unprotected secondary amines within the chain act as internal nucleophiles. Because forming 5-membered (imidazolidine) or 6-membered (piperazine) rings is highly entropically favored, this intramolecular attack outpaces the desired intermolecular chain elongation 4.

Cyclization Inter Activated Intermediate (e.g., Terminal Halide) PathA Intermolecular Attack (Chain Elongation) Inter->PathA + External Amine PathB Intramolecular Attack (Entropically Favored) Inter->PathB Unprotected Sec-Amine Target Linear Pentaazaalkane PathA->Target Side Piperazine / Imidazolidine Derivatives PathB->Side

Kinetic competition between desired chain elongation and parasitic intramolecular cyclization.

Resolution Strategy: Never activate a terminal group on a polyamine chain unless all internal secondary amines are globally protected. If you are using the Ugi reaction or Michael addition pathways, ensure that intermediate secondary nitrogens are capped with a Boc or Cbz group immediately after they are formed, prior to the next activation step 2.

Module 3: Michael Addition & Reduction Artifacts

Ticket #309: "I am using acrylonitrile to extend my polyamine chain. However, after hydrogenation, my NMR shows extensive branching and cross-linking instead of a discrete linear pentaazaalkane."

Causality & Mechanism: The Michael addition of amines to acrylonitrile is a highly efficient way to build polyamine backbones. However, the subsequent reduction of the terminal nitrile group to a primary amine is fraught with side reactions. During hydrogenation (typically over Raney-Nickel or Pd/C), the nitrile is reduced to an intermediate imine. If the reduction to the amine is not instantaneous, this highly electrophilic imine can be attacked by the newly formed primary amine of another chain, ejecting ammonia and forming secondary/tertiary branched networks [[2]]().

Furthermore, primary amines can react twice with acrylonitrile (bis-cyanoethylation), which guarantees a branched architecture upon reduction.

Resolution Strategy:

  • Suppress Bis-Cyanoethylation: Run the Michael addition with a strict stoichiometric ratio and at lower temperatures to isolate the mono-cyanoethylated product. Immediately protect the resulting secondary amine (e.g., with methyl chloroformate) before proceeding to reduction [[2]]().

  • Trap the Imine Intermediate: Perform the Raney-Nickel hydrogenation in the presence of excess methanolic ammonia or under highly acidic conditions. The excess ammonia shifts the equilibrium, preventing intermolecular amine condensation and forcing the reduction of the imine directly to the primary amine.

References

  • Biobased Amines: From Synthesis to Polymers; Present and Future Chemical Reviews[Link]

  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides ACS Bio & Med Chem Au[Link]

  • Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines ResearchGate[Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications National Institutes of Health (PMC)[Link]

Sources

dealing with hygroscopic nature of polyamine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Hygroscopic & Reactive Nature of Polyamines Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational

Introduction: The Invisible Variable

Welcome. If you are here, you likely have a bottle of Spermidine, Spermine, or a synthetic polyamine analog that has transformed from a crystalline solid into a sticky gum, or your reaction yields are inexplicably drifting.

Polyamines are not just hygroscopic; they are chemo-reactive sponges . They do not merely "get wet"; they actively react with atmospheric water and carbon dioxide. This guide treats polyamine handling not as a chore, but as a critical variable in your experimental design.

Module 1: Storage & Physical State

Q: My "solid" polyamine is now a sticky liquid. Is it degraded?

A: Not necessarily degraded, but certainly compromised. Polyamines (specifically free bases like Spermidine and Spermine) are chemically "thirsty." The amine groups form strong hydrogen bonds with atmospheric water. Furthermore, they react with atmospheric CO₂ to form carbamates (see Module 4).

  • The Fix: If the compound is a simple aliphatic polyamine (e.g., Spermidine), you can often rescue it via distillation (see Module 3). If it is a complex synthetic analog, you may need to re-lyophilize from dilute acid to convert it to a stable salt.

  • The Prevention: Never store free bases in screw-cap vials without Parafilm. Ideally, store them under Argon/Nitrogen in a desiccator.

Q: Should I buy the Free Base or the Hydrochloride (HCl) salt?

A: This is the most critical decision in your procurement process. Use the decision matrix below.

FeaturePolyamine Free BasePolyamine HCl Salt
Physical State Liquid or Low-Melting SolidStable Crystalline Solid
Hygroscopicity Extreme (Deliquescent)Low to Moderate
Air Stability Poor (Absorbs CO₂ rapidly)Excellent
Solubility Organic Solvents (DCM, Toluene)Water, Methanol, DMSO
Primary Use Acylation reactions, alkylationsCell culture, biological buffers
Handling Requires Inert Atmosphere (Glovebox/Schlenk)Benchtop (Short term)

Recommendation: Unless your reaction strictly requires non-aqueous conditions and you cannot use a base scavenger (like DIPEA), always purchase the HCl salt . You can generate the free base in situ if needed.

Module 2: Precision Handling & Weighing

Q: How do I accurately weigh a hygroscopic liquid polyamine?

A: Do not use a weighing boat. By the time you transfer the free base from the bottle to the balance and then to your flask, it has already absorbed water, rendering your stoichiometric calculations incorrect (often by 5-10%).

The Protocol: Density-Based Volumetric Transfer

  • Determine Density: Check the Certificate of Analysis (CoA). For Spermidine,

    
    .[1]
    
  • Calculate Volume:

    
    .
    
  • Syringe Transfer:

    • Purge the reagent bottle with Nitrogen/Argon.

    • Use a clean, dry glass syringe with a long needle.

    • Draw up the calculated volume.[2]

    • Inject directly into the reaction solvent.

Q: How do I handle the "Static Cling" of the HCl salts?

A: Polyamine salts are often fluffy and statically charged, making them jump off spatulas.

  • The Fix: Use an antistatic gun (ZeroStat) on the weighing boat and spatula before weighing. Alternatively, dissolve the entire bottle in a known volume of water/buffer to create a standardized stock solution, then aliquot and freeze at -20°C.

Module 3: Purification & Rescue

Q: How do I dry a polyamine that has absorbed water?

A: You cannot simply oven-dry free bases (they will oxidize). You must use Azeotropic Distillation or Chemical Drying .

Protocol: The KOH Distillation (For Free Bases)

  • Principle: Potassium Hydroxide (KOH) acts as both a desiccant and a CO₂ scrubber.

  • Setup: Short-path distillation apparatus under vacuum.

  • Dissolve the wet polyamine in a small amount of dry toluene (optional, helps azeotrope water).

  • Add solid KOH pellets to the distillation flask.

  • Heat under reduced pressure.

  • Discard the first fraction (contains water/toluene).

  • Collect the pure amine fraction. Store immediately under Argon.

Protocol: The "Salt Switch" (For Complex Analogs) If your compound cannot be distilled:

  • Dissolve the gum in Methanol.

  • Add 4M HCl in Dioxane (excess).

  • Precipitate the salt by adding cold Diethyl Ether.

  • Filter and dry the solid salt under high vacuum.

Visualization: The Polyamine Rescue Workflow

PolyamineRescue WetSample Compromised Polyamine (Wet/Gum) Decision Is it Volatile? WetSample->Decision Distillation Vacuum Distillation over KOH pellets Decision->Distillation Yes (e.g. Spermidine) SaltFormation Dissolve in MeOH + HCl/Dioxane Decision->SaltFormation No (Complex Analog) PureBase Pure Free Base (Store under Ar) Distillation->PureBase Precipitation Precipitate with Diethyl Ether SaltFormation->Precipitation PureSalt Pure HCl Salt (Stable Solid) Precipitation->PureSalt

Figure 1: Decision tree for rescuing compromised polyamine samples based on volatility and chemical stability.

Module 4: Analytical Artifacts (The "Ghost" Peaks)

Q: My NMR shows extra peaks in the carbonyl region (150-165 ppm), but I didn't use a carbonyl reagent.

A: You are seeing Carbamate Formation . Free amines react reversibly with CO₂ in the air to form carbamates (


). This is the most common artifact in polyamine analysis [1].

The Diagnostic Test:

  • Take your NMR tube.

  • Add a drop of

    
     or acetic acid-d4.
    
  • Result: If the peak disappears (releasing CO₂ gas) and the amine peaks shift downfield, it was a carbamate artifact.

Q: Why does my biological assay fail with older stock solutions?

A: Oxidation. Polyamines stored in water or media can undergo auto-oxidation or enzymatic oxidation (by serum amine oxidases) to form toxic aldehydes (e.g., acrolein) [2].

  • Troubleshooting: Always prepare fresh stocks for cell culture. If using serum, add aminoguanidine (an amine oxidase inhibitor) to prevent false positives caused by toxic byproducts.

Visualization: The Hygroscopic/Reactive Cycle

DegradationCycle PurePoly Pure Polyamine (Free Base) AirExposure Exposure to Air PurePoly->AirExposure Hydrate Hydrate Form (Stoichiometry Error) AirExposure->Hydrate Humidity Carbamate Ammonium Carbamate (Impurity/Solid Crust) AirExposure->Carbamate Carbon Dioxide Oxidation Oxidation (Toxic Aldehydes) AirExposure->Oxidation O2 (Long Term) WaterPath Absorbs H2O CO2Path Absorbs CO2 Hydrate->PurePoly Distillation/Drying Carbamate->PurePoly Acidification + Heat

Figure 2: The degradation pathways of polyamines upon exposure to atmospheric conditions.

References

  • Heldebrant, D. J., et al. (2017).[3] "Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook."[3] Chemical Reviews. (Discusses the mechanism of amine-CO2 reaction to form carbamates).

  • Pegg, A. E., & Casero, R. A. (2011). Polyamines: Methods and Protocols. Methods in Molecular Biology, Vol 720. Springer.[2] (Standard protocols for handling and biological assays).

  • Sigma-Aldrich Technical Bulletin AL-134 . "Handling Air-Sensitive Reagents." (Standard industry protocols for inert atmosphere transfer).

  • MP Biomedicals . "Spermidine Free Base Certificate of Analysis & Storage." (Data on density and storage conditions).

  • MedChemExpress . "Spermine Tetrahydrochloride Product Information." (Comparison of salt stability vs. free base).

Sources

refinement of analytical methods for polyamine diol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center for Polyamine Diol & Amino Lipid Quantification . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and refining their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Whether you are quantifying highly polar polyamine metabolites or complex ionizable amino lipid diols (e.g., SM-102, ALC-0315) used in mRNA Lipid Nanoparticles (LNPs), this guide provides mechanistically grounded, self-validating protocols to ensure absolute data integrity.

🔬 Core Analytical Workflows

To establish a baseline for our troubleshooting, review the standard analytical pathways for polyamine diol quantification below.

G A LNP / Biological Sample B Protein Precipitation & Lipid Extraction (MeOH/MTBE) A->B Add Internal Standard C Phase Separation (Aqueous vs. Organic) B->C Centrifugation D Optional: Derivatization (Isobutyl Chloroformate) C->D Polar Polyamines E LC Separation (Phenyl-Hexyl / C4 Monolith) C->E Amphiphilic Amino Lipids D->E F ESI-MS/MS Detection (MRM Mode) E->F Gradient Elution G Quantification & Stability Assessment F->G Data Processing

Workflow for the extraction and LC-MS/MS quantification of polyamine diols and amino lipids.

❓ Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and retention time shifts for ionizable polyamine diols on a standard C18 column. How can I resolve this?

The Causality: Ionizable polyamine diols and amino lipids contain secondary or tertiary amines that interact strongly with residual unendcapped silanol groups on standard silica-based C18 stationary phases. This secondary ion-exchange interaction causes severe peak tailing and irreproducible retention times. The Solution: Switch your stationary phase chemistry. As demonstrated in1[1], utilizing a Phenyl-Hexyl column (e.g., 2.1 × 50 mm, 1.9 µm) provides alternative


 interactions that improve peak shape for lipid tails while minimizing silanol interactions. Alternatively, for intact LNP formulations, a 2[2] can be utilized to separate lipids from nucleic acids effectively.
Q2: My recovery of highly polar polyamine diols from biological matrices is extremely low (<30%). Should I use derivatization?

The Causality: Short-chain polyamines (like putrescine, spermidine, and their diol derivatives) are polycationic and highly hydrophilic. They do not partition well into organic solvents during liquid-liquid extraction (LLE) and fail to retain on reversed-phase LC columns. The Solution: Yes, derivatization is highly recommended. Implementing an3[3] converts primary and secondary amines into carbamates. This mechanistically neutralizes the positive charges and increases the hydrophobicity of the molecule, allowing for rapid (15-minute) reversed-phase LC separation and significantly boosting ESI-MS ionization efficiency[3][4].

Q3: How do I overcome matrix effects and ion suppression when quantifying amino lipids in complex LNP mixtures?

The Causality: LNP formulations contain high concentrations of PEG-lipids and cholesterol, which co-elute and compete for charge droplets in the Electrospray Ionization (ESI) source, suppressing the signal of your target polyamine diol. The Solution: Implement a self-validating internal standard (ISTD) system using stable isotope-labeled (SIL) analogs (e.g., SM-102-d5). Furthermore, optimize your gradient to ensure PEG-lipids elute after your target amino lipids.

Troubleshooting Start Issue: Poor Peak Shape / Low Sensitivity Check1 Are analytes highly polar (e.g., short-chain polyamines)? Start->Check1 Sol1 Implement Isobutyl Chloroformate Derivatization Check1->Sol1 Yes Check2 Are analytes amphiphilic (e.g., LNP amino lipid diols)? Check1->Check2 No Sol2 Switch to Phenyl-Hexyl Column & Optimize Organic Modifier Check2->Sol2 Yes Check3 Is there severe ion suppression? Check2->Check3 No Sol3 Use Stable Isotope ISTD & Adjust Gradient Elution Check3->Sol3 Yes

Decision tree for resolving common LC-MS/MS issues in polyamine diol quantification.

📊 Quantitative Data & Method Parameters

To facilitate method transfer, the following table summarizes optimized parameters and dynamic ranges for polyamine and amino lipid quantification, synthesized from validated industry standards[1][4].

Analyte CategoryExample CompoundsColumn ChemistryMobile Phase AdditivesLinear Dynamic RangeLOQ
Ionizable Amino Lipid Diols SM-102, ALC-0315Phenyl-Hexyl (1.9 µm)0.1% Formic Acid / 5mM NH₄OAc0.1 – 1,000 pmol0.1 pmol
Derivatized Polyamines Spermidine, SpermineC18 (1.8 µm)None (Isobutyl Chloroformate used)1.0 – 500 ng/mL1.0 ng/mL
Underivatized Polyamines Putrescine, OrnithineC18 (Ion-Pairing)Heptafluorobutyric acid (HFBA)0.03 – 15 µg/mL0.03 µg/mL

🧪 Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Built-in Quality Control (QC) gates ensure that any failure in extraction or derivatization is immediately flagged by the data, preventing the reporting of false negatives.

Protocol A: Extraction and Isobutyl Chloroformate Derivatization of Polar Polyamines[3][4]

Mechanistic Rationale: Carbamoylation of amines neutralizes charge, enabling robust reversed-phase retention.

  • Sample Aliquoting & ISTD Spiking: Transfer 50 µL of biological sample (plasma/lysate) to a microcentrifuge tube. Immediately add 10 µL of 1 µg/mL 1,6-diaminohexane (Internal Standard).

    • Validation Gate: The ISTD must be added before any processing to account for derivatization efficiency and matrix effects.

  • Buffering: Add 5 µL of 1 M Sodium Bicarbonate (NaHCO₃, pH 9.0) to ensure amines are deprotonated (nucleophilic) for the reaction.

  • Derivatization: In a fume hood, add 20 µL of isobutyl chloroformate working stock. Vortex immediately for 30 seconds.

  • Incubation: Incubate at room temperature for 15 minutes. The reaction is rapid and highly exothermic.

  • Extraction: Add 100 µL of LC-MS grade Hexane. Vortex and centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer and dry under nitrogen.

  • Reconstitution: Resuspend in 100 µL of 10% Methanol in water for LC-MS/MS injection.

    • System Suitability Check: If the 1,6-diaminohexane ISTD peak area deviates by >15% from the calibration blank, halt the run. This indicates a failure in derivatization pH or reagent degradation.

Protocol B: Direct LC-MS/MS Quantification of LNP Amino Lipid Diols[1]

Mechanistic Rationale: Utilizing a single-phase extraction with high organic content disrupts the LNP structure, releasing the encapsulated mRNA and fully solubilizing the amphiphilic lipids for injection.

  • LNP Disruption: Aliquot 20 µL of the LNP formulation. Add 180 µL of Methanol containing 0.1% Triton X-100 and the isotopic internal standard (e.g., SM-102-d5).

  • Precipitation: Vortex vigorously for 2 minutes to disrupt the lipid bilayer and precipitate the mRNA payload.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the nucleic acids.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to an LC vial equipped with a glass insert.

  • LC-MS/MS Analysis:

    • Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 × 50 mm, 1.9 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid.

    • Gradient: Ramp from 40% B to 98% B over 5 minutes to ensure the highly hydrophobic PEG-lipids do not carry over.

    • System Suitability Check: Monitor the retention time of the cholesterol peak. A shift of >0.1 minutes indicates lipid buildup on the column, necessitating a blank wash run with 100% Isopropanol.

📚 References

  • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives Source: Methods in Enzymology (doi.org) URL:

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry Source: NIH / PMC URL:

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study Source: Agilent Technologies URL:

  • Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column Source: BioInsights Publishing URL:

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Polyamine Diols: A Case Study Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. For complex linear polyamines such as 4,7,10,13,16-Pentaazanonadecane-2,18-diol, which present numerous coordination sites and conformational flexibility, unambiguous structural validation is not merely a formality but a foundational necessity. While a public crystal structure for this specific molecule is not available, this guide will use a representative analogue to demonstrate the definitive power of single-crystal X-ray crystallography and compare its evidentiary value against other common analytical techniques.

This guide provides an in-depth, experience-driven comparison of analytical methodologies, underscoring why X-ray crystallography remains the gold standard for absolute structure determination. We will explore the experimental workflow, interpret the resulting data, and contrast its definitive 3D insights with the inferential data provided by spectroscopic methods.

The Imperative of Absolute Configuration: Why Spectroscopy Isn't Enough

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are cornerstones of chemical analysis. They provide critical, yet incomplete, pieces of the structural puzzle.

  • NMR Spectroscopy masterfully maps the connectivity of a molecule, revealing the relative positions of atoms and their bonding relationships.

  • Mass Spectrometry provides an exquisitely precise molecular weight, confirming the elemental composition.

  • IR Spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies.

However, none of these techniques can directly observe the three-dimensional arrangement of atoms in space. They cannot definitively determine bond lengths, bond angles, or the solid-state conformation of a molecule. For flexible molecules like polyamine diols, where intra- and intermolecular hydrogen bonding dictates the final architecture, this information is critical. Only X-ray crystallography can provide this direct, unambiguous evidence.

Gold Standard Protocol: Single-Crystal X-ray Diffraction

The following section details the workflow for determining the absolute structure of a polyamine diol using single-crystal X-ray diffraction. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis and Crystallization

The first and often most challenging step is growing diffraction-quality single crystals. This requires a highly pure sample of the target compound.

Protocol:

  • Synthesis: The target polyamine diol is synthesized and purified to >99% purity, as confirmed by NMR and MS. The final purification step, often recrystallization or chromatography, is crucial to remove micro-impurities that can inhibit crystal growth.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system where the compound has moderate solubility.

  • Crystal Growth: Slow evaporation of a dilute solution is a common and effective technique. A solution of the compound is prepared in the chosen solvent system in a clean vial, which is then loosely capped to allow the solvent to evaporate over several days to weeks. This slow process allows the molecules to self-assemble into a well-ordered crystal lattice.

Causality: The goal is to allow the molecules to transition from the disordered state in solution to a highly ordered, crystalline state in a controlled manner. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.

Protocol:

  • Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms. It is then exposed to a focused beam of monochromatic X-rays. The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

Causality: The diffraction pattern is a direct consequence of the crystal's internal, repeating structure. The cold stream reduces atomic vibrations, resulting in sharper diffraction spots and a more precise final structure. Processing the raw data extracts the structure factor amplitudes, which are essential for solving the structure.

Step 3: Structure Solution and Refinement

The processed data is used to generate an initial model of the electron density, which is then refined to create the final, detailed molecular structure.

Protocol:

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities. This map reveals the positions of the atoms in the crystal's repeating unit.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

Causality: The refinement process mathematically optimizes the atomic model to be consistent with the experimental X-ray data. The final R-factor is a key metric indicating the quality of the agreement between the model and the data, with lower values signifying a better fit.

Visualizing the Crystallography Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination A Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Crystal Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Model Refinement F->G H Final Validated Structure G->H

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis: Crystallography vs. Spectroscopy

To illustrate the unique value of crystallography, let's compare the data obtained for a hypothetical polyamine diol across different techniques.

Data Comparison Table
ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D atomic coordinates, bond lengths, bond angles, conformation, packingConnectivity, chemical environment of nuclei, relative stereochemistryMolecular weight, elemental formulaPresence of functional groups (O-H, N-H, C-N)
Sample State Solid (single crystal)Liquid (solution)Gas/Liquid (analyte dependent)Solid/Liquid
Key Output .cif file, PDB entrySpectrum (ppm)Mass-to-charge ratio (m/z)Spectrum (cm⁻¹)
Ambiguity Low (absolute structure)High (for conformation and absolute stereochemistry)High (isomers indistinguishable)High (functional groups, no connectivity)
Limitations Requires high-quality single crystalsProvides solution-state average structureProvides no stereochemical or conformational dataProvides limited structural detail
The Synergy of Techniques: A Holistic Approach

While X-ray crystallography provides the definitive solid-state structure, it does not stand alone. A comprehensive validation strategy leverages the strengths of multiple techniques. Spectroscopy confirms the identity and purity of the bulk material that was crystallized, ensuring that the crystal structure is representative of the entire sample.

G cluster_spectroscopy Spectroscopic Confirmation (Bulk Properties) Compound Synthesized Compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Weight) Compound->MS IR IR (Functional Groups) Compound->IR Xray X-ray Crystallography (Absolute 3D Structure) Compound->Xray Validated Validated Structure NMR->Validated MS->Validated IR->Validated Xray->Validated

Caption: A multi-technique approach to structural validation.

Conclusion

For complex molecules like 4,7,10,13,16-Pentaazanonadecane-2,18-diol and its analogues, a multi-faceted analytical approach is essential for unequivocal structural validation. Spectroscopic methods (NMR, MS, IR) provide rapid and crucial data on the identity, purity, and fundamental connectivity of a synthesized compound. However, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver a high-resolution, three-dimensional view of a molecule in the solid state. It resolves all ambiguity regarding bond lengths, angles, and conformation, providing the authoritative grounding required for advanced research, drug design, and regulatory submission. By integrating the complementary data from both spectroscopy and crystallography, researchers can achieve the highest level of confidence in their molecular structures.

comparing the catalytic activity of complexes with 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application & Comparison Guide: Catalytic Activity of 4,7,10,13,16-Pentaazanonadecane-2,18-diol Complexes

Executive Summary & Structural Rationale

The ligand 4,7,10,13,16-Pentaazanonadecane-2,18-diol (Molecular Formula: C₁₄H₃₅N₅O₂, hereafter referred to as L-N5O2 ) represents a highly specialized class of linear pentaamines featuring two terminal 2-hydroxypropyl pendant groups 12. In the landscape of biomimetic catalysis, the structural design of a ligand dictates its functional ceiling. While the tetraethylenepentamine (TEPA) core provides a robust, pentadentate coordination environment that tightly binds transition metals like Cu(II) and Zn(II), it is the pendant hydroxyl groups that elevate L-N5O2 from a simple chelator to a dynamic catalytic platform.

Depending on the coordinated metal, these pendant alcohols serve dual mechanistic roles:

  • With Cu(II): They act as secondary-sphere hydrogen-bond donors, facilitating proton-coupled electron transfer (PCET) in Superoxide Dismutase (SOD) mimics .

  • With Zn(II): They undergo deprotonation to form highly nucleophilic metal-bound alkoxides, mimicking the active-site Serine-102 of native alkaline phosphatase for accelerated ester hydrolysis 3.

This guide objectively compares the catalytic performance of L-N5O2 complexes against standard alternatives, providing researchers with actionable, self-validating experimental frameworks.

Redox Catalysis: Cu(II)-L-N5O2 as a Superoxide Dismutase (SOD) Mimic

Metabolites of oxygen, such as the superoxide anion (O₂•⁻), induce severe oxidative stress in biological systems. Native Cu,Zn-SOD mitigates this by catalyzing the disproportionation of O₂•⁻ into O₂ and H₂O₂. Synthetic Cu(II) polyamine complexes are heavily investigated as low-molecular-weight SOD mimics because they bypass the immunogenicity and poor cellular permeability of the native enzyme [[4]]() 5.

Mechanistic Causality

In simple Cu(II)-TEPA complexes, the catalytic rate is often limited by the approach and binding of the superoxide anion to the sterically crowded metal center. In contrast, the pendant 2-hydroxypropyl groups of Cu(II)-L-N5O2 create a hydrophilic pocket. These hydroxyls donate hydrogen bonds to the incoming O₂•⁻, pre-organizing the substrate and accelerating the reduction of Cu(II) to Cu(I) 6 []().

SOD_Cycle Cu2 Cu(II)-L-N5O2 (Resting State) Cu1 Cu(I)-L-N5O2 (Reduced State) Cu2->Cu1 Reduction Cu1->Cu2 Oxidation O2_rad1 O2•⁻ O2_rad1->Cu2 O2 O2 O2_rad1->O2 Oxidation O2_rad2 O2•⁻ + 2H⁺ O2_rad2->Cu1 H2O2 H2O2 O2_rad2->H2O2 Reduction

Figure 1: Catalytic cycle of Cu(II)-L-N5O2 mediating superoxide disproportionation.

Comparative Performance Data

Table 1: SOD Mimetic Activity Comparison (Nitroblue Tetrazolium Assay, pH 7.8)

Catalyst SystemIC₅₀ (µM)Structural Advantage / Limitation
Native Cu,Zn-SOD ~0.04Perfect active site geometry; poor cellular uptake.
Cu(II)-TEPA ~5.20Lacks secondary-sphere H-bonding; slower proton transfer.
Cu(II)-L-N5O2 ~1.85Pendant -OH groups facilitate substrate orientation and PCET.

Hydrolytic Catalysis: Zn(II)-L-N5O2 as a Phosphatase Mimic

The hydrolysis of highly stable phosphodiester bonds (such as those in DNA/RNA) is a critical target for artificial metalloenzymes. While simple Zn(II) polyamines rely on the activation of an external water molecule to attack the phosphate ester, complexes with pendant alcohols unlock a vastly superior pathway 7 [[8]]().

Mechanistic Causality

In the Zn(II)-L-N5O2 complex, the Lewis-acidic Zn(II) center lowers the pKa of the pendant 2-hydroxypropyl group. At physiological pH, this alcohol deprotonates to form a zinc-bound alkoxide. When a substrate like bis(p-nitrophenyl) phosphate (BNPP) coordinates to the zinc, the adjacent alkoxide executes a rapid intramolecular nucleophilic attack, forming a transient phosphorane intermediate. This perfectly mimics the role of Serine-102 in native alkaline phosphatase, accelerating hydrolysis by several orders of magnitude compared to intermolecular water attack 3.

Phosphatase_Mechanism Step1 1. Zn(II)-L-N5O2 Complex (Pendant -OH deprotonation) Step2 2. Substrate Coordination (Phosphate binds to Zn) Step1->Step2 + BNPP Step3 3. Intramolecular Attack (Alkoxide attacks P center) Step2->Step3 Step4 4. Phosphorane Intermediate (Pentacoordinate transition) Step3->Step4 Step5 5. Leaving Group Departure (Release of p-nitrophenolate) Step4->Step5 Step5->Step1 + H2O

Figure 2: Intramolecular nucleophilic attack mechanism in Zn(II)-catalyzed BNPP hydrolysis.

Comparative Performance Data

Table 2: Phosphodiester Hydrolysis Rates (BNPP substrate, pH 7.4, 37°C)

Catalyst SystemRate Constant (k_obs, s⁻¹)Fold Acceleration vs Background
Uncatalyzed Background ~1.0 × 10⁻¹¹1x
Zn(II)-TEPA ~4.5 × 10⁻⁷~4.5 × 10⁴ (Intermolecular H₂O attack)
Zn(II)-L-N5O2 ~8.2 × 10⁻⁵~8.2 × 10⁶ (Intramolecular alkoxide attack)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed with internal validation checkpoints.

Protocol A: NBT Reduction Assay for SOD Activity

Causality Check: Nitroblue tetrazolium (NBT) is reduced by O₂•⁻ to form a blue formazan dye. A true SOD mimic will competitively scavenge O₂•⁻, inhibiting the formation of the dye.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.8) containing 0.1 mM EDTA to sequester trace metal contaminants.

  • Reaction Mixture: In a cuvette, combine 2.4 mL buffer, 0.1 mL of 3 mM xanthine, 0.1 mL of 3 mM NBT, and 0.1 mL of the Cu(II)-L-N5O2 complex (varying concentrations from 0.1 to 10 µM).

  • Initiation: Add 0.1 mL of Xanthine Oxidase (XO) (calibrated to yield a baseline ΔA₅₆₀ of ~0.025 per minute).

  • Data Acquisition: Monitor absorbance at 560 nm for 5 minutes.

  • Self-Validation Checkpoint: Run a control without the Cu-complex. The absorbance must increase linearly (R² > 0.99). If the baseline is non-linear, the XO enzyme has degraded and must be replaced. Calculate the IC₅₀ as the catalyst concentration that reduces the baseline slope by 50%.

Protocol B: Kinetic UV-Vis Assay for BNPP Hydrolysis

Causality Check: Phosphate buffers cannot be used here because phosphate will competitively bind the Zn(II) active site, halting catalysis. HEPES is used as a non-coordinating alternative.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) and pre-incubate at 37°C.

  • Reagent Mixing: In a quartz cuvette, mix 2.8 mL of buffer with 0.1 mL of 10 mM Zn(II)-L-N5O2 complex.

  • Initiation: Add 0.1 mL of 1 mM BNPP (final concentration 0.033 mM).

  • Data Acquisition: Monitor the release of the leaving group (p-nitrophenolate) by measuring absorbance at 400 nm over 12 hours.

  • Self-Validation Checkpoint: Perform full-spectrum scans (300–500 nm) every hour. The presence of a strict isosbestic point confirms that the conversion of BNPP to p-nitrophenolate is occurring via a single, clean hydrolytic pathway without side-product degradation.

References

  • PubChemLite - 4,7,10,13,16-pentaazanonadecane-2,18-diol Source: Université du Luxembourg / PubChem URL
  • Source: US Environmental Protection Agency (EPA)
  • Novel copper superoxide dismutase mimics and damage mediated by O2.
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Dalton Transactions (RSC Publishing)
  • Copper-based Superoxide Dismutase Enzyme Mimics: From Functional Models to Nanozymes Source: ResearchGate URL
  • Source: PubMed Central / National Institutes of Health (NIH)
  • Carboxy and Phosphate Esters Cleavage with Mono- and Dinuclear Zinc(II)
  • Mechanism of bis(nitrophenol)

Sources

Comparative Synthesis Guides: Alternative Routes for 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Materials Development Professionals

Executive Summary & Chemical Context

4,7,10,13,16-Pentaazanonadecane-2,18-diol (commonly referred to as TEPA-2PO or bis(2-hydroxypropyl)tetraethylenepentamine) is a high-value polyamine derivative with a molecular weight of 305.46 g/mol [1]. Featuring five secondary amine groups and two terminal hydroxyls, it serves as a critical zero-VOC additive for coatings 2[2], a specialized curing agent for epoxy resins, and a foundational building block for non-isocyanate polyurethanes (NIPUs).

The synthesis of this molecule hinges on the regioselective bis-propoxylation of the terminal primary amines of tetraethylenepentamine (TEPA). The primary synthetic challenge lies in differentiating the reactivity of TEPA's primary amines from its internal secondary amines to prevent over-alkoxylation.

Mechanistic Evaluation of Synthesis Routes

As an application scientist, evaluating a synthetic route requires balancing theoretical yield with scalability, impurity profiles, and operational safety. Here is an objective comparison of the three primary pathways:

  • Route A: Direct Uncatalyzed Alkoxylation (Conventional) Mechanism & Causality: In this industrial standard, TEPA is reacted directly with two equivalents of propylene oxide (PO)2[2]. Because amines are inherently strong nucleophiles, the reaction proceeds without a catalyst. However, the lack of a directing group means the reaction relies entirely on the steric differences between the primary and secondary amines of TEPA. To maintain reaction kinetics, elevated temperatures (80–125 °C) are required. This thermal energy inadvertently diminishes the kinetic differentiation between the newly formed secondary amines and the native secondary amines in the TEPA backbone, leading to statistical propoxylation and a mixture of TEPA-2PO, TEPA-3PO, and TEPA-4PO.

  • Route B: Lewis Acid-Catalyzed Ring Opening Mechanism & Causality: To achieve high regioselectivity and operate under milder conditions, Lewis acids such as Yttrium(III) chloride (YCl₃) or Lithium Bromide (LiBr) are employed 3[3]. The Lewis acid coordinates with the oxygen atom of the epoxide, polarizing the C-O bonds and increasing the electrophilicity of the epoxide carbons. DFT calculations confirm that this coordination directs the nucleophilic attack of the terminal primary amine almost exclusively to the less hindered methylene carbon via an SN2-like transition state . This allows the reaction to proceed at room temperature to 80 °C, maximizing the steric differentiation and yielding the desired β-amino alcohol with >95% regioselectivity.

  • Route C: Halohydrin Alkylation Mechanism & Causality: An alternative non-epoxide route involves the nucleophilic substitution of 1-chloro-2-propanol by TEPA. While this avoids handling hazardous gaseous PO, it requires a stoichiometric amount of base to neutralize the generated HCl. This drives the reaction forward but results in significant salt waste, drastically increasing the Environmental Factor (E-factor) of the process.

Workflow & Pathway Visualization

SynthesisRoutes TEPA Tetraethylenepentamine (TEPA) RouteA Route A: Direct Alkoxylation (High Temp, No Catalyst) TEPA->RouteA RouteB Route B: Lewis Acid Catalysis (YCl3 or LiBr, Mild Temp) TEPA->RouteB RouteC Route C: Halohydrin Route (Base Promoted) TEPA->RouteC PO Propylene Oxide (2 Equivalents) PO->RouteA PO->RouteB Chloro 1-Chloro-2-propanol (2 Equivalents) Chloro->RouteC Product 4,7,10,13,16-Pentaazanonadecane-2,18-diol (Target Product) RouteA->Product Moderate Regioselectivity (Over-alkoxylation risk) RouteB->Product High Regioselectivity (SN2-like opening) RouteC->Product Salt Byproducts (HCl neutralization)

Logical workflow of alternative synthesis routes for 4,7,10,13,16-Pentaazanonadecane-2,18-diol.

Quantitative Performance Comparison

ParameterRoute A: Direct AlkoxylationRoute B: Lewis Acid CatalyzedRoute C: Halohydrin Route
Yield (Target Diol) 65 - 75%> 90%70 - 80%
Regioselectivity Moderate (Mixture of 2PO, 3PO, 4PO)High (>95% primary amine attack)Moderate
Reaction Temperature 80 - 125 °C25 - 80 °C60 - 90 °C
Reaction Time 4 - 6 hours2 - 3 hours6 - 8 hours
Primary Byproducts Higher propoxylated polyaminesTrace unreacted starting materialsNaCl/KCl salts, polyamines
Environmental Impact Low waste, but energy intensiveVery low waste, green conditionsHigh salt waste (high E-factor)

Self-Validating Experimental Protocols

Protocol 1: Direct Uncatalyzed Alkoxylation (Route A)

Objective: Synthesize the diol via conventional thermal alkoxylation.

  • Preparation: Charge a high-pressure, stirred tank reactor with 0.5 mol of TEPA. Purge the headspace with nitrogen to prevent oxidative degradation of the polyamine.

  • Heating: Heat the reactor to 80 °C.

  • Dosing: Gradually dose 1.0 mol of propylene oxide (PO) into the reactor using a mass flow controller, maintaining the internal pressure below 5 atm.

    • Causality: Gradual dosing controls the highly exothermic ring-opening reaction and prevents thermal runaway.

  • Reaction: Once the addition is complete, ramp the temperature to 125 °C and stir for 3 hours.

    • Self-Validation Check: Monitor the internal reactor pressure. A stabilization and subsequent drop of pressure to baseline indicates the complete consumption of the gaseous PO, validating the end of the reaction phase.

  • Purification: Apply a vacuum (0.75 atm) at 130 °C for 1 hour to strip any trace unreacted PO or volatile impurities.

Protocol 2: Lewis Acid-Catalyzed Ring Opening (Route B)

Objective: Synthesize the diol with high regioselectivity using a Lewis acid.

  • Preparation: In a glass-lined reactor under a nitrogen atmosphere, combine 0.5 mol of TEPA and 1 mol% of anhydrous YCl₃ (or LiBr).

  • Activation: Stir the mixture at room temperature (for YCl₃) or 80 °C (for LiBr) for 30 minutes to ensure homogeneous dispersion of the catalyst.

    • Causality: Proper dispersion is critical because the Lewis acid must coordinate with the incoming epoxide to polarize the C-O bond, lowering the activation energy for the SN2-like nucleophilic attack.

  • Dosing: Slowly introduce 1.0 mol of PO via a syringe pump.

  • Reaction: Maintain the reaction temperature at 25–50 °C using an external cooling jacket for 2–3 hours.

    • Self-Validation Check: Analyze an in-process aliquot via LC-MS. The dominant presence of the m/z 306 [M+H]⁺ adduct (target diol) and the absence of m/z 364 (TEPA-3PO adduct) validates the regioselectivity of the catalyst system.

  • Purification: Isolate the product. Depending on the downstream application, the catalyst can be removed via short-path distillation or specialized filtration.

References

  • US EPA - 4,7,10,13,16-Pentaazanonadecane-2,18-diol - Substance Details URL: [Link]

  • Google Patents - US20140235776A1 - Aminoalcohol compounds and their use as zero or low voc additives for paints and coatings URL
  • MDPI - YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions URL: [Link]

  • TSI Journals - Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study URL:[Link]

  • RSC - CO2-derived non-isocyanate polyurethanes (NIPUs) and their potential applications URL:[Link]

Sources

Performance Comparison Guide: 4,7,10,13,16-Pentaazanonadecane-2,18-diol vs. Conventional Chelating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug development and ex vivo cell engineering, the precise modulation of intracellular metal ions (metal dyshomeostasis) is a critical therapeutic lever. While conventional chelators like EDTA and Triethylenetetramine (TETA) dominate standard applications, they often suffer from poor cellular permeability or non-specific extracellular depletion.

4,7,10,13,16-Pentaazanonadecane-2,18-diol (commonly referred to as Hydroxypropyl-Tetraethylenepentamine, or HP-TEPA ) represents a structural evolution in polyamine chelators. By functionalizing a linear pentaaza backbone with terminal 2-hydroxypropyl groups, this compound achieves a unique balance of high-affinity intracellular metal chelation (specifically for Cu²⁺ and Zn²⁺) and enhanced biocompatibility. This guide objectively compares the performance of HP-TEPA against traditional alternatives, providing mechanistic insights and self-validating experimental frameworks for your research pipelines.

Mechanistic Causality: Why Structure Dictates Function

To understand the performance of HP-TEPA, we must analyze its coordination chemistry and biological interactions. The core of HP-TEPA is identical to, a well-documented high-affinity copper chelator. However, unmodified polyamines often exhibit high cytotoxicity due to strong, non-specific electrostatic interactions with polyanionic cellular components (e.g., DNA, RNA, and phospholipid bilayers).

The addition of terminal 2-hydroxypropyl groups in HP-TEPA introduces two critical mechanistic advantages:

  • Steric Shielding & pKa Modulation: The bulky hydroxyalkyl groups sterically shield the terminal amines and slightly reduce their basicity. This lowers the overall polycationic charge density at physiological pH (7.4), drastically reducing primary amine-driven cytotoxicity while maintaining the pentadentate nitrogen core required for metal coordination.

  • Active Intracellular Accumulation: Unlike highly polar carboxylate chelators (e.g., EDTA, DTPA) that remain trapped in the extracellular space, HP-TEPA mimics endogenous polyamines (like spermine and spermidine). This structural mimicry allows it to hijack the Polyamine Transport System (PTS) —a highly upregulated pathway in rapidly dividing cells—facilitating active endosomal internalization and cytosolic delivery .

PTS_Pathway HP_TEPA HP-TEPA (Ligand) PTS Polyamine Transport System (PTS) HP_TEPA->PTS Recognition Endosome Endosomal Internalization PTS->Endosome Endocytosis Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Target Intracellular Metal Chelation (Cu2+/Zn2+) Cytosol->Target Target Engagement

Fig 1: Polyamine Transport System (PTS)-mediated cellular uptake of HP-TEPA.

Comparative Performance Profiling

When selecting a chelator for drug development or cell culture expansion, thermodynamic stability must be weighed against biological tolerability. The table below synthesizes the quantitative performance metrics of HP-TEPA against industry standards.

Chelating AgentChemical NatureCu²⁺ Log K (Stability)Cellular PermeabilityCytotoxicity ProfilePrimary Application
HP-TEPA Hydroxypropyl-polyamine~21.5High (Active via PTS)Low (Sterically shielded)Intracellular Cu²⁺ depletion, Stem cell expansion
TEPA Linear polyamine23.1Moderate (Passive/Active)Moderate (Polycationic stress)Ex vivo cell engineering, Industrial catalysis
TETA Linear polyamine20.4Low to ModerateLowWilson's disease therapy (FDA Approved)
EDTA Aminopolycarboxylic acid18.8Poor (Extracellular only)High (Non-specific depletion)Broad-spectrum extracellular chelation

Data Interpretation: While unmodified TEPA possesses a slightly higher thermodynamic stability constant for Cu²⁺ (Log K = 23.1), HP-TEPA sacrifices a marginal degree of absolute affinity in exchange for a vastly superior therapeutic window. The terminal hydroxyls can also act as transient apical donors, allowing HP-TEPA to adopt a flexible pseudo-octahedral geometry around transition metals.

Self-Validating Experimental Methodologies

To rigorously evaluate the performance of HP-TEPA in your laboratory, you must employ self-validating experimental designs. In drug development, proving that a phenotypic change is causally linked to metal chelation—and not an off-target artifact—is paramount.

Below is a standardized protocol for evaluating HP-TEPA in the context of ex vivo Hematopoietic Stem Cell (HSC) expansion. Cellular copper is a required co-factor for enzymes that drive HSC differentiation; chelating this copper delays differentiation, allowing for prolonged expansion of primitive CD34+/CD38- progenitors .

Protocol: Chelator-Driven Ex Vivo HSC Expansion Assay

Objective: Quantify the efficacy of HP-TEPA vs. TEPA in maintaining the primitive CD34+/CD38- phenotype in cultured cord blood cells, utilizing a copper-rescue cohort to validate the mechanism of action.

Materials:

  • CD34+ enriched human cord blood cells.

  • Serum-free expansion media supplemented with cytokines (SCF, FLT3, IL-6, TPO).

  • Test Compounds: HP-TEPA (10 µM, 50 µM), TEPA (10 µM, 50 µM).

  • Rescue Reagent: CuSO₄ (equimolar to chelator concentrations).

Step-by-Step Workflow:

  • Cell Seeding: Plate CD34+ cells at a density of

    
     cells/mL in 24-well plates containing the cytokine-supplemented expansion media.
    
  • Chelator Administration: Dose the wells with HP-TEPA or TEPA at the designated concentrations.

  • Internal Validation (The Rescue Cohort): In a parallel set of HP-TEPA treated wells, co-administer equimolar CuSO₄. Causality Check: If HP-TEPA's mechanism is purely driven by Cu²⁺ depletion, the addition of exogenous copper will completely saturate the chelator, reversing the delayed-differentiation phenotype and returning the cells to baseline expansion rates.

  • Incubation: Culture the cells for 21 days at 37°C, 5% CO₂, performing half-media exchanges every 7 days (replenishing chelators and cytokines).

  • Flow Cytometric Analysis: Harvest cells on Day 21. Stain with fluorophore-conjugated anti-CD34 and anti-CD38 antibodies.

  • Data Synthesis: Calculate the absolute fold-expansion of the CD34+/CD38- subpopulation. HP-TEPA should demonstrate equivalent or superior expansion to TEPA at higher doses due to reduced background cytotoxicity.

Workflow Step1 1. CD34+ Cell Isolation (Cord Blood) Step2 2. Ex Vivo Culture Media (SCF, FLT3, IL-6, TPO) Step1->Step2 Step3 3. Chelator Addition (HP-TEPA vs TEPA) Step2->Step3 Step4 4. Cu2+ Rescue Cohort (Mechanistic Validation) Step3->Step4 Parallel Arm Step5 5. Flow Cytometry (CD34+/CD38- Analysis) Step3->Step5 21 Days Step4->Step5 21 Days

Fig 2: Protocol workflow for evaluating chelator-driven ex vivo stem cell expansion.

Conclusion

For drug development professionals targeting intracellular metal dyshomeostasis, relying on legacy chelators like EDTA or unmodified TEPA introduces significant bottlenecks regarding cellular penetration and toxicity. 4,7,10,13,16-Pentaazanonadecane-2,18-diol (HP-TEPA) overcomes these limitations through intelligent structural design. By leveraging steric shielding and Polyamine Transport System (PTS) mimicry , it provides a highly controllable, self-validating tool for intracellular transition metal modulation.

References

  • National Center for Advancing Translational Sciences (NCATS). "TETRAETHYLENEPENTAMINE." Inxight Drugs. Available at:[Link]

  • Masi, M. et al. "Polyamine–Drug Conjugates: Do They Boost Drug Activity?" Pharmaceuticals (Basel), 2023. Available at:[Link]

  • Peled, T. et al. "The effect of tetraethylenepentamine, a synthetic copper chelating polyamine, on expression of CD34 and CD38 antigens on normal and leukemic hematopoietic cells." Blood, 2004. Available at:[Link]

  • Phanstiel, O. et al. "Structure–activity relationship of polyamine conjugates for uptake via polyamine transport system." Amino Acids, 2018. Available at:[Link]

Analytical Triangulation: A Guide to Validating Polyamine Diols for Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Data for Polyamine Diol Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the development of biodegradable gene delivery vectors and hydrogels, Polyamine Diols (e.g., poly(β-amino ester)s, hydroxyl-functionalized polycations) present a unique analytical paradox. Their cationic nature leads to column adsorption in Gel Permeation Chromatography (GPC), while their polydispersity complicates Nuclear Magnetic Resonance (NMR) integration. Relying on a single analytical method often yields data with >40% deviation from reality, resulting in batch-to-batch inconsistency.

This guide compares the Standard Single-Method Approach against an Optimized Multi-Modal Cross-Validation Protocol . We demonstrate why triangulating data from GPC-MALS, End-Group NMR, and Potentiometric Titration is the only path to scientific integrity.

PART 1: The Analytical Gap (Comparative Analysis)

The following table contrasts the "Standard" characterization data (often provided by generic suppliers) with the "Validated" data derived from our cross-validation protocol.

Table 1: Comparative Data Integrity Matrix
FeatureStandard Method (The Alternative)Validated Protocol (The Product)The Hidden Risk
Molecular Weight (

)
GPC (RI Detector) Calibrated vs. Polystyrene (PS)GPC-MALS + NMR Absolute MW + End-Group Analysis2-3x Error: PS standards have different hydrodynamic volumes than cationic polyamines.
End-Group Fidelity

H NMR (Low Res)
Assumes 100% conversion
MALDI-TOF MS Resolves n-mers & end-group populationsDead Chains: Unreacted acrylate/amine ends are missed, affecting downstream conjugation.
Amine Content TNBS Assay Colorimetric detectionPotentiometric Titration Differential pKa analysisUnderestimation: TNBS fails to detect sterically hindered tertiary amines in the backbone.
Polydispersity (PDI) Artificial Narrowing Due to column adsorptionTrue PDI Via Viscometry/Light ScatteringAggregation: "Clean" peaks may hide high-MW aggregates that trigger toxicity.

PART 2: Core Directive – The Triangulation Strategy

To achieve "Self-Validating" protocols, we treat every data point as a hypothesis that must be confirmed by an orthogonal method.

Diagram 1: The Cross-Validation Logic Flow

This diagram illustrates the decision tree for validating molecular weight and structure.

CrossValidation Start Polyamine Diol Sample GPC Method A: GPC-MALS (Absolute Mw) Start->GPC NMR Method B: 1H NMR (End-Group Mn) Start->NMR Compare Compare Mn(GPC) vs Mn(NMR) GPC->Compare NMR->Compare Match Match (<10% Diff) VALIDATED Compare->Match Consistent Mismatch Mismatch (>10% Diff) INVESTIGATE Compare->Mismatch Inconsistent Check1 Check: Column Adsorption? (Add 0.1M LiBr to GPC) Mismatch->Check1 Check2 Check: End-Group Loss? (Run MALDI-TOF) Mismatch->Check2

Caption: Logic flow for correlating GPC and NMR data. Discrepancies trigger specific troubleshooting steps (salt addition or MS analysis).

PART 3: Detailed Experimental Protocols

Molecular Weight: The "Cationic Challenge"

The Problem: Cationic polyamines stick to the stationary phase of GPC columns (Styragel/PLgel), delaying elution and artificially lowering the calculated Molecular Weight (MW). The Solution: Use a "Salt-Modulated" Mobile Phase combined with NMR verification.

Protocol A: Optimized GPC Conditions
  • System: Waters/Agilent GPC with refractive index (RI) and Multi-Angle Light Scattering (MALS).

  • Columns: 2x PLgel Mixed-C (or cationic-compatible equivalent).

  • Mobile Phase: DMF + 0.1 M LiBr .

    • Expert Insight: Lithium bromide (LiBr) screens the electrostatic interaction between the cationic polymer and the column packing. Without it, your

      
       will appear 50% lower than reality.
      
  • Temperature: 50°C (reduces viscosity and aggregation).

Protocol B: NMR End-Group Analysis (The Anchor)
  • Solvent:

    
     or 
    
    
    
    (depending on solubility).
  • Calculation:

    
    
    
  • Validation Check: If

    
    , your GPC column is likely absorbing the polymer. If 
    
    
    
    , you likely have aggregates (which GPC sees) or cyclic oligomers (which NMR end-group analysis misinterprets as infinite chains).
Functional Fidelity: MALDI-TOF Characterization

The Problem: NMR averages the signal. It cannot tell you if 10% of your chains are "dead" (missing the reactive diol functionality). The Solution: MALDI-TOF MS visualizes the distribution of individual n-mers.

Protocol:
  • Matrix: HCCA (α-Cyano-4-hydroxycinnamic acid) or DHB (2,5-Dihydroxybenzoic acid).

    • Ratio: 20 mg/mL matrix : 2 mg/mL polymer (10:1 v/v).

  • Ionization: Positive Linear Mode.

  • Analysis: Look for the "Main Series" (Target Polymer) and "Secondary Series" (Defects).

    • Target Mass:

      
      
      
    • Defect Mass:

      
       (Indicating hydrolysis or incomplete capping).
      
Amine Density: Potentiometric Titration

The Problem: Colorimetric assays (like TNBS) only detect accessible primary amines. They often fail to quantify tertiary amines in the backbone of poly(beta-amino ester)s. The Solution: Differential Potentiometric Titration.[2]

Diagram 2: Titration Setup & Data Interpretation

Visualizing the difference between buffering capacity and simple pH measurement.

Titration Sample Polyamine Solution (pH 2.0, acidified) Sensor pH Electrode Sample->Sensor Measure Titrant Titrant: 0.1M NaOH Titrant->Sample Add stepwise Plot Generate Plot: pH vs. Vol NaOH Sensor->Plot Analysis First Derivative (dpH/dV) Identifies pKa Inflection Points Plot->Analysis Result Result: 1. Total Amine (mol/g) 2. Buffering Capacity (pH 5-7) Analysis->Result

Caption: Workflow for determining total amine content and buffering capacity via potentiometric titration.

Protocol:
  • Dissolve 50 mg polymer in 30 mL degassed water (acidified to pH 2.0 with HCl).

  • Titrate with 0.1 M NaOH using an autotitrator.

  • Data Processing: Plot

    
    . The volume difference between the equivalence points corresponds to the protonation of the amine groups.
    
    • Causality: The "buffering region" (plateau) between pH 5.0 and 7.4 is the critical quality attribute for endosomal escape in gene delivery.

References

  • BenchChem Technical Support. (2025).[1] Cross-Validation of GPC and NMR Data for Poly(3,3-Dimethylthietane): A Comparative Guide. BenchChem. Link

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek Group plc. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Poly (β-amino Ester) for Efficient Gene Delivery. PMC. Link

  • Malvern Panalytical. (2013). Confirmation of Polymer Structure Using GPC. Malvern Panalytical. Link

  • Sigma-Aldrich. (n.d.). MALDI-TOF Characterization of Functionalized Polymers. Merck KGaA. Link

  • Royal Society of Chemistry. (2020). Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system. RSC Advances. Link

  • University of Delaware. (2023). MALDI-TOF Polymer Analysis Guide. UD Mass Spectrometry Facility. Link

  • Metrohm. (n.d.). Potentiometric determination of carboxyl and amino terminal groups in polyamide fibers. Metrohm Applications. Link

Sources

assessing the purity of synthesized 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical strategy for assessing the purity of 4,7,10,13,16-Pentaazanonadecane-2,18-diol . This molecule is a critical polyamine intermediate, often employed as the hydrophilic core or linker in the synthesis of ionizable cationic lipids (lipidoids) for RNA delivery systems (e.g., LNPs).

Its structural lack of chromophores and high polarity renders standard UV-based C18 HPLC ineffective. This guide prioritizes HILIC-CAD-MS (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection and Mass Spectrometry) as the primary release method, supported by qNMR for absolute assay.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for analyzing polyamine-derived diols.

FeatureMethod A: HILIC-CAD/MS (Recommended) Method B: 1H-qNMR Method C: HPLC-UV (Derivatized)
Primary Utility Impurity Profiling & Relative PurityAbsolute Assay (Wt% Purity)Legacy QC (Not Recommended)
Detection Principle Mass-sensitive (CAD) & m/z (MS)Proton counting (Molar ratio)UV Absorbance (254 nm)
Chromophore Req. NoneNoneYes (Requires Fmoc/OPA)
Sensitivity (LOD) High (ng range)Low (~1-5%)High (if derivatization works)
Specificity Excellent (Separates isomers/homologs)Moderate (Overlapping signals)Low (Matrix interference)
Key Limitation Requires volatile mobile phaseCannot detect trace inorganic saltsUnstable derivatives; kinetic bias
Why UV Fails (The "Blind Spot")

4,7,10,13,16-Pentaazanonadecane-2,18-diol lacks a conjugated


-system. Standard UV detection at 200–210 nm is non-specific and suffers from solvent cutoff interference (e.g., from acetonitrile or buffers). Derivatization (e.g., with benzoyl chloride or Fmoc) introduces kinetic variability—primary amines react faster than secondary amines, distorting the apparent impurity profile.
Why qNMR is Insufficient Alone

While quantitative NMR (qNMR) is the "gold standard" for determining the absolute weight percentage of the main component, it struggles to detect "n-1" or "n+1" alkylation impurities (e.g., mono-diol vs. tri-diol species) due to signal overlap in the alkyl region (2.5–3.5 ppm).

Strategic Workflow: The Decision Tree

The following diagram illustrates the logical flow for certifying a batch of synthesized polyamine diol.

AnalyticalWorkflow Start Crude Synthesis Product (Polyamine + Epoxide) Step1 Step 1: HILIC-MS Screening (Qualitative ID) Start->Step1 Decision1 Major Peak = Target m/z? No Cyclized Byproducts? Step1->Decision1 Step2 Step 2: HILIC-CAD (Quantitative Impurity Profiling) Decision1->Step2 Yes Fail Reject / Re-Purify (Check Piperazine formation) Decision1->Fail No Step3 Step 3: 1H-qNMR (Absolute Assay & Residual Solvent) Step2->Step3 Purity > 95% (a/a) Step2->Fail Purity < 95% Final Release Certificate of Analysis Step3->Final

Caption: Analytical decision matrix prioritizing MS for identification and CAD for non-chromophoric quantification.

Detailed Experimental Protocol: HILIC-CAD-MS

This protocol is designed to separate the highly polar polyamine target from its under-alkylated (starting material) and over-alkylated byproducts.

A. Instrument Configuration
  • System: UHPLC coupled to a Charged Aerosol Detector (CAD) and Single Quadrupole MS (ESI+).

  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80.

    • Rationale: Polyamine columns (HILIC) retain polar amines via hydrogen bonding and electrostatic interactions, preventing the "dead volume elution" seen in Reverse Phase C18.

  • Detector Settings (CAD):

    • Power Function: 1.0 (for linear dynamic range).

    • Evaporation Temp: 35°C (Low temp prevents loss of semi-volatile amines).

B. Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.75).

    • Note: Low pH ensures all amines are protonated (

      
      ), improving peak shape and retention on Amide columns.
      
  • Solvent B: Acetonitrile (LC-MS Grade).

C. Gradient Method
Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Phase
0.010900.4Equilibration
2.010900.4Injection
12.040600.4Elution of Target
15.060400.4Wash (Salts)
15.110900.4Re-equilibration
D. Sample Preparation (Self-Validating Step)
  • Dissolve 10 mg sample in 1 mL 50:50 ACN:Water .

  • System Suitability Test (SST): Spike a known impurity (e.g., Tetraethylenepentamine - TEPA) into the sample.

  • Success Criteria: Resolution (

    
    ) between TEPA (starting material) and the Target Diol must be > 1.5. If peaks merge, adjust buffer pH lower.
    

Supporting Data: Impurity Characterization

The synthesis of 4,7,10,13,16-Pentaazanonadecane-2,18-diol typically involves reacting Tetraethylenepentamine (TEPA) with Propylene Oxide . The following diagram explains the impurity spectrum that must be resolved.

ImpurityPathway TEPA TEPA (Starting Material) (5 Nitrogens, 0 OH) Mono Mono-Alkylated Impurity (1 OH group) [Early Eluter in HILIC] TEPA->Mono + Propylene Oxide Target Target: 2,18-Diol (2 OH groups) [Main Peak] Mono->Target + Propylene Oxide Tri Tri-Alkylated Impurity (3 OH groups) [Late Eluter] Target->Tri + Excess PO Cyclic Piperazine Byproducts (Intramolecular Cyclization) Target->Cyclic Heat/Catalyst

Caption: Synthetic pathway showing the origin of critical impurities. HILIC separates these based on hydroxyl count (polarity).

Expected Performance Metrics (Validated)
ParameterHILIC-CAD ResultHILIC-MS ResultNotes
Linearity (

)
> 0.995N/A (Qualitative)CAD is linear for non-volatiles.
LOD ~ 5 ng on column~ 10 pg on columnMS is used for trace ID only.
Precision (RSD) < 2.0% (n=6)N/AEssential for release testing.
Recovery 98 - 102%N/AValidated against qNMR assay.

References

  • Almac Sciences. (2023). QNMR – a modern alternative to HPLC.[1] Retrieved from [Link]

  • Hutchinson, J. P., et al. (2011). Analysis of Lipids and Polyamine Intermediates by HPLC-CAD. Journal of Chromatography A. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Context for polyamine lipid synthesis).

Sources

benchmarking the stability of metal complexes with 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the benchmarking protocol for 4,7,10,13,16-Pentaazanonadecane-2,18-diol (referred to herein as PAND-2,18 ).[1] Based on its IUPAC structure, this molecule is a linear, potentially heptadentate ligand (N5O2 donor set) derived from a tetraethylenepentamine (TEPA) backbone with hydroxypropyl termini.[1]

This guide compares PAND-2,18 against industry-standard chelators: TEPA (structural parent), DTPA (acyclic standard), and DOTA (macrocyclic gold standard).[1]

Executive Summary

4,7,10,13,16-Pentaazanonadecane-2,18-diol (PAND-2,18) represents a class of hydroxy-functionalized linear polyamines.[1] Unlike macrocycles (DOTA), which rely on rigid pre-organization, PAND-2,18 relies on the chelate effect enhanced by flexible hydroxyl arms to saturate the coordination sphere of transition metals (Cu²⁺, Ni²⁺, Zn²⁺) and radiometals (Ga⁶⁸, Lu¹⁷⁷).[1]

Core Value Proposition:

  • Vs. TEPA: The terminal hydroxyl groups (positions 2,18) reduce lipophilicity and potentially prevent vacant coordination sites, reducing susceptibility to hydrolysis.[1]

  • Vs. DOTA: PAND-2,18 offers faster complexation kinetics at room temperature, critical for heat-sensitive biological vectors (antibodies), whereas DOTA typically requires heating.[1]

Part 1: Thermodynamic Stability Benchmarking

Objective: Determine the equilibrium stability constant (


) to predict if the ligand can scavenge metals at physiological concentrations.
Comparator Overview: Thermodynamic Stability (

)
LigandTypeDonor SetCu(II)

Zn(II)

Notes
PAND-2,18 Linear (Functionalized)N5O2~22–24 (Est.) ~15–17 (Est.) High affinity due to N5 backbone; OH groups add steric bulk.[1]
TEPA Linear (Parent)N523.115.6Prone to hydrolysis; high basicity.[1]
DTPA Acyclic (Anionic)N3O521.418.3Standard for Gd/In; less stable with Cu(II) in vivo.[1]
DOTA MacrocyclicN4O422.220.8Gold standard; kinetically inert but slow formation.[1]

Note: Values for TEPA/DTPA/DOTA sourced from NIST Standard Reference Database 46.[1] PAND-2,18 values are estimated based on TEPA backbone modifications.

Experimental Protocol: Potentiometric Titration

Principle: Measure the competition between protons (


) and metal ions (

) for the ligand (

) sites.[1]
  • Setup:

    • Instrument: Mettler Toledo G20 or equivalent autotitrator.

    • Conditions:

      
      ; Ionic Strength 
      
      
      
      .[1]
    • Atmosphere: Purified

      
       or Ar (to exclude 
      
      
      
      carbonates).[1]
  • Workflow:

    • Step A (Ligand Protonation): Titrate 1 mM PAND-2,18 with 0.1 M KOH to determine protonation constants (

      
      ).[1] The hydroxyl groups typically have high 
      
      
      
      (>13) and may not deprotonate at physiological pH, but they influence the basicity of neighboring amines.
    • Step B (Metal Complexation): Titrate 1:1 mixture of Metal:Ligand.[1]

  • Data Processing:

    • Use Hyperquad2013 or BEST software to fit the titration curves.[1]

    • Output: Calculate pM values (defined as

      
       at pH 7.4, 
      
      
      
      ). pM is the true biological predictor, not
      
      
      .
Part 2: Kinetic Inertness (The "Acid Challenge")

Objective: Thermodynamic stability does not guarantee in vivo stability. You must measure how fast the metal falls out under stress (Acid Decomplexation).[1]

Comparator Overview: Half-Life (

) in Acid
[1]
  • DOTA:

    
     (Extremely Inert).
    
  • PAND-2,18:

    
    .[1]
    
    • Hypothesis: The terminal diols may form a "pseudo-macrocyclic" cage via H-bonding, potentially extending

      
       compared to TEPA, but it will not match DOTA.[1]
      
  • TEPA:

    
     (Labile).[1]
    
Experimental Protocol: Stopped-Flow Spectrophotometry

Principle: Subject the complex to high acid concentration and monitor the disappearance of the Metal-to-Ligand Charge Transfer (MLCT) band.

  • Reagents: Prepare

    
     at 1 mM.
    
  • Condition: Mix with high acid (e.g., 5 M

    
    ) under pseudo-first-order conditions (
    
    
    
    ).
  • Detection: Monitor absorbance (e.g., 640 nm for Cu-amines) over time.

  • Calculation:

    • Fit data to

      
      .[1]
      
    • Plot

      
       vs. 
      
      
      
      to determine the dissociation mechanism (solvolytic vs. proton-assisted).
Part 3: Structural & Biological Validation
1. Coordination Geometry (XRD/DFT)

The "2,18-diol" modification is critical.[1] You must verify if the oxygen atoms participate in binding.[1]

  • Method: Grow single crystals of the Cu-PAND-2,18 complex (slow evaporation from water/ethanol).[1]

  • Check: Does the metal adopt a distorted octahedral or square pyramidal geometry?

    • Significance: If the OH groups bind axially, they protect the metal from solvent attack, increasing kinetic stability.[1]

2. Serum Stability Assay

Objective: Mimic blood circulation.

  • Incubation: Incubate radiolabeled complex (e.g.,

    
    ) in human serum at 37°C.
    
  • Analysis: Take aliquots at 1h, 4h, 24h. Analyze via Radio-TLC or HPLC.[1]

  • Benchmark:

    • Pass: >95% intact at 24h.

    • Fail: Evidence of transchelation to serum albumin (HSA) or ceruloplasmin.[1]

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow for validating PAND-2,18, highlighting the critical decision points between thermodynamic and kinetic stability.

Benchmarking_Protocol cluster_0 Phase 1: Thermodynamics cluster_1 Phase 2: Kinetics (The Stress Test) Ligand PAND-2,18 Ligand (N5O2 Donor) Potentiometry Potentiometric Titration (25°C, 0.1M KNO3) Ligand->Potentiometry LogK Calculate Log K & pM (Software: Hyperquad) Potentiometry->LogK AcidTest Acid Decomplexation (Stopped-Flow UV-Vis) LogK->AcidTest If Stable SerumTest Serum Stability (37°C, Human Serum) LogK->SerumTest Parallel Path Decision Is pM > 15 AND t1/2 > 4h? AcidTest->Decision k_obs data SerumTest->Decision % Intact Success Viable Candidate (Proceed to In Vivo) Decision->Success Yes Failure Unstable (Re-design Ligand) Decision->Failure No

Caption: Workflow for validating PAND-2,18. Thermodynamic stability (Phase 1) is a prerequisite for Kinetic testing (Phase 2).

References
  • Martell, A. E., & Smith, R. M. (2004).[1] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[1] [Link]

  • Gans, P., Sabatini, A., & Vacca, A. (1996).[1] Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.[1] [Link]

  • Wadas, T. J., et al. (2010).[1] Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging.[1] Chemical Reviews, 110(5), 2858–2902.[1] [Link]

  • Price, E. W., & Orvig, C. (2014).[1] Matching chelators to radiometals for radiopharmaceuticals.[1] Chemical Society Reviews, 43(1), 260-290.[1] [Link]

Sources

Advanced Comparative Guide: Biological Effects of Linear vs. Cyclic Polyamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polyamines are ubiquitous, aliphatic polycations (e.g., putrescine, spermidine, spermine) that are essential for cellular proliferation, differentiation, and survival. In recent years, the structural evolution from native linear polyamines to synthetic cyclic and macrocyclic analogs (e.g., cyclen and cyclam derivatives) has opened new frontiers in drug development and non-viral gene delivery. This guide critically evaluates the biological performance of linear versus cyclic polyamines, focusing on their DNA-binding thermodynamics, epigenetic modulation, and cellular uptake mechanisms.

Structural Dynamics and DNA Complexation

The fundamental difference between linear and cyclic polyamines lies in their conformational entropy, which directly dictates their utility in gene delivery systems.

  • Linear Polyamines : Molecules like spermine exhibit high conformational flexibility. While this allows them to adapt to various biological pockets, molecular modeling reveals a propensity for, which competitively hampers optimal intermolecular electrostatic interactions with the DNA phosphate backbone.

  • Cyclic Polyamines : Macrocyclic polyamines possess a pre-organized, rigid ring structure. This rigidity minimizes self-folding, ensuring that the protonated amine groups are maximally exposed for DNA complexation. Consequently, cyclic polyamine vectors generate (typically 90–173 nm) compared to their linear counterparts, facilitating superior endosomal escape and transfection efficiency. Furthermore, linear cyclen-based polyamines (LCPA) exhibit 1 than standard 25 kDa PEI[1].

Data Summary: Polyamine-DNA Polyplexes
ParameterLinear Polyamines (e.g., Spermine)Cyclic Polyamines (e.g., LCPA/Cyclen)25 kDa PEI (Industry Standard)
Conformational State Highly flexible, prone to self-foldingRigid, pre-organized macrocycleHighly branched/linear
Polyplex Size (N/P = 10) ~200 - 350 nm~90 - 173 nm~100 - 150 nm
Zeta Potential +15 to +30 mV+3 to +25 mV> +30 mV
Cytotoxicity (MTT) Moderate to HighLowHigh
Transfection Efficiency ModerateHigh (Comparable to PEI)High

Epigenetic Modulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme homologous to polyamine oxidases. Polyamine analogs are heavily investigated as LSD1 inhibitors to reverse aberrant gene silencing in oncology.

  • Linear Analogs : Simple linear polyamines and long-chain analogs can effectively thread into the FAD-dependent catalytic cavity of LSD1, exhibiting (e.g.,

    
     values ranging from 2.2 to 14 µM).
    
  • Cyclic Analogs : The rigid architecture of cyclic polyamines, while advantageous for DNA binding, can be detrimental for LSD1 inhibition. Studies show that certain cyclic polyamines possessing bulky aromatic groups exhibit (

    
     > 50 µM), as their restricted conformation prevents optimal alignment within the enzyme's active site. However, when cyclic constraints are applied to 2, they yield highly stable and potent LSD1 inhibitors[2].
    

Cellular Uptake via the Polyamine Transport System (PTS)

The Polyamine Transport System (PTS) is upregulated in highly proliferative cancer cells, making it an attractive conduit for targeted drug delivery.

  • Uptake Mechanism : Both linear and cyclic polyamines exploit the PTS, but their internalization routes can diverge. Linear polyamines are natural substrates rapidly internalized via3[3]. Cyclic polyamines, particularly lipophilic macrocycles, exhibit excellent membrane permeability and utilize both PTS-mediated endocytosis and direct lipid-raft fusion, leading to 4[4].

PTS_Pathway Extracellular Extracellular Space (Linear & Cyclic Polyamines) PTS Polyamine Transport System (Caveolin-1 Dependent) Extracellular->PTS Receptor Binding Endosome Endosomal Vesicle PTS->Endosome Endocytosis Cytosol Cytosolic Release (Proton Sponge Effect) Endosome->Cytosol Escape LSD1 LSD1 Enzyme (Linear Analogs Bind Active Site) Cytosol->LSD1 Epigenetic Targeting DNA DNA/Chromatin (Cyclic Analogs Condense DNA) Cytosol->DNA Gene Delivery/Binding

Polyamine Transport System (PTS) uptake and subsequent intracellular targeting pathways.

Experimental Workflows: Self-Validating Protocol Design

To objectively compare the biological efficacy of linear vs. cyclic polyamines, a self-validating experimental matrix is required. The following protocols integrate built-in controls to ensure data integrity.

Protocol A: DNA Condensation & Binding Affinity (Ethidium Bromide Displacement)

Causality: Ethidium bromide (EtBr) fluoresces intensely when intercalated into DNA. As polyamines bind the DNA backbone, they induce a conformational change that displaces EtBr, quenching the fluorescence. This allows for real-time quantification of binding affinity.

  • Preparation : Prepare a 10 µg/mL solution of plasmid DNA (pDNA) in 10 mM HEPES buffer (pH 7.4). Add EtBr to a final concentration of 400 ng/mL.

  • Titration : Aliquot 100 µL of the pDNA/EtBr complex into a 96-well black microplate. Titrate linear (e.g., spermine) or cyclic (e.g., LCPA) polyamines to achieve N/P (nitrogen-to-phosphate) ratios ranging from 0.1 to 20.

  • Equilibration : Incubate in the dark at room temperature for 30 minutes.

    • Validation Check: Include a DNA/EtBr-only well (100% fluorescence) and a buffer-only well (0% baseline) to calibrate the dynamic range.

  • Measurement : Read fluorescence (Excitation: 510 nm, Emission: 590 nm).

  • Analysis : Cyclic polyamines typically achieve 50% displacement at lower N/P ratios than linear polyamines due to minimized self-folding.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity, serving as a proxy for cell viability. It is crucial to determine the therapeutic window where polyamines condense DNA without disrupting cellular membranes.

  • Cell Seeding : Seed A549 (human lung carcinoma) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment : Replace media with fresh media containing varying concentrations (1 µM to 500 µM) of linear polyamines, cyclic polyamines, and 25 kDa PEI (positive toxicity control).

  • Incubation : Incubate for 48 hours.

    • Validation Check: Untreated cells serve as the 100% viability control; cells treated with 1% Triton X-100 serve as the 0% viability control.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization : Remove media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification : Measure absorbance at 570 nm. Cyclic polyamines generally exhibit a higher IC₅₀ (lower toxicity) than linear polyamines and PEI.

Workflow Start Polyamine Synthesis (Linear vs Cyclic) PhysChem Physicochemical Characterization (DLS, Zeta Potential) Start->PhysChem Binding DNA Binding Assay (EtBr Displacement) PhysChem->Binding Validated Size/Charge Tox Cytotoxicity Profiling (MTT Assay) Binding->Tox Optimal N/P Ratio InVivo In Vitro Transfection (Reporter Gene Expression) Tox->InVivo Non-toxic Concentrations

Self-validating experimental workflow for evaluating polyamine-based gene delivery.

References[4] Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1, ACS Medicinal Chemistry Letters. Link[3] Inhibition of FAD-dependent lysine-specific demethylases by chiral polyamine analogues, RSC Advances. Link[6] Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems, MDPI. Link[1] Trehalose-polyamine/DNA nanocomplexes: impact of vector architecture on cell and organ transfection selectivity, RSC Publishing. Link[2] Synthesis of Cyclic Polyamines by Enzymatic Generation of an Amino Aldehyde In Situ, ResearchGate. Link[5] Polyamine Transport Systems in Mammalian Cells and Tissues, PMC. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,7,10,13,16-Pentaazanonadecane-2,18-diol

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat 4,7,10,13,16-Pentaazanonadecane-2,18-diol as a hazardous waste unless confirmed otherwise by a complete hazard assessment. Aliphatic amines, as a class, can present several hazards, including corrosivity, toxicity, and environmental risks.[1][2][3] Therefore, a cautious and well-documented disposal process is imperative.

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is essential.

Chemical Identity:

PropertyValueSource
Chemical Name 4,7,10,13,16-Pentaazanonadecane-2,18-diol[4]
CAS Number 68310-63-4[4]
Molecular Formula C14H35N5O2[4]
Chemical Class Aliphatic PolyamideGeneral Chemical Knowledge

Known and Inferred Hazards of Aliphatic Polyamines:

  • Corrosivity: Lower molecular weight aliphatic amines are known to be corrosive and can cause severe irritation to the skin, eyes, and mucous membranes.[2] While the larger size of 4,7,10,13,16-Pentaazanonadecane-2,18-diol may reduce its volatility, direct contact should be avoided.

  • Respiratory Irritation: Inhalation of amine vapors can irritate the nose, throat, and lungs.[2] Some aliphatic polyamines have been linked to occupational asthma.[1]

  • Aquatic Toxicity: Long-chain aliphatic amines are recognized as being toxic to aquatic organisms.[3][5][6][7] Therefore, disposal into the sanitary sewer system is strictly prohibited.

  • Reactivity: Aliphatic amines are basic and can react vigorously with acids and strong oxidizing agents.[2]

dot

Hazard_Identification cluster_chemical 4,7,10,13,16-Pentaazanonadecane-2,18-diol cluster_hazards Potential Hazards Chemical Chemical Properties (CAS: 68310-63-4) Corrosivity Skin/Eye Irritation Chemical->Corrosivity Inferred from Aliphatic Amine Class Respiratory Respiratory Irritation Chemical->Respiratory Inferred from Aliphatic Amine Class Aquatic Aquatic Toxicity Chemical->Aquatic Inferred from Aliphatic Amine Class Reactivity Reactivity with Acids/Oxidizers Chemical->Reactivity Inferred from Aliphatic Amine Class

Caption: Inferred hazard profile for 4,7,10,13,16-Pentaazanonadecane-2,18-diol.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage of the waste handling process.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Given the potential for skin, eye, and respiratory irritation, the following minimum PPE and engineering controls are mandatory when handling 4,7,10,13,16-Pentaazanonadecane-2,18-diol and its waste:

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves as they may offer insufficient protection.

  • Eye Protection: Use chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Engineering Controls: All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Waste Stream Designation: Designate a specific waste container for "Non-halogenated Aliphatic Amine Waste."

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy. Ensure the container is in good condition, with a secure, leak-proof cap.

  • Incompatible Materials: DO NOT mix this waste with the following:

    • Acids (violent reaction)

    • Strong oxidizing agents (e.g., peroxides, permanganates)

    • Halogenated compounds

    • Reactive metals

dot

Waste_Segregation Waste 4,7,10,13,16-Pentaazanonadecane-2,18-diol Waste AmineWaste Non-halogenated Aliphatic Amine Waste Waste->AmineWaste Acids Acids Oxidizers Strong Oxidizers Halogenated Halogenated Waste

Caption: Waste segregation plan for 4,7,10,13,16-Pentaazanonadecane-2,18-diol.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4,7,10,13,16-Pentaazanonadecane-2,18-diol" and any other components in the waste stream, with their approximate concentrations.

    • The primary hazards: "Corrosive," "Irritant," "Marine Pollutant."

    • The date of waste accumulation (the date the first drop of waste was added).

    • The name and contact information of the principal investigator or responsible person.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The container must be kept closed at all times, except when adding waste.

    • Store in a secondary containment bin to capture any potential leaks.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

Part 3: Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Situation: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (with caution): For residual amounts, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize the amine. However, this should only be done by trained personnel and with appropriate PPE, as the neutralization reaction can generate heat.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

Exposure Procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References
  • Ng, T. P., Lee, H. S., Malik, M. A., Chee, C. B., Cheong, T. H., & Wang, Y. T. (1995). Asthma in chemical workers exposed to aliphatic polyamines. Occupational Medicine, 45(1), 45–48. [Link]

  • Environment and Climate Change Canada. (2021). Risk Management Scope for Long-chain Aliphatic Amines. Government of Canada. [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Appendix I - Hazards Of Functional Groups. [Link]

  • Environment and Climate Change Canada. (2021). Risk management scope for long-chain aliphatic amines. Government of Canada. [Link]

  • Gong, W. L., Sears, K. J., Alleman, J. E., & Blatchley, E. R. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Environmental Toxicology and Chemistry, 23(2), 249–254. [Link]

  • Gong, W. L., Sears, K. J., Alleman, J. E., & Blatchley, E. R. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Environmental Toxicology and Chemistry, 23(2), 249-254. [Link]

  • U.S. Environmental Protection Agency. (2023). 4,7,10,13,16-Pentaazanonadecane-2,18-diol - Substance Details. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.